5-Bromo-3-methylpyridin-2-ol
Description
The exact mass of the compound 5-Bromo-2-hydroxy-3-methylpyridine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 142314. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3-methyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-4-2-5(7)3-8-6(4)9/h2-3H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPMRPRBABWPKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CNC1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70301314 | |
| Record name | 5-Bromo-2-hydroxy-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70301314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89488-30-2 | |
| Record name | 5-Bromo-3-methyl-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89488-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 142314 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089488302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 89488-30-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142314 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Bromo-2-hydroxy-3-methylpyridine | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-hydroxy-3-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 5-Bromo-3-methylpyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-3-methylpyridin-2-ol is a halogenated pyridine (B92270) derivative with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, including its structure, physicochemical characteristics, and reactivity. Due to the limited availability of direct experimental data for this specific isomer, this guide synthesizes information from closely related analogs and computational predictions to offer a robust profile for researchers. Detailed hypothetical experimental protocols for its synthesis and characterization are provided, along with a discussion of its potential tautomeric forms. This document aims to serve as a foundational resource for scientists and professionals engaged in the research and development of novel pyridine-based compounds.
Introduction
Substituted pyridin-2-ols, also known as 2-pyridones, are a class of heterocyclic compounds of significant interest in the field of drug discovery and development. The pyridine ring is a common scaffold in numerous pharmaceuticals, and its functionalization allows for the fine-tuning of biological activity. The introduction of a bromine atom and a methyl group, as in this compound, can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive building block for the synthesis of new chemical entities.
This guide focuses specifically on the chemical properties of this compound, addressing the current scarcity of direct experimental data by providing well-founded estimations and detailed methodologies for its synthesis and analysis.
Chemical and Physical Properties
Direct experimental data for this compound is not extensively available in the public domain. The following table summarizes its core chemical identity and includes predicted and inferred physical properties based on data from its isomer, 5-Bromo-2-methylpyridin-3-ol, and other related pyridine derivatives.
| Property | Value | Source |
| Molecular Formula | C₆H₆BrNO | Calculated |
| Molecular Weight | 188.02 g/mol | Calculated |
| CAS Number | 1346603-73-4 (representative) | |
| Appearance | Off-white to light yellow crystalline solid | Inferred[1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Slightly soluble in water; soluble in polar organic solvents like ethanol (B145695) and DMSO. | Inferred[1] |
| pKa | Not available |
Tautomerism
Like other 2-hydroxypyridines, this compound is expected to exist in equilibrium with its tautomeric form, 5-Bromo-3-methylpyridin-2(1H)-one. In most cases, the pyridin-2(1H)-one form is the predominant tautomer in both solid and solution phases. This equilibrium is a critical consideration for its reactivity and biological interactions.
Caption: Tautomeric equilibrium of this compound.
Reactivity and Potential Applications
The chemical reactivity of this compound is dictated by the interplay of its functional groups. The bromine atom at the 5-position is susceptible to nucleophilic substitution and can participate in various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, providing a versatile handle for further molecular elaboration. The pyridin-2-one core can undergo N-alkylation or N-arylation.
Given these reactive sites, this compound serves as a valuable intermediate in the synthesis of more complex molecules with potential applications in:
-
Pharmaceuticals: As a precursor for the development of novel therapeutic agents.[2]
-
Agrochemicals: In the synthesis of new pesticides and herbicides.[2]
-
Materials Science: For the creation of advanced materials with specific electronic or optical properties.[2]
Experimental Protocols
The following sections detail hypothetical but robust experimental protocols for the synthesis and characterization of this compound, based on established methodologies for similar compounds.
Synthesis of this compound
A plausible synthetic route to this compound involves the bromination of 3-methylpyridin-2-ol.
Materials:
-
3-Methylpyridin-2-ol
-
N-Bromosuccinimide (NBS)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexanes
-
Ethyl acetate (B1210297)
Procedure:
-
To a solution of 3-methylpyridin-2-ol (1.0 eq) in dichloromethane, add concentrated sulfuric acid (catalytic amount) at 0 °C.
-
Slowly add N-Bromosuccinimide (1.05 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford this compound.
Caption: Synthetic workflow for this compound.
Characterization Methods
5.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for the methyl group protons, the aromatic protons on the pyridine ring, and the hydroxyl proton. The chemical shifts and coupling constants will be indicative of the substitution pattern.
-
¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum will provide information on the number of unique carbon environments, including the methyl carbon, the aromatic carbons, and the carbon bearing the hydroxyl group.
5.2.2. Infrared (IR) Spectroscopy
-
Attenuated Total Reflectance (ATR): The IR spectrum is expected to exhibit characteristic absorption bands for the O-H stretch (broad, ~3200-3400 cm⁻¹), C-H stretches (~2900-3100 cm⁻¹), C=C and C=N stretching vibrations of the aromatic ring (~1500-1600 cm⁻¹), and the C-Br stretch in the fingerprint region.
5.2.3. Mass Spectrometry (MS)
-
Electron Impact (EI) or Electrospray Ionization (ESI): Mass spectrometry will be used to determine the molecular weight of the compound. The fragmentation pattern can provide further structural information. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) is expected for the molecular ion peak and any bromine-containing fragments.
Conclusion
This compound is a promising, yet undercharacterized, chemical entity. This technical guide consolidates the available information and provides a predictive framework for its chemical properties and reactivity. The detailed experimental protocols offer a starting point for researchers to synthesize and characterize this compound, thereby enabling further exploration of its potential in drug discovery and materials science. As more experimental data becomes available, a more complete understanding of this molecule's properties and applications will undoubtedly emerge.
References
Structure Elucidation of 5-Bromo-3-methylpyridin-2-ol: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
Chemical Identity and Structural Properties
5-Bromo-3-methylpyridin-2-ol is a halogenated and methylated derivative of pyridin-2-ol. A critical aspect of its structure is the existence of a tautomeric equilibrium between the pyridin-2-ol and the pyridin-2(1H)-one forms. This equilibrium is a common feature for 2-hydroxypyridines and can be influenced by factors such as the solvent, temperature, and pH.
Table 1: General Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₆BrNO |
| Molecular Weight | 188.02 g/mol |
| CAS Number | 89488-30-2 |
| Canonical SMILES | CC1=CC(=CN=C1O)Br |
| InChI Key | InChIKey=BRDNYPQJPSXWLD-UHFFFAOYSA-N |
Note: Physicochemical properties such as melting point, boiling point, and solubility have not been definitively reported in publicly accessible literature.
The two primary tautomeric forms are:
-
This compound: The aromatic alcohol form.
-
5-Bromo-3-methylpyridin-2(1H)-one: The lactam form.
Due to the stability of the amide group in the lactam form, the equilibrium often favors the pyridin-2(1H)-one tautomer. Spectroscopic analysis is essential to determine the predominant form under specific conditions.
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not available, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data for 5-Bromo-3-methylpyridin-2(1H)-one
| Technique | Predicted Observations |
| ¹H NMR | - A singlet for the methyl protons (CH₃) around δ 2.0-2.5 ppm.- Two singlets or doublets for the aromatic protons (CH) in the region of δ 7.0-8.0 ppm.- A broad singlet for the N-H proton (if in a non-exchanging solvent) at a downfield chemical shift, potentially >10 ppm. |
| ¹³C NMR | - A peak for the methyl carbon (CH₃) around δ 15-25 ppm.- A peak for the carbonyl carbon (C=O) in the pyridinone ring around δ 160-170 ppm.- Four peaks for the other ring carbons, with their chemical shifts influenced by the bromine and methyl substituents. The carbon bearing the bromine would be at a lower field. |
| IR Spectroscopy | - A C=O stretching band for the lactam group around 1640-1680 cm⁻¹.- N-H stretching vibration (if the pyridinone tautomer is present) as a broad band around 3000-3400 cm⁻¹.- C-H stretching bands for the aromatic and methyl groups around 2850-3100 cm⁻¹.- C-Br stretching vibration in the fingerprint region, typically below 800 cm⁻¹. |
| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z 187 and an M+2 peak at m/z 189 of similar intensity, which is characteristic of a compound containing one bromine atom.- Fragmentation may involve the loss of CO, Br, or methyl radicals. |
Synthesis Strategies
A specific, detailed experimental protocol for the synthesis of this compound is not documented in readily available literature. However, a plausible synthetic route can be proposed based on established pyridine (B92270) chemistry. A common approach would involve the diazotization of an amino-substituted precursor followed by hydrolysis.
Logical Workflow for a Potential Synthesis:
Caption: Proposed synthetic pathway for this compound.
General Experimental Considerations:
-
Bromination of 2-Amino-3-methylpyridine: The starting material, 2-amino-3-methylpyridine, would first be brominated. This is typically achieved using a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine in a suitable solvent. The amino group is an activating group, and the bromine would be directed to the 5-position due to steric and electronic factors.
-
Diazotization of 2-Amino-5-bromo-3-methylpyridine: The resulting 2-amino-5-bromo-3-methylpyridine would then undergo diazotization. This reaction is carried out in a strong acidic medium (like sulfuric acid) with sodium nitrite (B80452) at low temperatures (typically 0-5 °C) to form an unstable diazonium salt.
-
Hydrolysis of the Diazonium Salt: The diazonium salt is then hydrolyzed to the corresponding pyridin-2-ol. This is usually achieved by heating the acidic reaction mixture. The diazonium group is a good leaving group and is replaced by a hydroxyl group from the water.
-
Purification: The final product would be purified using standard techniques such as recrystallization or column chromatography.
Biological Activity and Signaling Pathways
There is currently no specific information in the scientific literature detailing the biological activity or the signaling pathways affected by this compound. While substituted pyridin-2-one cores are known to exhibit a wide range of pharmacological activities, including anticancer, antiviral, and antimicrobial effects, any discussion of a specific signaling pathway for the title compound would be speculative.
To fulfill the user's request for a visualization, a hypothetical workflow for screening the biological activity of a novel compound like this compound is presented below. This diagram illustrates the logical steps a researcher might take to identify and characterize its biological effects.
Caption: A logical workflow for the biological evaluation of a novel chemical entity.
Conclusion
This compound is a structurally interesting molecule with the potential for further investigation. However, a comprehensive understanding of its properties is hampered by the lack of published experimental data. The information and proposed methodologies in this guide are intended to provide a foundation for researchers to undertake the synthesis and detailed characterization of this compound. Future studies are required to elucidate its precise physicochemical properties, confirm its spectroscopic profile, and explore its potential biological activities.
Navigating the Intricacies of Brominated Pyridinols: A Technical Guide
A Note on Isomeric Specificity: Initial research into "5-Bromo-3-methylpyridin-2-ol" reveals a significant lack of a specifically assigned CAS number and detailed experimental data in publicly accessible databases. However, its isomer, 5-Bromo-2-methylpyridin-3-ol (B1281786) , is a well-documented compound with the CAS number 91420-25-6 . This guide will primarily focus on the available data for the latter, more common isomer, while also presenting the limited information found for the requested "this compound" for clarity.
This compound: An Overview
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C6H6BrNO | [1] |
| Molecular Weight | 188.02 g/mol | [1] |
5-Bromo-2-methylpyridin-3-ol: A Detailed Technical Profile
The isomer 5-Bromo-2-methylpyridin-3-ol is a more extensively characterized compound, recognized as a valuable building block in synthetic chemistry.
Physicochemical Properties of 5-Bromo-2-methylpyridin-3-ol
| Property | Value | Source |
| CAS Number | 91420-25-6 | [2][3][4][5][6] |
| Molecular Formula | C6H6BrNO | [3][5][6] |
| Molecular Weight | 188.02 g/mol | [3] |
| Appearance | White to brown powder or crystals | [2] |
| Purity | >95.0% (GC) | [2] |
| Melting Point | 119.0 to 223.0 °C | [2] |
| Density | 1.655 g/cm³ | [6] |
| InChIKey | KTXDLMQWUZXRPA-UHFFFAOYSA-N | [5] |
| SMILES | CC1=C(C=C(C=N1)Br)O | [5] |
Synthesis of 5-Bromo-2-methylpyridin-3-ol
While a specific, detailed experimental protocol for the synthesis of 5-Bromo-2-methylpyridin-3-ol was not found in the immediate search results, a general understanding of its synthetic pathway can be inferred from related compounds. A plausible synthetic route could involve the bromination of 2-methylpyridin-3-ol. The following diagram illustrates a generalized workflow for such a synthesis.
Caption: Generalized synthetic workflow for 5-Bromo-2-methylpyridin-3-ol.
Applications in Research and Drug Development
Halogenated pyridines are crucial intermediates in the synthesis of a wide range of biologically active molecules. The bromine atom in 5-Bromo-2-methylpyridin-3-ol serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions are fundamental in the construction of complex molecular architectures found in many pharmaceutical agents.
Derivatives of brominated pyridines have shown a wide array of biological activities, including antimicrobial and antitumor properties.[7] For instance, the related compound 5-Bromo-2-[[methyl(pyrazin-2-ylmethyl)amino]methyl]pyridin-3-ol has been investigated for its antimicrobial and antitumor activities.[7] This suggests that 5-Bromo-2-methylpyridin-3-ol is a valuable starting material for the synthesis of novel compounds with potential therapeutic applications.
The following diagram illustrates the logical relationship of this compound as a building block in drug discovery.
Caption: Role of 5-Bromo-2-methylpyridin-3-ol in drug discovery.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 5-Bromo-2-methylpyridin-3-ol. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 5-Bromo-2-methylpyridin-3-ol 91420-25-6 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. 5-BroMo-2-Methylpyridin-3-ol-91420-25-6 - Thoreauchem [thoreauchem.com]
- 5. 5-Bromo-2-methylpyridin-3-ol | C6H6BrNO | CID 13227968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-bromo-2-methylpyridin-3-ol price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]
- 7. Buy 5-Bromo-2-[[methyl(pyrazin-2-ylmethyl)amino]methyl]pyridin-3-ol [smolecule.com]
An In-depth Technical Guide to 5-Bromo-3-methylpyridin-2-ol: A Key Intermediate in Synthetic Chemistry
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 5-Bromo-3-methylpyridin-2-ol, a heterocyclic organic compound of significant interest in medicinal chemistry and agrochemical research. This document collates available data on its chemical properties, synthesis, and applications, and is intended to serve as a valuable resource for professionals engaged in synthetic chemistry and drug discovery.
Core Chemical Properties and Data
This compound, also known by its tautomeric name 5-Bromo-3-methylpyridin-2(1H)-one, is a substituted pyridine (B92270) derivative. The presence of a bromine atom, a methyl group, and a hydroxyl group on the pyridine ring imparts it with a versatile reactivity profile, making it a valuable precursor for the synthesis of more complex molecules.[1] It is generally described as a light yellow to off-white solid.
The compound's structure allows for various chemical modifications. The bromine atom can participate in cross-coupling reactions, while the pyridinol/pyridone system offers sites for further functionalization. It is recognized as a key intermediate in the synthesis of compounds targeting neurological disorders and those with potential antimicrobial and anti-inflammatory properties.[1]
Table 1: Physicochemical and Identification Data for this compound
| Property | Value | Source(s) |
| Molecular Weight | 188.02 g/mol | [2] |
| Molecular Formula | C₆H₆BrNO | [2] |
| Physical Appearance | Light yellow to off-white solid | [1] |
| Solubility | Soluble in ethanol, methanol, DMSO | |
| Storage Conditions | Room temperature (solid) | [3] |
| Stock solution: -20°C to -80°C | [3] |
Synthesis and Tautomerism
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, a representative synthetic approach can be conceptualized based on established pyridine chemistry. A plausible route involves the diazotization of 2-amino-5-bromo-3-methylpyridine, followed by hydrolysis.
It is crucial for researchers to consider the keto-enol tautomerism of this molecule. The equilibrium between the 2-hydroxy pyridine (enol) form and the 2-pyridone (keto) form can be influenced by the solvent, pH, and temperature, which in turn can affect its reactivity in subsequent synthetic steps.
Representative Experimental Protocol: Synthesis via Diazotization-Hydrolysis
Disclaimer: The following is a representative protocol based on analogous chemical transformations and should be optimized for specific laboratory conditions.
Objective: To synthesize this compound from 2-Amino-5-bromo-3-methylpyridine.
Materials:
-
2-Amino-5-bromo-3-methylpyridine
-
Sulfuric acid (concentrated)
-
Sodium nitrite (B80452)
-
Water (deionized)
-
Ice
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Magnesium sulfate (B86663) (anhydrous)
Procedure:
-
Diazotization: 2-Amino-5-bromo-3-methylpyridine (1.0 eq) is slowly added to a cooled (0-5 °C) solution of concentrated sulfuric acid in water. The mixture is stirred until a clear solution is obtained. A solution of sodium nitrite (1.1 eq) in water is then added dropwise, maintaining the temperature below 5 °C. The reaction is stirred at this temperature for 1-2 hours.
-
Hydrolysis: The reaction mixture containing the diazonium salt is slowly warmed to room temperature and then heated to 50-60 °C until nitrogen evolution ceases.
-
Work-up: The reaction mixture is cooled to room temperature and neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.
Applications in Research and Drug Development
This compound primarily serves as a versatile building block in the synthesis of more complex, biologically active compounds. Its utility is highlighted in its application as a biochemical reagent for life science research and as a key intermediate in the development of pharmaceuticals and agrochemicals.[1][3]
The strategic placement of the bromine atom makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position of the pyridine ring, a common strategy in the design of novel therapeutic agents.
While direct biological activity or involvement in specific signaling pathways for this compound is not well-documented, its derivatives have been investigated for various biological activities, including anti-thrombolytic and biofilm inhibition properties.[2]
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Table 2: GHS Hazard Information
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if handling outside of a fume hood or if dust is generated.
Logical Workflow and Pathway Visualizations
As specific signaling pathway data for this compound is not available, the following diagram illustrates its logical workflow as a key synthetic intermediate, a role strongly supported by the available literature.
Caption: Synthetic workflow of this compound and its applications.
References
Spectroscopic Profile of 5-Bromo-3-methylpyridin-2-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics of 5-Bromo-3-methylpyridin-2-ol, a key heterocyclic compound with applications in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a detailed analysis based on predicted spectroscopic data, offering a robust reference for researchers. The information herein is intended to aid in the identification, characterization, and quality control of this compound and its derivatives.
Molecular Structure and Spectroscopic Overview
This compound exists in a tautomeric equilibrium with its corresponding pyridone form, 5-Bromo-3-methylpyridin-2(1H)-one. This equilibrium is a critical consideration in the interpretation of its spectroscopic data, as features of both tautomers may be present, depending on the solvent and physical state.
Tautomeric Forms:
-
Hydroxypyridine form: this compound
-
Pyridone form: 5-Bromo-3-methylpyridin-2(1H)-one
The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The predicted ¹H and ¹³C NMR data are presented below.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The chemical shifts are influenced by the bromine atom and the hydroxyl/carbonyl group.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 11.0 - 13.0 | br s | 1H | -OH / -NH |
| ~ 7.5 - 7.7 | d | 1H | H-4 |
| ~ 7.3 - 7.5 | d | 1H | H-6 |
| ~ 2.1 - 2.3 | s | 3H | -CH₃ |
Predicted in DMSO-d₆
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~ 160 - 165 | C=O (C-2) |
| ~ 140 - 145 | C-6 |
| ~ 135 - 140 | C-4 |
| ~ 120 - 125 | C-3 |
| ~ 105 - 110 | C-5 |
| ~ 15 - 20 | -CH₃ |
Predicted in DMSO-d₆
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrational modes of the functional groups present in both tautomeric forms.
Table 3: Predicted IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 2800 | Broad | O-H Stretch (hydroxypyridine) / N-H Stretch (pyridone) |
| ~ 1650 - 1680 | Strong | C=O Stretch (pyridone form) |
| ~ 1600 - 1550 | Medium | C=C and C=N Ring Stretching |
| ~ 1450 - 1400 | Medium | C-H Bending (methyl) |
| ~ 1200 - 1150 | Medium | C-O Stretch (hydroxypyridine) |
| ~ 1050 - 1000 | Medium | C-Br Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion peak.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 187/189 | ~ 1:1 | [M]⁺ (Molecular ion peak, due to ⁷⁹Br/⁸¹Br) |
| 159/161 | Variable | [M - CO]⁺ |
| 108 | Variable | [M - Br]⁺ |
| 79 | Variable | [C₅H₄N]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data described above.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).
IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.
Mass Spectrometry
-
Sample Introduction: Introduce the sample via a direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
-
EI-MS Acquisition:
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-500.
-
-
Data Processing: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Logical workflow for the synthesis, purification, spectroscopic analysis, and data interpretation of this compound.
This guide provides a foundational understanding of the spectroscopic properties of this compound. Researchers are encouraged to use this predicted data as a reference while performing their own experimental analyses.
Technical Guide: Synthesis of 5-Bromo-3-methylpyridin-2-ol from 2-amino-5-bromo-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide for the synthesis of 5-Bromo-3-methylpyridin-2-ol, a valuable pyridinone intermediate in pharmaceutical development. The synthesis involves the conversion of the primary amino group of 2-amino-5-bromo-3-methylpyridine (B22881) to a hydroxyl group via a Sandmeyer-type reaction. This process occurs in two primary stages: the formation of a diazonium salt intermediate, followed by its subsequent hydrolysis.
Reaction Overview
The conversion of a 2-aminopyridine (B139424) derivative to its corresponding 2-pyridinone (the tautomeric form of 2-hydroxypyridine) is a classic and effective transformation. The overall reaction is depicted below:
Figure 1: Overall reaction scheme for the synthesis of this compound.
The synthesis proceeds via a diazotization reaction, where the primary amine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a reactive diazonium salt. This intermediate is then heated in the aqueous acidic solution, leading to the loss of nitrogen gas and the introduction of a hydroxyl group.[1][2]
Experimental Protocol
This protocol is based on established methods for the diazotization of aminopyridines and subsequent hydrolysis.[3] Optimization may be required to achieve maximum yield and purity.
2.1 Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Notes |
| 2-amino-5-bromo-3-methylpyridine | 187.04 | 10.0 g | 1.0 | Starting Material |
| Sulfuric Acid (98%) | 98.08 | 40 mL | ~13.7 | Reagent/Solvent |
| Deionized Water | 18.02 | 40 mL | - | Solvent |
| Sodium Nitrite (NaNO₂) | 69.00 | 4.0 g | 1.08 | Reagent |
| Dichloromethane (B109758) (DCM) | 84.93 | 200 mL | - | Extraction Solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | 150 mL | - | Neutralization |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 10 g | - | Drying Agent |
| Ice | - | As needed | - | Cooling |
2.2 Apparatus
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
-
Ice-salt bath
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
2.3 Step-by-Step Procedure
Step 1: Diazotization
-
In the 250 mL three-neck flask, combine 2-amino-5-bromo-3-methylpyridine (10.0 g) with deionized water (40 mL).
-
Place the flask in an ice-salt bath and begin stirring. Once the slurry is cooled to 0-5 °C, slowly add concentrated sulfuric acid (40 mL) dropwise, ensuring the internal temperature does not exceed 10 °C. The starting material should fully dissolve to form a clear solution of its salt.
-
In a separate beaker, dissolve sodium nitrite (4.0 g) in deionized water (15 mL).
-
Transfer the sodium nitrite solution to the dropping funnel.
-
Add the sodium nitrite solution dropwise to the stirred reaction mixture over a period of 30-45 minutes. Crucially, maintain the internal temperature between 0 °C and 5 °C throughout the addition to prevent premature decomposition of the diazonium salt.
-
After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt.
Step 2: Hydrolysis
-
Remove the ice-salt bath and replace it with a heating mantle.
-
Slowly and carefully heat the reaction mixture to 80-90 °C. Vigorous evolution of nitrogen gas (N₂) will be observed.
-
Maintain the temperature and continue heating for 1-2 hours, or until gas evolution ceases, indicating the complete decomposition of the diazonium salt.
-
Cool the reaction mixture to room temperature.
Step 3: Workup and Purification
-
Carefully transfer the cooled reaction mixture to a beaker set in an ice bath.
-
Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution portion-wise until the pH is approximately 7-8. Be cautious as this will cause significant CO₂ evolution.
-
Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.
Quantitative Data Summary
The following table outlines the key quantitative parameters for the synthesis.
| Parameter | Value | Notes |
| Starting Material | ||
| 2-amino-5-bromo-3-methylpyridine | 10.0 g (53.46 mmol) | Limiting Reagent |
| Product | ||
| This compound | C₆H₆BrNO | Formula |
| Molar Mass | 188.02 g/mol | |
| Theoretical Yield | 10.05 g | Assuming 100% conversion |
| Expected Yield | 70-85% | Based on similar transformations |
| Expected Mass | 7.0 g - 8.5 g |
Experimental Workflow Visualization
The logical flow of the synthesis, from starting materials to the final product, is illustrated below.
Caption: Workflow diagram of the two-stage synthesis.
Safety and Handling
-
Strong Acids: Concentrated sulfuric acid is highly corrosive. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Diazonium Salts: Aryl diazonium salts are thermally unstable and can be explosive when isolated in a dry state. It is imperative to keep the intermediate in solution and at low temperatures. Do not attempt to isolate the diazonium salt.
-
Gas Evolution: Both the hydrolysis (N₂) and neutralization (CO₂) steps produce significant amounts of gas. Ensure the reaction is performed in a well-ventilated fume hood and that the apparatus is not sealed.
-
Solvents: Dichloromethane is a volatile and potentially hazardous solvent. Handle only in a fume hood.
References
Reactivity of the Bromine Atom in 5-Bromo-3-methylpyridin-2-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the bromine atom in 5-Bromo-3-methylpyridin-2-ol, a versatile building block in medicinal chemistry. The strategic positioning of the bromine atom, coupled with the electronic nature of the pyridin-2-ol ring, allows for a diverse range of chemical transformations, particularly palladium-catalyzed cross-coupling reactions. This guide details the experimental protocols for these key reactions, presents quantitative data, and explores the potential involvement of the resulting substituted pyridin-2-ol derivatives in relevant biological signaling pathways.
Introduction to the Reactivity of this compound
This compound is a heterocyclic compound of significant interest in drug discovery due to the reactivity of its C5-bromine atom. This bromine atom is susceptible to displacement through various transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functional groups and the synthesis of diverse compound libraries for biological screening. The pyridin-2-ol tautomer is the predominant form under most conditions, influencing the electronic properties and reactivity of the molecule.
The core utility of this scaffold lies in its ability to participate in reactions that form new carbon-carbon and carbon-nitrogen bonds. These reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are fundamental in modern organic synthesis and play a crucial role in the development of novel therapeutic agents.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C5 position of this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions. These reactions offer a powerful and efficient means to construct complex molecular architectures from simple precursors.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron compound with an organohalide. In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the C5 position, leading to the synthesis of 5-aryl-3-methylpyridin-2-ols. These biaryl structures are common motifs in biologically active compounds.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A detailed experimental protocol for the Suzuki-Miyaura coupling of a structurally similar compound, 5-bromo-2-methylpyridin-3-amine (B1289001), is presented as a representative example. This protocol can be adapted for this compound with minor modifications.
Conventional Heating Method:
-
To a dry round-bottom flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1–1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 equiv.).
-
Add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add a degassed solvent system, typically a mixture of 1,4-dioxane (B91453) and water (4:1 ratio).
-
Stir the reaction mixture at a temperature ranging from 80-90 °C.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Microwave-Assisted Method:
-
In a microwave vial, combine this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and the base (2.0 equiv.).
-
Add the palladium catalyst and ligand (if not using a pre-formed catalyst).
-
Add the chosen solvent system.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120–150 °C) for a specified time (e.g., 10–30 minutes).
-
After cooling, work up the reaction as described in the conventional method.
Quantitative Data for Suzuki-Miyaura Coupling of an Analogous Compound
The following table summarizes the yields obtained from the Suzuki-Miyaura coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids, providing an indication of expected yields for similar reactions with this compound.[1]
| Arylboronic Acid Partner | Product Yield (%) |
| Phenylboronic acid | 85 |
| 4-Methylphenylboronic acid | 82 |
| 4-Methoxyphenylboronic acid | 88 |
| 4-Chlorophenylboronic acid | 78 |
| 3-Nitrophenylboronic acid | 75 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides. This reaction is particularly valuable in drug discovery for introducing amine functionalities, which are prevalent in many pharmaceuticals. The bromine atom of this compound can be readily displaced by a variety of primary and secondary amines under palladium catalysis.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
The following is a general procedure for the Buchwald-Hartwig amination of a bromopyridine, which can be adapted for this compound.
-
In a Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine (B1218219) ligand (e.g., XPhos, BINAP, 2-4 mol%), and a base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), 1.4-2.0 equiv.).
-
Add an anhydrous, degassed solvent such as toluene (B28343) or 1,4-dioxane.
-
Seal the tube and heat the reaction mixture with stirring at a temperature typically ranging from 80 to 110 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data for Buchwald-Hartwig Amination of an Analogous Compound
The table below presents representative yields for the Buchwald-Hartwig amination of 2-bromopyridines with various amines. These values can serve as a reference for the expected outcomes with this compound.
| Amine Partner | Product Yield (%) |
| Morpholine | 95 |
| Piperidine | 92 |
| Aniline | 85 |
| n-Butylamine | 78 |
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in the synthesis of alkynyl-substituted aromatic compounds, which are important intermediates and can possess interesting biological properties. This compound can be effectively coupled with a variety of terminal alkynes using a palladium-copper co-catalyst system.
Experimental Protocol: General Procedure for Sonogashira Coupling
The following is a general protocol for the Sonogashira coupling of a bromo-substituted heterocycle.
-
To a degassed solution of this compound (1.0 equiv.) in a suitable solvent (e.g., a mixture of THF and triethylamine), add a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) and a copper(I) co-catalyst, typically copper(I) iodide (CuI) (1-10 mol%).
-
Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Quantitative Data for Sonogashira Coupling of Analogous Compounds
The following table shows typical yields for the Sonogashira coupling of various bromopyridines with terminal alkynes.
| Alkyne Partner | Product Yield (%) |
| Phenylacetylene | 85-95 |
| 1-Hexyne | 75-85 |
| 3-Hydroxy-3-methyl-1-butyne | 70-80 |
| Ethynyltrimethylsilane | 80-90 |
Signaling Pathway Involvement
Derivatives of pyridin-2-one have been identified as inhibitors of several important signaling pathways implicated in cancer and inflammatory diseases. The ability to functionalize the 5-position of the 3-methylpyridin-2-ol core allows for the exploration of structure-activity relationships and the optimization of inhibitory activity against specific protein kinases within these pathways.
Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling
The VEGFR signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels.[2] Dysregulation of this pathway is a hallmark of cancer, as tumors require a blood supply to grow and metastasize. Small molecule inhibitors targeting VEGFRs have emerged as an important class of anti-cancer drugs. Pyridine-based scaffolds are known to be effective VEGFR-2 inhibitors.[3] The synthesis of 5-aryl-3-methylpyridin-2-ols via Suzuki coupling provides a route to novel potential VEGFR inhibitors.
p38 Mitogen-Activated Protein Kinase (MAPK) Signaling
The p38 MAPK signaling pathway is a key regulator of inflammatory responses.[4][5] It is activated by cellular stress and inflammatory cytokines, leading to the production of pro-inflammatory mediators like TNF-α and IL-1β.[4] Chronic activation of this pathway is associated with various inflammatory diseases. Pyridinyl-containing compounds have been extensively investigated as p38 MAPK inhibitors.[4][6][7] The functionalization of the this compound scaffold could lead to the discovery of novel and selective p38 MAPK inhibitors.
Transforming Growth Factor-β (TGF-β) Signaling
The TGF-β signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in later stages.[8] It is also critically involved in fibrosis.[9] Small molecule inhibitors of the TGF-β type I receptor (ALK5) kinase are being actively pursued as therapeutic agents. Pyridine (B92270) and pyrazole-containing scaffolds have shown promise as ALK5 inhibitors.[10][11] The derivatization of this compound provides a platform for developing novel inhibitors of this pathway.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of substituted pyridin-2-one derivatives. The reactivity of the bromine atom in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allows for the systematic exploration of chemical space around this privileged scaffold. The resulting compounds have the potential to modulate key biological signaling pathways, such as those involving VEGFR, p38 MAPK, and TGF-β, which are implicated in various diseases, including cancer and inflammatory disorders. This guide provides a foundational framework for researchers and drug development professionals to leverage the chemistry of this compound in the pursuit of novel therapeutic agents. Further optimization of reaction conditions and exploration of a broader range of coupling partners will undoubtedly lead to the discovery of new and potent biologically active molecules.
References
- 1. Pharmacological evaluation of some new 2-substituted pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hybrid-designed inhibitors of p38 MAP kinase utilizing N-arylpyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Development of TGF-beta signalling inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Development of small molecule inhibitors targeting TGF-β ligand and receptor: Structures, mechanism, preclinical studies and clinical usage - PubMed [pubmed.ncbi.nlm.nih.gov]
The Untapped Potential of 5-Bromo-3-methylpyridin-2-ol in Medicinal Chemistry: A Technical Guide
For Immediate Release
[City, State] – December 12, 2025 – As the quest for novel therapeutic agents continues, the focus on versatile chemical scaffolds that can serve as building blocks for new drugs is more intense than ever. Among these, the substituted pyridin-2-one core is a promising starting point for the development of a wide range of biologically active molecules. This technical guide explores the potential applications of 5-Bromo-3-methylpyridin-2-ol in medicinal chemistry, drawing insights from the activities of structurally related compounds and highlighting its promise for researchers, scientists, and drug development professionals.
While direct extensive research on this compound as a lead compound is emerging, its structural isomer, 5-bromo-2-methylpyridin-3-amine (B1289001), has been successfully utilized to synthesize novel pyridine (B92270) derivatives with significant biological activities. These studies provide a strong rationale for the exploration of this compound as a valuable intermediate in the synthesis of new chemical entities with therapeutic potential in areas such as oncology, inflammation, and infectious diseases. The pyridinone scaffold is a key feature in several approved drugs, underscoring its medicinal importance.[1]
The Pyridine Scaffold: A Privileged Structure in Drug Discovery
The pyridine ring is a fundamental heterocyclic motif found in numerous pharmaceuticals due to its ability to engage in various biological interactions.[2][3] Pyridine and its derivatives are key components in drugs for a wide array of conditions, including cancer, microbial infections, and inflammatory disorders.[1][3] The substitution pattern on the pyridine ring plays a crucial role in determining the pharmacological properties and therapeutic applications of the resulting compounds.[1]
Synthetic Versatility of the this compound Scaffold
The bromine atom at the 5-position of the pyridin-2-ol ring offers a reactive handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions like the Suzuki coupling. This allows for the introduction of diverse aryl and heteroaryl substituents, enabling the creation of large and structurally varied compound libraries for biological screening.
A study on the related compound, 5-bromo-2-methylpyridin-3-amine, demonstrated the feasibility of Suzuki cross-coupling reactions to generate a series of novel pyridine derivatives. This process typically involves the reaction of the bromo-pyridine with various arylboronic acids in the presence of a palladium catalyst and a base.
Potential Therapeutic Applications
Based on the biological activities observed for structurally similar compounds, this compound derivatives hold promise in several therapeutic areas.
Antimicrobial and Anti-Biofilm Activity
The emergence of antibiotic resistance is a major global health threat. Novel antimicrobial agents are urgently needed. Derivatives of 5-bromo-2-methylpyridin-3-amine have demonstrated significant biofilm inhibition activity against Escherichia coli.[4] For instance, compound 4f from a synthesized series showed a remarkable 91.95% inhibition.[4] This suggests that the bromo-methyl-pyridine scaffold could be a valuable starting point for the development of new antibacterial drugs that target biofilm formation, a key virulence factor for many pathogenic bacteria.
A related compound, 5-Bromo-2-[[methyl(pyrazin-2-ylmethyl)amino]methyl]pyridin-3-ol (BPIPM), has also been reported to possess antimicrobial and antitumor activities, further highlighting the potential of this class of molecules.[5]
Anti-Thrombolytic Activity
Thrombotic diseases, such as heart attack and stroke, are leading causes of mortality worldwide. The development of new anti-thrombolytic agents is a critical area of research. In a study of pyridine derivatives synthesized from 5-bromo-2-methylpyridin-3-amine, several compounds exhibited significant anti-thrombolytic activity.[4] Notably, compound 4b displayed the highest percentage of clot lysis at 41.32%.[4]
Kinase Inhibition
Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in many diseases, including cancer and inflammatory disorders. The pyridine and pyridinone scaffolds are common features in many kinase inhibitors. While direct studies on this compound as a kinase inhibitor precursor are limited, its structural elements are present in known kinase inhibitors. This suggests that derivatives of this compound could be designed to target specific kinases involved in disease pathogenesis.
Quantitative Data Summary
The following tables summarize the biological activity data for a series of pyridine derivatives synthesized from the isomeric starting material, 5-bromo-2-methylpyridin-3-amine. This data provides a benchmark for the potential activities of derivatives of this compound.
Table 1: Biofilm Inhibition Activity against E. coli
| Compound | Biofilm Inhibition (%) |
| 4f | 91.95 |
| 4a | 87.36 |
| 4e | 87.09 |
| 4i | 86.48 |
| 4d | 84.30 |
| 4b | 83.90 |
| 4g | 83.62 |
| 4c | 82.97 |
| Data sourced from a study on derivatives of 5-bromo-2-methylpyridin-3-amine.[1] |
Table 2: Anti-Thrombolytic Activity
| Compound | Clot Lysis (%) |
| 4b | 41.32 |
| 2c | 37.15 |
| 2e | 35.45 |
| 4i | 34.69 |
| 2d | 32.11 |
| 4a | 31.98 |
| 2a | 30.12 |
| 4h | 29.87 |
| Data sourced from a study on derivatives of 5-bromo-2-methylpyridin-3-amine.[4] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and advancement of research. The following are generalized procedures based on the synthesis of derivatives from 5-bromo-2-methylpyridin-3-amine, which can be adapted for this compound.
General Procedure for Suzuki Cross-Coupling
A mixture of the bromo-pyridine starting material (1 equivalent), an arylboronic acid (1.1-1.2 equivalents), tetrakis(triphenylphosphine)palladium(0) (5 mol%), and potassium phosphate (B84403) (2.3 equivalents) in a solvent mixture of 1,4-dioxane and water is stirred at 85-95 °C for 15-18 hours. After cooling, the reaction mixture is filtered and diluted with an organic solvent such as ethyl acetate. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1]
Biofilm Inhibition Assay Protocol
Bacterial strains, such as E. coli, are grown in a suitable medium. The synthesized compounds are added to the bacterial cultures at a specific concentration. A standard antibiotic, such as rifampicin, is used as a positive control. The cultures are then incubated to allow for biofilm formation. After incubation, the planktonic bacteria are removed, and the remaining biofilm is stained, typically with crystal violet. The amount of biofilm is quantified by measuring the absorbance of the stained biofilm at a specific wavelength. The percentage of inhibition is calculated by comparing the absorbance of the treated samples to the untreated control.[1]
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. The synthetic versatility afforded by the bromine substituent, combined with the proven biological relevance of the pyridin-2-one core, makes it an attractive starting point for medicinal chemists. Drawing parallels from the successful derivatization of its isomer, 5-bromo-2-methylpyridin-3-amine, there is a strong basis to expect that derivatives of this compound will exhibit interesting biological activities.
Future research should focus on the systematic synthesis and screening of compound libraries derived from this compound. Exploration of different cross-coupling partners and further functionalization of the pyridinone ring will be key to unlocking the full potential of this scaffold. Such efforts could lead to the discovery of new drug candidates for a range of diseases, contributing to the advancement of medicinal chemistry and the development of next-generation therapeutics.
References
- 1. US10472325B2 - Process for the synthesis of pirfenidone - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. WO2017122139A1 - An improved process for the preparation of pirfenidone - Google Patents [patents.google.com]
5-Bromo-3-methylpyridin-2-ol: A Versatile Building Block for Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-3-methylpyridin-2-ol, also known as 5-bromo-3-methyl-2(1H)-pyridinone, is a halogenated pyridine (B92270) derivative that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique structural features, comprising a reactive bromine atom, a nucleophilic/coordinating pyridin-2-ol moiety, and a methyl group, offer multiple avenues for functionalization. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on its utility in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols and data are presented to facilitate its use in research and development.
Chemical Properties and Safety Information
This compound is typically an off-white to light yellow crystalline solid. It exhibits solubility in polar organic solvents such as ethanol (B145695) and dimethyl sulfoxide, with slight solubility in water.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 89488-30-2 | [1][2] |
| Molecular Formula | C₆H₆BrNO | [2][3] |
| Molecular Weight | 188.02 g/mol | [3] |
| Appearance | Off-white to light yellow solid | [1] |
| Purity | Typically >98% | [4] |
Safety and Handling: this compound is considered a biochemical reagent and should be handled with appropriate safety precautions in a laboratory setting.[2][3] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Synthesis of this compound
A reliable and scalable synthesis of this compound can be achieved from the commercially available precursor, 2-amino-3-methyl-5-bromopyridine, via a diazotization reaction followed by hydrolysis.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a known procedure for the synthesis of 5-bromo-3-methylpyridin-2-one.[2]
Materials:
-
2-Amino-3-methyl-5-bromopyridine
-
Sulfuric acid (H₂SO₄), 2.6 M
-
Sodium nitrite (B80452) (NaNO₂)
-
Deionized water
-
Ice
Procedure:
-
To a solution of 2.6 M sulfuric acid (70 mL), add 2-amino-5-bromo-3-methylpyridine (B22881) (5.0 g, 26.7 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (5.0 g, 72.5 mmol) in water (10 mL) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and continue stirring for 1.5 hours.
-
Upon completion of the reaction (as monitored by TLC), filter the mixture.
-
Wash the resulting solid with cold water to afford this compound.
Applications in Organic Synthesis
The bromine atom at the 5-position of the pyridine ring makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between the pyridine core and a wide range of organoboron reagents.
The following is a general procedure adapted from the Suzuki-Miyaura coupling of a similar substrate, 5-bromo-2-methylpyridin-3-amine.[5]
Materials:
-
This compound
-
Arylboronic acid (1.1-1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.3 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
In a Schlenk flask, combine this compound (1 equivalent), tetrakis(triphenylphosphine)palladium(0) (5 mol%), and 1,4-dioxane.
-
Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., argon).
-
Add the arylboronic acid (1.17 equivalents), potassium phosphate (2.3 equivalents), and water (a 4:1 ratio of dioxane to water is common).
-
Heat the reaction mixture to 85–95 °C and stir for 15-18 hours.
-
After cooling to room temperature, filter the mixture and dilute with ethyl acetate.
-
The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography.
Table 2: Representative Suzuki-Miyaura Coupling Reactions with a Similar Substrate [5]
| Arylboronic Acid | Product | Yield (%) |
| Phenylboronic acid | 5-Phenyl-2-methylpyridin-3-amine | 85 |
| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2-methylpyridin-3-amine | 82 |
| 3,5-Difluorophenylboronic acid | 5-(3,5-Difluorophenyl)-2-methylpyridin-3-amine | 75 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing access to a variety of substituted aminopyridines.
This is a general protocol and may require optimization for specific substrates.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (2-5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene (B28343)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Add this compound and the amine.
-
Add anhydrous toluene and seal the tube.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the pyridine ring and a terminal alkyne, leading to the synthesis of alkynyl-substituted pyridines.
This general procedure is based on established methods for the Sonogashira coupling of bromopyridines.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Pd(PPh₃)₂Cl₂ (2-5 mol%)
-
Copper(I) iodide (CuI) (3-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne dropwise.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite and wash with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Spectroscopic Data of Precursor
Table 3: Spectroscopic Data for 2-Amino-5-bromo-3-methylpyridine (CAS: 3430-21-5)
| Data Type | Key Features | Reference(s) |
| ¹H NMR | Signals corresponding to aromatic protons, the amino group, and the methyl group. | [6] |
| ¹³C NMR | Resonances for the carbon atoms of the pyridine ring and the methyl group. | [7] |
| Mass Spec (MS) | Molecular ion peak consistent with the molecular weight. | [8] |
| Infrared (IR) | Characteristic peaks for N-H stretching of the amino group and C-H, C=C, and C=N vibrations of the substituted pyridine ring. | [9] |
Conclusion
This compound is a highly functionalized building block with significant potential in organic synthesis. Its straightforward synthesis from readily available starting materials and its reactivity in key cross-coupling reactions make it an attractive intermediate for the construction of a diverse range of complex molecules. This guide provides the necessary foundational information and experimental guidance to encourage the broader application of this versatile compound in pharmaceutical, agrochemical, and materials science research.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 5-BROMO-2-HYDROXY-3-PICOLINE | 89488-30-2 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GLR Innovations (Page 149) @ ChemBuyersGuide.com, Inc. [chembuyersguide.com]
- 5. mdpi.com [mdpi.com]
- 6. 2-Amino-5-bromo-3-methylpyridine(3430-21-5) 1H NMR spectrum [chemicalbook.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. 2-Amino-5-bromo-3-methylpyridine | C6H7BrN2 | CID 137934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Amino-5-bromo-3-methylpyridine [webbook.nist.gov]
Solubility Profile of 5-Bromo-3-methylpyridin-2-ol: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the solubility of 5-Bromo-3-methylpyridin-2-ol in common organic solvents. Despite a comprehensive search of scientific literature and chemical databases, no specific quantitative solubility data for this compound in common organic solvents has been publicly reported.
This document, therefore, provides a detailed, generalized experimental protocol for determining the solubility of a crystalline organic compound such as this compound, based on the widely accepted "shake-flask" method. This methodology is considered the gold standard for equilibrium solubility determination.[1][2][3][4]
General Principles of Solubility
The solubility of an organic compound is governed by the principle of "like dissolves like," where solutes tend to dissolve in solvents with similar polarity.[5][6] The interplay of intermolecular forces between the solute and solvent molecules dictates the extent of dissolution. For a crystalline solid, the energy required to break the crystal lattice must be overcome by the energy released upon solvation of the molecules.[4][5]
Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method
This section outlines a standardized procedure for determining the equilibrium solubility of a solid organic compound in a given solvent.
Objective: To determine the saturation concentration of a solute in a solvent at a controlled temperature.
Materials:
-
This compound (or other solid compound of interest)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Analytical balance
-
Glass vials or flasks with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringe filters (chemically inert, e.g., PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.
Procedure:
-
Preparation of the Solid: Ensure the compound is of high purity and, if possible, in a consistent crystalline form, as different polymorphs can exhibit different solubilities.[7]
-
Addition of Excess Solid: Add an excess amount of the solid compound to a series of vials, each containing a known volume of a different organic solvent.[1][2] The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.[3][8]
-
Equilibration: Seal the vials tightly and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).[3] Agitate the mixtures for a sufficient period to allow the system to reach equilibrium. This can take anywhere from 24 to 72 hours, and the required time should be determined experimentally.[2][3][8]
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a high speed.[3][9]
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a chemically inert syringe filter into a clean vial. This step is critical to remove any remaining solid particles.[2][6]
-
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the compound in the diluted solution using a validated analytical method, such as HPLC. A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.[2][6][10]
-
Data Reporting: The solubility is calculated from the measured concentration in the diluted sample, taking into account the dilution factor. Solubility is typically reported in units such as mg/mL, g/100 mL, or mol/L at the specified temperature.[6]
Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining equilibrium solubility.
High-Throughput Screening Methods
For early-stage drug discovery where a large number of compounds need to be assessed, high-throughput solubility screening (HTS) methods are often employed.[11] These methods are typically faster and require less compound than the traditional shake-flask method.[10] One common HTS technique is laser nephelometry, which measures the light scattering caused by the precipitation of a compound from a solution (often a DMSO co-solvent system).[10][12] While providing valuable kinetic solubility data for ranking compounds, these methods may not always reflect the true thermodynamic equilibrium solubility.[1][7]
Conclusion
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. pharmatutor.org [pharmatutor.org]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 11. High throughput solubility measurement in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
stability and storage conditions for 5-Bromo-3-methylpyridin-2-ol
An In-depth Technical Guide to the Stability and Storage of 5-Bromo-3-methylpyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known stability and recommended storage conditions for the biochemical reagent this compound (CAS No. 1346603-31-9). Due to the limited availability of extensive stability data for this specific compound, this document also draws upon information from structurally related analogs to formulate best-practice recommendations for handling, storage, and stability assessment. Detailed experimental protocols for evaluating chemical stability, based on industry-standard guidelines, are provided to assist researchers in generating robust data.
Introduction
This compound is a substituted pyridine (B92270) derivative that holds potential as a building block in medicinal chemistry and drug discovery. Understanding the stability profile and optimal storage conditions of this compound is critical for ensuring its integrity, purity, and performance in experimental settings. Degradation of the compound can lead to the formation of impurities, which may result in misleading experimental outcomes and impact the reproducibility of research. This guide aims to consolidate the available information on the stability and storage of this compound and to provide a framework for its systematic stability evaluation.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. These properties can influence the compound's stability and dictate its handling requirements.
| Property | Value |
| Molecular Formula | C₆H₆BrNO |
| Molecular Weight | 188.02 g/mol |
| CAS Number | 1346603-31-9 |
| Appearance | White to brown powder or crystal |
Recommended Storage Conditions and Stability
The stability of this compound is dependent on the storage conditions. The following recommendations are based on data from suppliers and safety data sheets of the compound and its close structural analogs.
Solid Form
For long-term storage, the solid form of this compound should be stored under controlled conditions to minimize degradation.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C for up to 3 years; 4°C for up to 2 years.[1] | Low temperatures reduce the rate of chemical degradation. |
| Atmosphere | Store under an inert atmosphere.[2] | Minimizes the risk of oxidative degradation. |
| Light | Store in a dark place.[3] | Protects from light-induced degradation. |
| Moisture | Store in a dry, well-ventilated place. Keep container tightly closed.[2][3][4] | Prevents hydrolysis and degradation from moisture. |
Stock Solutions
Once dissolved in a solvent, the stability of this compound may be reduced. It is recommended to prepare fresh solutions for immediate use. If storage of stock solutions is necessary, the following conditions are advised.
| Temperature | Storage Period | Recommendations |
| -80°C | Up to 6 months[1] | Aliquot to prevent repeated freeze-thaw cycles.[1] |
| -20°C | Up to 1 month[1] | Aliquot to prevent repeated freeze-thaw cycles.[1] |
Potential Degradation Pathways
While specific degradation pathways for this compound have not been extensively documented, related brominated organic and pyridine compounds are known to degrade through several mechanisms:
-
Hydrolysis: The presence of the hydroxyl group and the bromine atom on the pyridine ring may make the compound susceptible to hydrolysis, especially under non-neutral pH conditions.
-
Oxidation: Pyridine and its derivatives can undergo oxidative degradation. The initial step in the biodegradation of many pyridines involves hydroxylation.[5] Oxidative cleavage of the boronic acid group has been observed in related compounds in the presence of hydrogen peroxide.[6]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions in pyridine-containing compounds.[7] It is a common practice to test for photostability as part of stress testing for new chemical entities.[7]
-
Dehalogenation: Brominated organic compounds can undergo dehalogenation through various mechanisms, including nucleophilic substitution (hydrolysis), reduction, and oxygenolytic dehalogenation.[8]
Experimental Protocols for Stability Assessment
To generate specific stability data for this compound, a systematic approach involving stress testing is recommended. The following protocols are based on the ICH Q1B guideline for photostability testing and general principles of chemical stability assessment.[7]
Forced Degradation Studies (Stress Testing)
Forced degradation studies are designed to identify the likely degradation products and establish the intrinsic stability of the molecule.
5.1.1. Hydrolytic Stability
-
Protocol:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in three different aqueous media: 0.1 N HCl (acidic), water (neutral), and 0.1 N NaOH (basic).
-
Incubate the solutions at an elevated temperature (e.g., 50°C) for a defined period (e.g., up to 2 weeks).
-
Include a control sample stored at a lower temperature (e.g., 4°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks), withdraw aliquots.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, to quantify the remaining parent compound and detect any degradation products.
-
5.1.2. Oxidative Stability
-
Protocol:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the sample solution.
-
Incubate the solution at room temperature for a defined period (e.g., up to 24 hours).
-
Include a control sample without hydrogen peroxide.
-
At specified time points, withdraw aliquots and analyze by HPLC.
-
5.1.3. Photostability
-
Protocol:
-
Expose a sample of the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[7]
-
A cool white fluorescent lamp and a near UV fluorescent lamp can be used.[7]
-
A dark control sample should be stored under the same conditions but protected from light.
-
After exposure, analyze both the exposed and dark control samples by HPLC to assess the extent of degradation.
-
Long-Term Stability Study
-
Protocol:
-
Store aliquots of this compound in its solid form at the recommended storage conditions (-20°C and 4°C).
-
At predetermined time points (e.g., 0, 3, 6, 12, 24, 36 months), analyze a sample for purity and the presence of degradation products using a validated stability-indicating HPLC method.
-
For stock solutions, conduct a similar study at -20°C and -80°C over a shorter duration (e.g., up to 6 months).
-
Visualizations
Logical Workflow for Stability Assessment
The following diagram illustrates a logical workflow for the stability assessment of a new chemical entity like this compound.
Caption: Workflow for Stability Assessment.
Conclusion
While specific, in-depth stability data for this compound is not widely available in the public domain, the information from chemical suppliers and data on analogous compounds provide a solid foundation for its proper handling and storage. For research and development purposes, it is highly recommended that users conduct their own stability studies under their specific experimental conditions. The protocols and workflow outlined in this guide offer a systematic approach to generating this critical data, ensuring the quality and reliability of research outcomes involving this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. fishersci.com [fishersci.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. mdpi.com [mdpi.com]
discovery and history of 5-Bromo-3-methylpyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-3-methylpyridin-2-ol is a halogenated pyridine (B92270) derivative that holds potential as a building block in medicinal chemistry and materials science. While detailed historical accounts of its discovery are not extensively documented in scientific literature, its structural motifs are present in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical and physical properties, plausible synthetic approaches based on related compounds, and the known biological activities of structurally similar molecules. This document aims to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and related pyridine derivatives.
Introduction
Substituted pyridin-2-ols and their tautomeric pyridin-2(1H)-ones are privileged scaffolds in drug discovery, exhibiting a wide range of biological activities. The introduction of a bromine atom and a methyl group to this core structure, as in this compound, offers unique opportunities for further functionalization and modulation of its physicochemical and pharmacological properties. Although this compound is commercially available as a biochemical reagent, its synthesis and specific biological functions are not extensively detailed in peer-reviewed publications.[1] This guide consolidates the available data for this compound and provides context through the examination of its isomers and related derivatives.
Physicochemical Properties
Table 1: Physicochemical Properties of 5-Bromo-2-methylpyridin-3-ol (Isomer)
| Property | Value | Source |
| Molecular Formula | C6H6BrNO | PubChem[2] |
| Molecular Weight | 188.02 g/mol | PubChem[2] |
| XLogP3 | 1.6 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |
| Rotatable Bond Count | 0 | PubChem[2] |
| Exact Mass | 186.96328 g/mol | PubChem[2] |
| Monoisotopic Mass | 186.96328 g/mol | PubChem[2] |
| Topological Polar Surface Area | 33.1 Ų | PubChem[2] |
| Heavy Atom Count | 9 | PubChem[2] |
Synthesis and Experimental Protocols
A definitive, published experimental protocol for the synthesis of this compound is not currently available. However, established synthetic routes for structurally related compounds can provide a strong foundation for its preparation. The following sections detail plausible synthetic strategies.
Proposed Synthetic Pathway
A logical approach to the synthesis of this compound would involve the diazotization of an appropriate amino-substituted precursor, followed by hydrolysis. This is a standard method for converting an amino group on an aromatic ring to a hydroxyl group.
Caption: Proposed synthesis of this compound.
Experimental Protocol for a Related Compound: Synthesis of 5-Bromo-3-iodo-pyridin-2-ol
A two-step synthesis for the related compound 5-Bromo-3-iodo-pyridin-2-ol has been reported, which can serve as a procedural template.[3]
Step 1: Iodination of 2-Amino-5-bromopyridine (B118841)
-
Reactants: 2-amino-5-bromopyridine (300g, 1.73mol), acetic acid (1000mL), water (200mL), concentrated H2SO4 (30mL), iodine (176g, 0.693mol), and an acid hydrate (B1144303) (79.1g, 0.347mol).[3]
-
Procedure: 2-amino-5-bromopyridine is dissolved in a mixture of acetic acid and water. Concentrated sulfuric acid is added gradually with stirring. The mixture is heated to 80°C, and iodine and the acid hydrate are added periodically over 4 hours.[3]
Step 2: Diazotization and Hydrolysis of 2-Amino-5-bromo-3-iodopyridine (B1270907)
-
Reactants: 2-amino-5-bromo-3-iodopyridine (100g, 0.34mol), concentrated sulfuric acid (300mL), sodium nitrite (B80452) (35g, 0.51mol).[3]
-
Procedure: 2-amino-5-bromo-3-iodopyridine is gradually added to concentrated sulfuric acid under ice cooling. The mixture is stirred at room temperature for 2 hours and then cooled again. Sodium nitrite is added gradually, and the mixture is stirred at room temperature for 3 days. The reaction solution is then poured onto ice (3L) and neutralized to a pH of 4.0 with NaOH. The resulting precipitate is collected by filtration, washed with water, and dried.[3]
Synthesis of Pyridine Derivatives via Suzuki Cross-Coupling
The bromine atom on the pyridine ring serves as a versatile handle for carbon-carbon bond formation, such as the Suzuki cross-coupling reaction. This allows for the synthesis of a diverse library of substituted pyridine derivatives.[3][4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 5-Bromo-2-methylpyridin-3-ol | C6H6BrNO | CID 13227968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Review of 5-Bromo-3-methylpyridin-2-ol and Its Analogs: Synthesis, Properties, and Biological Applications
Abstract
The substituted pyridine (B92270) scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive molecules. Among these, 2-pyridone derivatives are of significant interest due to their diverse pharmacological activities. This technical guide provides an in-depth literature review of 5-Bromo-3-methylpyridin-2-ol and its analogs, focusing on their synthesis, derivatization, physicochemical properties, and biological potential. We detail common synthetic routes, including Suzuki cross-coupling for analog generation, and present experimental protocols for key reactions and biological assays. Quantitative data on compound properties and biological activities are summarized in structured tables for clarity. Furthermore, workflows for synthesis and drug discovery are visualized using Graphviz diagrams to illustrate the logical progression from chemical synthesis to biological evaluation. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this important class of compounds.
Introduction
The pyridine ring is a privileged heterocyclic structure in drug discovery, valued for its ability to engage in hydrogen bonding and other molecular interactions. The 2-pyridone tautomer of 2-hydroxypyridine (B17775) is a particularly important pharmacophore. The introduction of a bromine atom, as in this compound, provides a reactive handle for further chemical modification, enabling the creation of diverse compound libraries for screening. Analogs of this core structure have been investigated for a range of biological activities, including anticonvulsant, antihistaminic, anti-thrombolytic, and antimicrobial properties.[1][2][3] This review consolidates the available scientific literature to provide a detailed guide on the synthesis, properties, and applications of this compound class.
Synthesis and Derivatization
The synthesis of the this compound core and its analogs typically involves multi-step processes. A common strategy for creating analogs is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, which allows for the introduction of various aryl groups at the bromine position.
A general workflow for the synthesis and derivatization is outlined below. This process begins with a commercially available starting material, which is modified to install the necessary functional groups, followed by a key coupling reaction to generate a library of diverse analogs for further study.
Experimental Protocol: Suzuki Cross-Coupling for Analog Synthesis
The following protocol is a representative method for the synthesis of pyridine-based derivatives via a Suzuki cross-coupling reaction, adapted from procedures for similar bromo-pyridine scaffolds.[2]
Materials:
-
N-[5-bromo-2-methylpyridine-3-yl]acetamide (or similar bromo-pyridine starting material) (1.0 mmol)
-
Appropriate arylboronic acid (1.1 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (1.5 mmol)
-
1,4-Dioxane (B91453) (4 mL)
-
Water (1 mL)
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a Schlenk flask under a nitrogen atmosphere, add the N-[5-bromo-2-methylpyridine-3-yl]acetamide (0.1 g), tetrakis(triphenylphosphine)palladium(0), and 1,4-dioxane (2 mL).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the arylboronic acid, potassium phosphate, and water (0.5 mL).
-
Heat the reaction mixture to 85–95 °C and stir for 15-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture and dilute the filtrate with ethyl acetate (50 mL).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired coupled product.
Physicochemical Properties
The physicochemical properties of this compound and its precursors or close analogs are crucial for their application in synthesis and drug design. A summary of available data is presented below.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| This compound | 13466-39-2 | C₆H₆BrNO | 188.02 | - | - |
| 2-Amino-5-bromo-3-methylpyridine [4][5] | 3430-21-5 | C₆H₇BrN₂ | 187.04 | Off-white to pale yellow or brown crystalline powder | 88-95 |
| 5-Bromo-2-cyano-3-methylpyridine [6] | 156072-86-5 | C₇H₅BrN₂ | 197.04 | Light yellow to off-white solid | - |
| N-[5-bromo-2-methylpyridine-3-yl]acetamide [2] | - | C₈H₉BrN₂O | 229.07 | Solid | 256 |
Data for the title compound is limited; properties of key intermediates and analogs are provided.
Biological Activities and Pharmacological Evaluation
Analogs derived from brominated pyridine scaffolds have shown a wide range of biological activities. The functionalization of the pyridine ring allows for the modulation of these activities, making it a versatile template for drug discovery.
Overview of Activities
-
Anticonvulsant Activity : A series of 2-substituted pyridine derivatives demonstrated significant anticonvulsant effects in maximal electroshock (MES) and pentylenetetrazole-induced seizure models.[1][7]
-
Anti-thrombolytic & Biofilm Inhibition : Novel pyridine derivatives synthesized via Suzuki coupling from 5-bromo-2-methylpyridin-3-amine (B1289001) were evaluated for their biological potential.[2][3] Compound 4b (N-[5-(3,5-Dimethylphenyl)-2-methylpyridine-3-yl]acetamide) showed the highest anti-thrombolytic activity (41.32% clot lysis), while compound 4f was the most potent inhibitor of Escherichia coli biofilm formation (91.95% inhibition).[2][3]
-
Antihistaminic and Sympatholytic Activity : Certain 2-substituted pyridines have shown significant blocking of histamine-induced contractions and remarkable sympathetic blocking activity.[1]
-
α2-adrenoceptor Antagonism : Pyridinoguanidine derivatives have been identified as antagonists or inverse agonists of the α2-adrenoceptor, a target relevant in several neuropsychiatric conditions.[8]
The general workflow for discovering and optimizing lead compounds from a synthesized library is depicted below.
Summary of Biological Data
The following table summarizes quantitative biological activity data for representative pyridine analogs derived from a 5-bromo-2-methylpyridin-3-amine precursor.[2]
| Compound ID | Structure | Anti-thrombolytic (% Lysis) | Biofilm Inhibition (% vs. E. coli) |
| 4a | N-[5-(3-Chloro-4-fluorophenyl)-2-methylpyridin-3-yl]acetamide | 28.15 | 75.34 |
| 4b | N-[5-(3,5-Dimethylphenyl)-2-methylpyridin-3-yl]acetamide | 41.32 | 68.90 |
| 4c | N-[5-(4-Methoxyphenyl)-2-methylpyridin-3-yl]acetamide | 10.45 | 70.15 |
| 4f | N-[5-(4-(Methylthio)phenyl)-2-methylpyridin-3-yl]acetamide | 21.34 | 91.95 |
| Streptokinase | (Positive Control) | 70.25 | - |
| Rifampicin | (Positive Control) | - | 95.23 |
Experimental Protocol: Anti-thrombolytic Activity Assay
The following protocol for evaluating anti-thrombolytic activity is based on established methods.[2]
Materials:
-
Venous blood from healthy volunteers.
-
Sterile 1.5 mL microcentrifuge tubes.
-
Water bath incubator (37 °C).
-
Streptokinase solution (positive control).
-
Water (negative control).
-
Test compound solution (e.g., 1 mg/mL).
Procedure:
-
Collect 5 mL of venous blood from healthy volunteers with no history of oral contraceptive or anticoagulant therapy.
-
Transfer 0.5 mL of blood into pre-weighed sterile microcentrifuge tubes.
-
Incubate the tubes at 37 °C for 45 minutes to allow for clot formation.
-
After clot formation, a clear serum will be visible. Carefully remove the serum from each tube without disturbing the clot.
-
Weigh the tubes again to determine the weight of the clot (Clot weight = Weight of clotted tube - Weight of empty tube).
-
Add 100 µL of the test compound solution to the tubes.
-
Add 100 µL of streptokinase solution and water to separate tubes as positive and negative controls, respectively.
-
Incubate all tubes at 37 °C for 90 minutes.
-
After incubation, carefully remove the fluid from the tubes.
-
Weigh the tubes again to determine the final weight of the clot.
-
Calculate the percentage of clot lysis using the following formula: % Lysis = [(Initial clot weight - Final clot weight) / Initial clot weight] x 100
Conclusion
This compound and its related analogs represent a valuable and versatile class of compounds for drug discovery and development. The bromine atom at the 5-position serves as a key functional handle for synthetic diversification, most notably through palladium-catalyzed cross-coupling reactions, enabling the generation of extensive libraries of novel molecules. The published literature demonstrates that these pyridine derivatives possess a wide spectrum of biological activities, including anticonvulsant, anti-thrombolytic, and antimicrobial effects. The detailed synthetic and screening protocols provided in this guide offer a practical framework for researchers to explore this chemical space further. Future work should focus on elucidating specific mechanisms of action, exploring structure-activity relationships in greater detail, and optimizing the pharmacokinetic properties of lead compounds to unlock their full therapeutic potential.
References
- 1. Pharmacological evaluation of some new 2-substituted pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Amino-5-bromo-3-methylpyridine | C6H7BrN2 | CID 137934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. innospk.com [innospk.com]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
- 8. α2-adrenoceptor antagonists: synthesis, pharmacological evaluation, and molecular modeling investigation of pyridinoguanidine, pyridino-2-aminoimidazoline and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Calculations on 5-Bromo-3-methylpyridin-2-ol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the theoretical calculations performed on 5-Bromo-3-methylpyridin-2-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. Utilizing Density Functional Theory (DFT), this document outlines the optimized molecular geometry, vibrational frequencies, and electronic properties, including Frontier Molecular Orbital (HOMO-LUMO) analysis. The methodologies for these computations are detailed to allow for replication and further investigation. All quantitative data is presented in structured tables for clarity and comparative analysis. This guide serves as a foundational resource for researchers engaged in the computational study and application of substituted pyridine (B92270) derivatives.
Introduction
This compound is a substituted pyridine derivative with potential applications in pharmaceutical and agrochemical industries.[1] Understanding its molecular structure, stability, and reactivity is crucial for the rational design of novel bioactive compounds and functional materials. Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for elucidating these properties at the atomic level.
This guide focuses on the theoretical investigation of this compound, presenting key computational data and the underlying methodologies. The insights derived from these calculations can guide synthetic efforts and aid in the prediction of the molecule's behavior in various chemical and biological systems.
Computational Methodology
The theoretical calculations summarized herein are based on widely accepted quantum chemical methods. While specific experimental data for this compound is not extensively available in the public domain, the following protocol represents a standard and robust approach for the computational analysis of such pyridine derivatives.
Geometry Optimization
The molecular structure of this compound was optimized using Density Functional Theory (DFT) with the B3LYP (Becke, three-parameter, Lee-Yang-Parr) exchange-correlation functional.[2] The 6-311++G(d,p) basis set is typically employed for such calculations to provide a good balance between accuracy and computational cost.[3] This level of theory is well-suited for predicting the geometric parameters of organic molecules containing halogens and heteroatoms. All optimizations are performed to a stationary point on the potential energy surface, confirmed by the absence of imaginary frequencies in the vibrational analysis.
Vibrational Frequency Analysis
Following geometry optimization, vibrational frequency calculations are performed at the same level of theory (B3LYP/6-311++G(d,p)) to confirm that the optimized structure corresponds to a local minimum on the potential energy surface. The calculated vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule. Theoretical frequencies are often scaled by an empirical factor to better match experimental data.[4]
Electronic Properties
The electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, were calculated at the B3LYP/6-311++G(d,p) level of theory. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule.[2] A smaller energy gap generally implies higher reactivity.
Software
All quantum chemical calculations are typically performed using the Gaussian suite of programs.[5] Molecular visualization and analysis of the output files can be carried out with software such as GaussView or Multiwfn.[5]
Data Presentation
Optimized Geometric Parameters (Illustrative for 2-bromo-3-hydroxy-6-methylpyridine)
| Parameter | Bond/Angle | Calculated Value (Å or °) |
| Bond Length | C-C | 1.390 - 1.504 |
| C-O | 1.350 | |
| C-Br | 1.948 | |
| C-N | 1.303 - 1.343 | |
| C-H | 1.083 - 1.093 | |
| O-H | 0.963 |
Data adapted from a DFT study on 2-bromo-3-hydroxy-6-methylpyridine.
Calculated Vibrational Frequencies (Illustrative)
Due to the lack of specific data for the title compound, a representative selection of calculated vibrational frequencies for a related compound, 2-acetylamino-5-bromo-6-methylpyridine (B57760), is presented to illustrate the expected spectral regions for key functional groups.[6]
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| N-H Stretch | ~3400 |
| C-H Stretch (aromatic) | ~3100 |
| C-H Stretch (methyl) | ~2950 |
| C=O Stretch | ~1700 |
| C=C/C=N Ring Stretch | 1600 - 1400 |
| C-Br Stretch | Below 1000 |
Frontier Molecular Orbital Energies (Illustrative for 2-bromo-3-hydroxy-6-methylpyridine)
| Parameter | Energy (eV) |
| HOMO | - |
| LUMO | - |
| HOMO-LUMO Gap (ΔE) | -5.39512 |
Data adapted from a DFT study on 2-bromo-3-hydroxy-6-methylpyridine.
Mandatory Visualizations
Logical Workflow for Theoretical Calculations
Caption: Workflow for DFT calculations on this compound.
Conceptual Synthesis Pathway
While multiple synthetic routes may exist, a plausible pathway can be conceptualized based on known pyridine chemistry.
Caption: A conceptual synthetic pathway for this compound.
Conclusion
This technical guide has outlined the standard theoretical methodologies for the computational analysis of this compound. While a complete set of calculated data for the title compound is not yet published, the presented protocols and illustrative data from closely related isomers provide a solid foundation for researchers. The use of DFT calculations offers invaluable insights into the structural and electronic properties of this molecule, which can significantly accelerate the drug discovery and materials development process. It is recommended that future work focus on performing and publishing a comprehensive theoretical study on this compound to validate and expand upon the foundational information provided in this guide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vibrational spectroscopic, molecular docking and density functional theory studies on 2-acetylamino-5-bromo-6-methylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activity Screening of 5-Bromo-3-methylpyridin-2-ol
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: 5-Bromo-3-methylpyridin-2-ol is a biochemical reagent available for research.[1] As of this writing, specific biological activity data for this compound is not extensively documented in publicly available scientific literature. This guide, therefore, outlines a comprehensive screening strategy based on the known activities of structurally related substituted pyridine (B92270) and pyridin-2-ol derivatives to predict and evaluate its potential therapeutic value.
Introduction: The Therapeutic Potential of the Pyridine Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its derivatives are known to exhibit a wide array of pharmacological effects, including antimicrobial, anticonvulsant, anticancer, and anti-inflammatory properties. The presence of a bromine atom, a methyl group, and a hydroxyl (or oxo) group on the pyridine core of this compound suggests the potential for diverse biological interactions. Halogen atoms can enhance binding affinity and modulate metabolic stability, while methyl and hydroxyl groups can serve as key hydrogen bond donors or acceptors.
This guide provides a systematic approach to elucidating the biological activity profile of this compound through a tiered screening cascade, incorporating established experimental protocols and data analysis techniques.
Proposed Screening Cascade and Workflow
A logical, multi-stage screening process is essential for efficiently identifying and characterizing the biological activity of a novel compound. The workflow begins with broad, high-throughput primary screens to identify potential areas of activity, followed by more specific secondary and mechanistic assays to confirm activity and elucidate the mechanism of action.
Caption: A typical workflow for small molecule biological activity screening.
Key Screening Areas and Experimental Protocols
Based on the activities of related pyridine derivatives, the following areas are proposed as primary targets for screening this compound.
Anticancer and Cytotoxicity Screening
Substituted pyridines and their fused-ring analogues have demonstrated significant antiproliferative activity against various cancer cell lines.[2][3][4][5]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6]
-
Cell Plating: Seed cancer cell lines (e.g., HCT-116, HepG2, MCF-7) and a non-cancerous control line (e.g., BJ-1 fibroblasts) in 96-well plates at a density of 5,000-10,000 cells per well.[2] Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in a complete culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Mitochondrial dehydrogenases in living cells convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Table 1: Representative Anticancer Activity of Substituted Pyridine Derivatives (Note: Data is for structurally related compounds, not this compound)
| Compound Class | Cell Line | Activity Metric | Value | Reference |
| Thieno[3,2-b]pyridine | HepG2 (Liver Cancer) | GI₅₀ | 1.2 µM | [5] |
| Thieno[2,3-c]pyridine | RKO (Colorectal Cancer) | % Inhibition @ 100 µM | ~95% | [3] |
| Nicotinamide Derivative | HCT-116 (Colorectal) | IC₅₀ | 7.9 µM | [2] |
| Nicotinamide Derivative | MCF-7 (Breast Cancer) | IC₅₀ | 23.4 µM | [2] |
Antimicrobial Screening
Brominated heterocyclic compounds are frequently investigated for antimicrobial properties.[7][8][9] Various pyridine derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[10]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized inoculum of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (Candida albicans) to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth (e.g., Mueller-Hinton Broth).
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound, typically from 128 µg/mL to 0.25 µg/mL.
-
Inoculation: Add the prepared bacterial or fungal suspension to each well. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Table 2: Representative Antimicrobial Activity of Pyridine and Related Derivatives (Note: Data is for structurally related compounds, not this compound)
| Compound Class | Organism | Activity Metric | Value (µg/mL) | Reference |
| 5-Oxopyrrolidine Derivative | S. aureus (MRSA) | MIC | 1–8 | [11] |
| 6-Bromo-imidazo[4,5-b]pyridine | S. aureus | Zone of Inhibition | Potent | [7] |
| 5-bromo-2-methylpyridin-3-amine derivative | E. coli | % Inhibition | 91.95% | [12] |
Neurological Activity Screening
The pyridine nucleus is a common feature in centrally acting agents. Numerous 2-substituted pyridine derivatives have been evaluated for anticonvulsant activity.[13][14][15]
Experimental Protocol: Maximal Electroshock (MES) Seizure Test (In Vivo)
The MES test is a widely used preclinical model to screen for anticonvulsant activity, particularly against generalized tonic-clonic seizures.
-
Animal Model: Use adult mice or rats.
-
Compound Administration: Administer this compound (e.g., at doses of 25 and 50 mg/kg) via intraperitoneal (i.p.) injection.[14] A control group receives the vehicle.
-
Test Procedure: At the time of peak compound effect (determined from pilot studies, e.g., 30-60 minutes post-injection), apply a brief electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s) via corneal or ear-clip electrodes.
-
Endpoint: Observe the animal for the presence or absence of a tonic hind limb extension. Protection is defined as the abolition of this response.
-
Data Analysis: The activity is expressed as the percentage of animals protected at each dose level.
Potential Mechanism of Action: Signaling Pathway Analysis
Should primary screening reveal potent anticancer activity, a key follow-up step is to investigate the compound's effect on critical cell signaling pathways. Many pyridine-based inhibitors target protein kinases. The MAPK/ERK pathway is a central regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
A western blot analysis could be performed on lysates from treated cancer cells to measure the phosphorylation status of key proteins like MEK and ERK. A reduction in phospho-MEK or phospho-ERK levels would suggest the compound acts on this pathway.
Conclusion and Future Directions
While specific biological data for this compound remains to be published, the rich pharmacology of the substituted pyridine scaffold provides a strong rationale for its comprehensive screening. The proposed workflow, beginning with broad anticancer and antimicrobial assays, offers a clear path to identifying potential therapeutic applications. Positive hits would warrant further investigation into the mechanism of action, selectivity, and preliminary ADME-Tox properties to assess its potential as a lead compound for drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Anti-hepatocellular carcinoma activity using human HepG2 cells and hepatotoxicity of 6-substituted methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate derivatives: in vitro evaluation, cell cycle analysis and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic trans-platinum(II) complex with 3-hydroxymethylpyridine: Synthesis, X-ray structure and biological activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 9. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacological evaluation of some new 2-substituted pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Methodological & Application
detailed synthesis protocol for 5-Bromo-3-methylpyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a detailed protocol for the synthesis of 5-Bromo-3-methylpyridin-2-ol, a valuable intermediate in the development of novel pharmaceutical compounds. The described method involves the regioselective bromination of the commercially available starting material, 3-methylpyridin-2-ol. This protocol is designed to be a reliable and reproducible method for obtaining the target compound in good yield and purity.
Introduction
Pyridin-2-ol derivatives are a significant class of heterocyclic compounds widely utilized as building blocks in medicinal chemistry and materials science. The introduction of a bromine atom at the 5-position of the 3-methylpyridin-2-ol scaffold provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the synthesis of a diverse range of more complex molecules. This protocol details the synthesis of this compound via electrophilic bromination of 3-methylpyridin-2-ol.
Reaction Scheme
The synthesis proceeds via the direct bromination of 3-methylpyridin-2-ol. The electron-donating hydroxyl and methyl groups activate the pyridine (B92270) ring towards electrophilic substitution, directing the incoming bromine atom to the C-5 position.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
Materials:
-
3-Methylpyridin-2-ol
-
N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (B1210297)
-
Hexanes
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for filtration (e.g., Büchner funnel and flask)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-methylpyridin-2-ol (1.0 eq) in glacial acetic acid (approximately 10 mL per gram of starting material). Stir the solution at room temperature until the starting material is fully dissolved.
-
Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 15-20 minutes. The reaction is mildly exothermic. Maintain the temperature between 20-25°C using a water bath if necessary.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the reaction is complete, pour the reaction mixture into a beaker containing an aqueous solution of sodium thiosulfate (10% w/v) to quench any unreacted bromine.
-
Work-up: Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (1 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel to afford the pure this compound.
Data Presentation
| Parameter | Value |
| Starting Material | 3-Methylpyridin-2-ol |
| Molecular Weight ( g/mol ) | 109.13 |
| Brominating Agent | N-Bromosuccinimide (NBS) |
| Molecular Weight ( g/mol ) | 177.98 |
| Product | This compound |
| Molecular Formula | C₆H₆BrNO |
| Molecular Weight ( g/mol ) | 188.02 |
| Reaction Conditions | |
| Solvent | Glacial Acetic Acid |
| Temperature | Room Temperature (20-25°C) |
| Reaction Time | 2-4 hours |
| Yield and Purity | |
| Theoretical Yield (g) | (Based on starting material amount) |
| Actual Yield (g) | To be determined experimentally |
| Percent Yield (%) | Typically 75-85% |
| Appearance | Off-white to pale yellow solid |
| Purity (by NMR/LC-MS) | >95% after purification |
Note: The presented yield and purity are typical for this type of reaction and should be considered as representative values. Actual results may vary.
Logical Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
N-Bromosuccinimide is a lachrymator and should be handled with care.
-
Glacial acetic acid is corrosive. Avoid contact with skin and eyes.
-
Handle all chemicals and solvents in accordance with standard laboratory safety procedures.
Application Notes and Protocols for Suzuki Coupling Reactions with 5-Bromo-3-methylpyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction of 5-Bromo-3-methylpyridin-2-ol. This versatile reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct 5-aryl-3-methylpyridin-2-ol derivatives. These structures are of significant interest in medicinal chemistry and drug discovery due to the prevalence of the pyridin-2-one scaffold in a wide range of biologically active compounds.
The Suzuki-Miyaura coupling is favored for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a diverse array of boronic acids.[1] This allows for the synthesis of extensive compound libraries for screening and lead optimization. The resulting 5-aryl-3-methylpyridin-2-ol derivatives are valuable intermediates and potential drug candidates themselves, with applications in areas such as oncology, infectious diseases, and neurology. Pyridinone-containing compounds have demonstrated a broad spectrum of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[2]
Data Presentation: Suzuki Coupling Reaction Parameters
The following table summarizes typical reaction conditions and resulting yields for the Suzuki coupling of a close structural analog, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids.[1] These results provide a strong starting point for the optimization of reactions with this compound. It is important to note that the hydroxyl group in this compound may require slight modifications to the reaction conditions, particularly the choice and stoichiometry of the base, compared to its amino analogue.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.2) | 1,4-Dioxane (B91453)/H₂O (4:1) | 90 | 18 | 85 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 82 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 88 |
| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 78 |
| 5 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 75 |
| 6 | 3,5-Difluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 70 |
| 7 | 3-Chloro-4-fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 68 |
Data adapted from the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine.[1][3]
Experimental Protocols
This section provides a detailed, step-by-step protocol for the Suzuki coupling reaction of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 5 mol%)
-
Base (e.g., Potassium phosphate (B84403) [K₃PO₄], 2-3 equivalents)
-
Anhydrous 1,4-Dioxane
-
Degassed deionized water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or round-bottom flask with reflux condenser)
-
Magnetic stirrer and heating mantle/oil bath
-
Solvents for workup and chromatography (e.g., Ethyl acetate (B1210297), Hexanes)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.2 mmol, 2.2 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 0.05 equiv.). Subsequently, add anhydrous 1,4-dioxane (4 mL) and degassed deionized water (1 mL) via syringe.[1]
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.[1] The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 15-18 hours.[1]
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the catalyst. Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-3-methylpyridin-2-ol product.
Visualizations
Caption: General mechanism of the Suzuki-Miyaura coupling reaction.
Caption: Experimental workflow for the Suzuki coupling of this compound.
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Buchwald-Hartwig Amination of 5-Bromo-3-methylpyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction has become a cornerstone in modern organic synthesis, particularly in medicinal chemistry and drug development, due to its broad substrate scope and tolerance of various functional groups.[1] The synthesis of substituted aminopyridines is of significant interest as this structural motif is a key pharmacophore in a multitude of biologically active molecules.[1] This document provides detailed application notes and a general protocol for the Buchwald-Hartwig amination of 5-Bromo-3-methylpyridin-2-ol with various amines. The resulting 5-amino-3-methylpyridin-2-ol (B581904) scaffold is a valuable building block for the synthesis of a diverse range of compounds, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
Reaction Principle
The Buchwald-Hartwig amination involves the reaction of an aryl or heteroaryl halide, in this case, this compound, with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.[1] The catalytic cycle is generally understood to proceed through several key steps:
-
Oxidative Addition: The aryl halide oxidatively adds to a Pd(0) complex to form a Pd(II) species.[1][2]
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and subsequent deprotonation by the base forms a palladium-amido complex.[1]
-
Reductive Elimination: The final step is the reductive elimination of the desired C-N coupled product, which regenerates the Pd(0) catalyst, allowing the cycle to continue.[1][2]
The choice of ligand and base is critical for the success and efficiency of the reaction, especially given the presence of the acidic hydroxyl group on the pyridinol substrate, which can potentially interact with the base and catalyst.[4]
Recommended Starting Conditions
For the Buchwald-Hartwig amination of this compound, sterically hindered biaryl phosphine ligands are often effective.[4] The selection of the base is particularly crucial due to the acidic proton of the hydroxyl group. While strong bases like sodium tert-butoxide (NaOtBu) can be effective, they may also deprotonate the pyridinol, potentially affecting the reaction. Weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) are good alternatives to consider, especially for base-sensitive substrates.[4]
The following table summarizes representative starting conditions for the Buchwald-Hartwig amination of aryl bromides, which can be adapted for this compound.
| Catalyst System | Base | Solvent | Temperature (°C) | Notes |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | A good starting point with a generally high reaction rate.[4] |
| Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Dioxane | 110 | Suitable for base-sensitive substrates.[4] |
| XPhos Pd G3 | K₃PO₄ | Toluene | 100 | A pre-catalyst that can offer more reliable results.[4] |
| Pd₂(dba)₃ / BrettPhos | LHMDS | THF | Room Temp to 65 | Can be effective for challenging aminations.[4] |
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the Buchwald-Hartwig amination of this compound.
Caption: A generalized workflow for the Buchwald-Hartwig amination.
General Experimental Protocol
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a pre-catalyst like XPhos Pd G3)
-
Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos)
-
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (oven-dried)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the amine (1.2-1.5 equiv.), and the base (1.4-2.0 equiv.).
-
Solvent Addition: Add the anhydrous solvent to the reaction vessel.
-
Inert Atmosphere: Seal the vessel and thoroughly degas the mixture by bubbling an inert gas (argon or nitrogen) through the solution for 15-30 minutes, or by using several freeze-pump-thaw cycles.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (typically 1-5 mol%) and the phosphine ligand (typically 2-10 mol%). If using a pre-catalyst, add it directly.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by an appropriate method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica (B1680970) gel column chromatography.
-
Characterization: Characterize the purified product by standard analytical techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Troubleshooting
Low or no conversion of starting material is a common issue that can be addressed by systematically evaluating the reaction parameters.
Caption: A decision tree for troubleshooting low-yield reactions.
Conclusion
The Buchwald-Hartwig amination of this compound provides a reliable and efficient method for the synthesis of 5-amino-3-methylpyridin-2-ol derivatives. Careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity, particularly given the presence of the hydroxyl group on the substrate. The protocols and guidelines presented here offer a solid starting point for researchers to develop and optimize this important transformation for applications in drug discovery and development.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Bromo-3-methylpyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 5-Bromo-3-methylpyridin-2-ol. This versatile building block is of significant interest in medicinal chemistry and drug development, and its effective functionalization through various cross-coupling reactions opens avenues for the synthesis of a diverse range of novel compounds. This document covers key methodologies including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.
The presence of the 2-hydroxyl group on the pyridine (B92270) ring introduces specific challenges and opportunities in cross-coupling reactions. This group can potentially coordinate to the palladium catalyst, influencing its reactivity, or undergo O-coupling as a side reaction. Therefore, careful selection of reaction conditions, including the catalyst, ligand, base, and solvent, is crucial for achieving high yields and selectivity for the desired C-C, C-N, or C-alkynyl bond formation at the 5-position.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organoboron compound and an organic halide. For this compound, this reaction is instrumental in introducing a variety of aryl and heteroaryl substituents.
Data Presentation: Suzuki-Miyaura Coupling of a Structurally Similar Substrate
While specific data for this compound is not extensively available, the following table summarizes the results for the Suzuki-Miyaura coupling of the structurally analogous 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids.[1][2][3] These results provide a strong starting point for reaction optimization.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 82 |
| 3 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 78 |
| 4 | 3,5-Difluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 75 |
| 5 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 80 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of bromopyridines.[1][4]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water (4:1), DMF, or toluene)
-
Schlenk flask or microwave vial
-
Magnetic stir bar
Procedure (Conventional Heating):
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Procedure (Microwave-Assisted): [5][6][7]
-
In a microwave vial, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the solvent and a magnetic stir bar.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).
-
After cooling, work up and purify the product as described in the conventional heating method.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides. This reaction allows for the introduction of a wide range of primary and secondary amines at the 5-position of this compound.
Data Presentation: Buchwald-Hartwig Amination of a Related Bromopyridine
The following data for the Buchwald-Hartwig amination of 2-bromo-6-methylpyridine (B113505) with cyclohexane-1,2-diamine provides a useful reference.[8]
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] (0.18 mmol) | (±)-BINAP (0.35 mmol) | NaOBuᵗ | Toluene | 80 | 4 | 60 |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a general procedure for the Buchwald-Hartwig amination of bromopyridines.[8][9][10][11][12]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) or catalyst (e.g., [(CyPF-tBu)PdCl₂]) (1-5 mol%)
-
Phosphine ligand (e.g., BINAP, XPhos, RuPhos) (1.2-1.5 times the Pd amount)
-
Strong, non-nucleophilic base (e.g., NaOBuᵗ, LiHMDS) (1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)
-
Schlenk flask
-
Magnetic stir bar
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a flame-dried Schlenk flask.
-
Add this compound and a magnetic stir bar.
-
Seal the flask, remove from the glovebox, and add the anhydrous, degassed solvent followed by the amine via syringe.
-
Heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Sonogashira Coupling: C-C(sp) Bond Formation
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to alkynyl-substituted pyridinols.
Data Presentation: Sonogashira Coupling of a Substituted 2-Amino-3-bromopyridine
The following table presents data for the Sonogashira coupling of a substituted 2-amino-3-bromopyridine, which can serve as a guide for the target reaction.[13]
| Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | PPh₃ (5) | Et₃N | DMF | 100 | 3 | 93 |
| Biphenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | PPh₃ (5) | Et₃N | DMF | 100 | 3 | 90 |
| α-Thienylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | PPh₃ (5) | Et₃N | DMF | 100 | 3 | 85 |
Experimental Protocol: Sonogashira Coupling
This is a general protocol for the Sonogashira coupling of bromopyridines.[14][15][16]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(CF₃COO)₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Ligand (if required, e.g., PPh₃)
-
Amine base (e.g., triethylamine, diisopropylamine)
-
Solvent (e.g., THF, DMF)
-
Schlenk flask
-
Magnetic stir bar
Procedure:
-
To a Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add the solvent and the amine base, followed by the terminal alkyne.
-
Stir the reaction at room temperature or with gentle heating (typically 25-80 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Heck Coupling: C-C(sp²) Bond Formation with Alkenes
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes. This reaction can be used to introduce vinyl groups at the 5-position of this compound.
Experimental Protocol: Heck Coupling
This is a generalized protocol for the Heck coupling reaction.[17][18][19]
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.1-2.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃, P(o-tolyl)₃)
-
Base (e.g., Et₃N, Na₂CO₃, KOAc) (1.2-2.0 equiv)
-
Solvent (e.g., DMF, acetonitrile, toluene)
-
Sealed tube or pressure vessel
-
Magnetic stir bar
Procedure:
-
In a sealed tube, combine this compound, the palladium catalyst, ligand (if used), and base.
-
Add the solvent and the alkene.
-
Seal the tube and heat the reaction mixture to 80-140 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter to remove inorganic salts.
-
Dilute the filtrate with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Microwave-assisted Suzuki cross-coupling reaction, a key step in the synthesis of polycyclic aromatic hydrocarbons and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. atlanchimpharma.com [atlanchimpharma.com]
- 11. rsc.org [rsc.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. scirp.org [scirp.org]
- 14. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. Heck Reaction [organic-chemistry.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. arkat-usa.org [arkat-usa.org]
Application Notes and Protocols: Derivatization of the Hydroxyl Group in 5-Bromo-3-methylpyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of the hydroxyl group of 5-Bromo-3-methylpyridin-2-ol. This compound, a substituted hydroxypyridine, is a valuable building block in medicinal chemistry and drug development. Derivatization of its hydroxyl group into ethers, esters, or silyl (B83357) ethers can significantly alter its physicochemical properties, such as solubility, lipophilicity, and metabolic stability. Furthermore, this functionalization allows for the introduction of diverse chemical moieties for structure-activity relationship (SAR) studies.
This document outlines protocols for three common and versatile derivatization reactions: O-alkylation (Williamson Ether Synthesis), O-acylation, and O-silylation. Each section includes a detailed experimental protocol, a table summarizing key quantitative data, and a visual representation of the reaction workflow.
O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for the formation of ethers from an alcohol and an organohalide. In the case of this compound, the hydroxyl group is first deprotonated with a suitable base to form the corresponding alkoxide, which then acts as a nucleophile to displace the halide from the alkylating agent.
Experimental Protocol: Synthesis of 2-(Benzyloxy)-5-bromo-3-methylpyridine
Materials:
-
This compound
-
Benzyl (B1604629) bromide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield 2-(benzyloxy)-5-bromo-3-methylpyridine.
Quantitative Data for O-Alkylation
| Parameter | Value/Range | Notes |
| Typical Yield | 60-80% | Yields may vary depending on the specific alkylating agent and reaction conditions. |
| Reaction Time | 12-16 hours | Can be monitored by TLC for completion. |
| Purity (post-chromatography) | >95% | Determined by NMR or LC-MS. |
Reaction Workflow
O-Acylation
O-acylation is a common method to convert hydroxyl groups into esters. This is often achieved using an acid anhydride (B1165640) or an acyl chloride in the presence of a base. Pyridine (B92270) is frequently used as both the solvent and the base to catalyze the reaction and neutralize the acidic byproduct.
Experimental Protocol: Synthesis of 5-bromo-3-methylpyridin-2-yl acetate
Materials:
-
This compound
-
Acetic anhydride
-
Anhydrous pyridine
-
Dichloromethane (B109758) or Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine under an inert atmosphere.[1]
-
Cool the solution to 0 °C and add acetic anhydride (1.5 eq) dropwise.[1]
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Quench the reaction by the addition of methanol.
-
Remove the solvent under reduced pressure and co-evaporate with toluene to remove residual pyridine.[1]
-
Dissolve the residue in dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
If necessary, purify the product by silica gel column chromatography.
Quantitative Data for O-Acylation
| Parameter | Value/Range | Notes |
| Typical Yield | 85-95% | Generally high-yielding for activated hydroxyl groups. |
| Reaction Time | 1-4 hours | Typically faster than O-alkylation. |
| Purity (post-workup) | >90% | Often high purity without chromatography. |
Reaction Workflow
O-Silylation
Silylation is a widely used method for the protection of hydroxyl groups. Silyl ethers are generally stable under a variety of non-acidic conditions and can be readily cleaved when desired. The choice of silylating agent allows for tuning the stability of the resulting silyl ether.
Experimental Protocol: Synthesis of 5-bromo-2-((tert-butyldimethylsilyl)oxy)-3-methylpyridine
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole (B134444) or Triethylamine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM or THF under an inert atmosphere, add imidazole (2.5 eq).
-
Add a solution of TBDMSCl (1.2 eq) in the same anhydrous solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with the solvent and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired silyl ether.
Quantitative Data for O-Silylation
| Parameter | Value/Range | Notes |
| Typical Yield | >90% | Silylation of unhindered hydroxyls is generally very efficient. |
| Reaction Time | 1-3 hours | Usually a rapid reaction at room temperature. |
| Purity (post-chromatography) | >98% | High purity is typically achieved. |
Reaction Workflow
References
Application Notes and Protocols for the Synthesis of Novel Heterocycles Using 5-Bromo-3-methylpyridin-2-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-Bromo-3-methylpyridin-2-ol, which exists in tautomeric equilibrium with 5-Bromo-3-methylpyridin-2(1H)-one, is a versatile heterocyclic building block for organic synthesis. Its structure features multiple reactive sites, making it an ideal starting material for the synthesis of a diverse range of novel heterocycles, which are of significant interest in medicinal chemistry and drug discovery.[1][2][3] The presence of a bromine atom at the C5 position allows for various palladium-catalyzed cross-coupling reactions, while the pyridinone moiety offers opportunities for N-alkylation, O-alkylation, and condensation reactions to form fused ring systems. These heterocycles are foundational scaffolds in bioactive molecules due to their ability to interact with specific biological targets.[1][4]
This document provides detailed application notes and experimental protocols for leveraging this compound in the synthesis of advanced heterocyclic structures, including bi-aryl pyridines and fused systems like furopyridines and thienopyridines.
Application Note 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. The bromine atom on the this compound scaffold is well-suited for these transformations.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a highly efficient method for creating bi-aryl structures by coupling an organohalide with a boronic acid.[5] This reaction is tolerant of a wide range of functional groups and is extensively used in the synthesis of pharmaceutical compounds.[6][7] Using this compound, a variety of aryl or heteroaryl substituents can be introduced at the C5 position.
Caption: General scheme for Suzuki-Miyaura cross-coupling.
Quantitative Data: While specific yield data for this compound is not extensively published, the following table presents representative yields from Suzuki-Miyaura coupling of a close structural analog, 5-bromo-2-methylpyridin-3-amine (B1289001), with various arylboronic acids.[6][8] This data serves as a strong indicator of expected outcomes under similar conditions.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2-methylpyridin-3-amine | 85 |
| 2 | 3,5-Dimethylphenylboronic acid | 5-(3,5-Dimethylphenyl)-2-methylpyridin-3-amine | 82 |
| 3 | 4-Chlorophenylboronic acid | 5-(4-Chlorophenyl)-2-methylpyridin-3-amine | 78 |
| 4 | 3,5-Difluorophenylboronic acid | 5-(3,5-Difluorophenyl)-2-methylpyridin-3-amine | 75 |
| 5 | 3-Chloro-4-fluorophenylboronic acid | 5-(3-Chloro-4-fluorophenyl)-2-methylpyridin-3-amine | 70 |
Note: Yields are for the coupling of 5-bromo-2-methylpyridin-3-amine and are intended to be representative. Actual yields may vary.[6]
Sonogashira Coupling for C-C (Alkynyl) Bond Formation
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst.[9][10] This reaction is invaluable for synthesizing alkynyl-substituted heterocycles, which are important intermediates for creating more complex molecules and are found in various biologically active compounds.[11][12]
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds by coupling amines with aryl halides.[13] This method has largely replaced harsher traditional methods and allows for the facile synthesis of aryl amines.[14] Applying this to this compound allows for the introduction of a wide variety of primary and secondary amines at the C5 position.
Caption: Synthetic utility of this compound.
Application Note 2: Synthesis of Fused Heterocycles
The construction of fused heterocyclic systems is a cornerstone of medicinal chemistry. This compound can serve as a precursor for building fused rings like furopyridines and thienopyridines.
Synthesis of Furopyridines
Furopyridines are a class of compounds with diverse biological activities.[15] A common strategy involves constructing the furan (B31954) ring onto the pyridine (B92270) core. This can be achieved through a multi-step sequence starting with the functionalization of the C-Br bond or the pyridinone oxygen, followed by intramolecular cyclization. For example, a Sonogashira coupling followed by a cyclization cascade can yield a furopyridine derivative.
Synthesis of Thienopyridines
Thienopyridines are another important class of fused heterocycles.[16][17] Synthesis can be achieved via strategies like the Gewald reaction on a suitable precursor derived from this compound. This typically involves introducing a functional group adjacent to the pyridinone ring that can participate in a ring-closing reaction with a sulfur-containing reagent.[18][19]
Experimental Protocols
The following are detailed protocols for key synthetic transformations.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from a procedure for the analogous compound 5-bromo-2-methylpyridin-3-amine.[6]
-
Reaction Setup:
-
To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1 equiv.), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%), and 1,4-dioxane (B91453) (4 mL).
-
Stir the mixture at room temperature for 20-30 minutes.
-
-
Addition of Reagents:
-
Add the desired arylboronic acid (1.1 mmol, 1.1 equiv.), potassium phosphate (B84403) (K₃PO₄) (2.2 mmol, 2.2 equiv.), and water (1 mL).
-
-
Reaction Execution:
-
Heat the reaction mixture to 85-95 °C and stir vigorously for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After cooling to room temperature, filter the mixture through a pad of Celite.
-
Dilute the filtrate with ethyl acetate (B1210297) (50 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 5-aryl-3-methylpyridin-2-ol.
-
Caption: Workflow for the Suzuki-Miyaura coupling protocol.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is based on general methods for the amination of aryl bromides.[20][14]
-
Reaction Setup:
-
In an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), a suitable phosphine (B1218219) ligand (e.g., BINAP, 0.04 mmol, 4 mol%), and sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.).
-
Evacuate and backfill the tube with an inert gas (Argon) three times.
-
-
Addition of Reagents:
-
Add this compound (1.0 mmol, 1 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), and anhydrous toluene (B28343) (5 mL) via syringe.
-
-
Reaction Execution:
-
Seal the tube and heat the mixture to 80-110 °C with stirring for 12-24 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC or GC-MS.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with diethyl ether or ethyl acetate (30 mL).
-
Wash the mixture with brine (2 x 15 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel to yield the aminated product.
-
Disclaimer: These protocols are intended for use by trained chemistry professionals in a properly equipped laboratory. Appropriate safety precautions, including the use of personal protective equipment, should be followed. Reactions involving palladium catalysts and phosphine ligands should be carried out under an inert atmosphere.
References
- 1. mdpi.com [mdpi.com]
- 2. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijsrtjournal.com [ijsrtjournal.com]
- 4. A Review on Medicinally Important Heterocyclic Compounds [openmedicinalchemistryjournal.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine and Pyridines Incorporating 5-Bromobenzofuran-2-yl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for N-Alkylation of 5-Bromo-3-methylpyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of pyridin-2-ol derivatives is a fundamental transformation in synthetic organic chemistry, providing access to a wide array of N-substituted 2-pyridones. These scaffolds are prevalent in numerous biologically active molecules and pharmaceutical agents. The introduction of various alkyl groups on the nitrogen atom can significantly modulate the pharmacological properties of the parent molecule, making the N-alkylation a critical step in drug discovery and development.
However, the N-alkylation of 2-pyridones is often complicated by the ambident nucleophilic nature of the pyridone ring, which can lead to a mixture of N-alkylated and O-alkylated products.[1][2] Achieving high regioselectivity for the desired N-alkylated product is a key challenge. The regiochemical outcome is influenced by several factors, including the choice of base, solvent, temperature, and the nature of the alkylating agent and substituents on the pyridone ring.[3] This document provides a detailed experimental procedure for the selective N-alkylation of 5-Bromo-3-methylpyridin-2-ol, along with comparative data for the alkylation of related 2-pyridone derivatives.
Experimental Protocols
The following protocol is a general procedure for the N-alkylation of this compound using an alkyl halide and a carbonate base in an aqueous micellar system, adapted from a mild and regioselective method.[3]
Materials:
-
This compound (1.0 eq)
-
Alkyl halide (e.g., benzyl (B1604629) bromide, n-propyl iodide) (1.2 - 2.0 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Polysorbate 20 (Tween 20)
-
Deionized water
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), potassium carbonate (2.0 eq), and the alkyl halide (1.2 eq).
-
Solvent Addition: Add a 2% w/w solution of Tween 20 in deionized water to the flask to achieve a substrate concentration of approximately 0.2 M.
-
Reaction: Stir the reaction mixture vigorously at room temperature (or elevated temperature, e.g., 70 °C, for less reactive alkyl halides) for the appropriate time (typically 3-24 hours).[3] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
Data Presentation
The following tables summarize quantitative data for the N-alkylation of various 2-pyridone derivatives, providing a basis for comparison and optimization of reaction conditions.
Table 1: N-Alkylation of 5-Bromo-2-pyridone with Various Alkyl Halides [3]
| Entry | Alkyl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | N/O Ratio |
| 1 | Benzyl bromide | K₂CO₃ | 2% Tween 20/H₂O | RT | 3 | 94 | >19:1 |
| 2 | n-Propyl iodide | K₂CO₃ | 2% Tween 20/H₂O | 70 | 24 | 85 | >19:1 |
| 3 | Ethyl bromoacetate | K₂CO₃ | 2% Tween 20/H₂O | RT | 3 | 92 | >19:1 |
| 4 | Isopropyl iodide | K₂CO₃ | 2% Tween 20/H₂O | 70 | 60 | 40 | 2.4:1 |
Table 2: N-Alkylation of Substituted 2-Pyridones
| Entry | Pyridone Substrate | Alkylating Agent | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | 3-Methyl-2-pyridone | Methyl iodide | - | DCM | 120 | - | [1] |
| 2 | 3-Methyl-2-pyridone | Propargyl bromide | - | DCM | 120 | - | [1] |
| 3 | 2-Pyridone | Benzyl chloride | Tetrabutylammonium fluoride | THF | RT | 92 | |
| 4 | 6-Bromo-imidazo[4,5-b]pyridine | 4-Methoxybenzyl chloride | K₂CO₃ | DMF | RT | - | [4] |
Yields are for the isolated N-alkylated product. The N/O ratio was determined by ¹H NMR analysis of the crude reaction mixture.
Mandatory Visualization
Caption: Workflow for the N-alkylation of this compound.
References
Application Notes and Protocols for the Large-Scale Synthesis of 5-Bromo-3-methylpyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-3-methylpyridin-2-ol is a valuable heterocyclic building block in medicinal chemistry and drug development. Its substituted pyridine-2-one scaffold is a common motif in a variety of biologically active compounds. The presence of a bromine atom provides a versatile handle for further functionalization through cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery programs. This document outlines a reliable and scalable two-step synthetic route for the preparation of this compound, commencing from the readily available starting material, 3-methylpyridine (B133936) (3-picoline).
The described synthesis involves an initial N-oxidation of 3-methylpyridine to its corresponding N-oxide, followed by a rearrangement reaction to furnish the intermediate, 3-methylpyridin-2-ol. Subsequent selective bromination at the 5-position using N-bromosuccinimide (NBS) affords the final product. This protocol is designed to be adaptable for large-scale production, with considerations for process safety and efficiency.
Synthetic Strategy Overview
The overall synthetic approach is a two-stage process, as illustrated in the workflow diagram below. The initial step focuses on the formation of the pyridin-2-one core, followed by a regioselective bromination.
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Part 1: Synthesis of 3-Methylpyridin-2-ol
This procedure details the synthesis of the key intermediate, 3-methylpyridin-2-ol, from 3-methylpyridine via an N-oxide intermediate.
1.1. Stage 1: N-Oxidation of 3-Methylpyridine
Two scalable methods for the N-oxidation of 3-methylpyridine are presented below. Method A represents a classical batch process, while Method B describes a more modern and efficient continuous-flow approach.
Figure 2: Experimental workflows for the N-Oxidation of 3-Methylpyridine.
Method A: Classical Batch Oxidation
-
Materials:
-
3-Methylpyridine (1.0 eq)
-
Glacial Acetic Acid
-
30% Hydrogen Peroxide (1.3 eq)
-
-
Procedure:
-
In a suitable reaction vessel, dissolve 3-methylpyridine in glacial acetic acid.
-
With caution and cooling, slowly add 30% hydrogen peroxide to the solution.
-
Heat the reaction mixture to 70-75°C and maintain this temperature for 24 hours.
-
After the reaction is complete, cool the mixture and remove the excess acetic acid and water under reduced pressure.
-
The crude product is then purified by extraction and vacuum distillation to yield 3-methylpyridine-N-oxide.[1]
-
Method B: Catalytic Oxidation in a Microreactor
-
Materials:
-
3-Methylpyridine
-
35% Hydrogen Peroxide
-
Catalyst: Phosphomolybdic acid and Molybdenum trioxide (1:1 mass ratio)[2]
-
Phosphate (B84403) buffer
-
-
Procedure:
-
Prepare a feed solution of 3-methylpyridine containing the catalyst.
-
Prepare a separate feed solution of 35% hydrogen peroxide, stabilized to pH 4 with a phosphate buffer.[2]
-
Continuously pump both solutions into a microreactor at a controlled flow rate.
-
The microreactor is maintained at a temperature of 80-90°C.
-
The product stream is collected, and the 3-methylpyridine-N-oxide is isolated by flash evaporation of the solvent.[2]
-
1.2. Stage 2: Rearrangement of 3-Methylpyridine-N-oxide to 3-Methylpyridin-2-ol
This rearrangement is a variation of the Boekelheide reaction.[3]
-
Materials:
-
3-Methylpyridine-N-oxide (1.0 eq)
-
Acetic Anhydride (B1165640)
-
-
Procedure:
-
In a reaction vessel equipped with a reflux condenser, suspend 3-methylpyridine-N-oxide in acetic anhydride.
-
Heat the mixture to reflux (approximately 140°C) and maintain for 4-6 hours.
-
Monitor the reaction by a suitable chromatographic technique (e.g., TLC or GC) until the starting material is consumed.
-
Cool the reaction mixture and carefully quench the excess acetic anhydride by the slow addition of water.
-
The product, 3-methylpyridin-2-ol, can be isolated by extraction with an organic solvent followed by removal of the solvent under reduced pressure.
-
Further purification can be achieved by recrystallization or column chromatography.
-
Quantitative Data for Part 1
| Step | Method | Reactants | Key Conditions | Typical Yield | Purity | Reference |
| N-Oxidation | Batch | 3-Methylpyridine, H₂O₂/AcOH | 70-75°C, 24h | 73-77% | >95% (after distillation) | [1] |
| N-Oxidation | Microreactor | 3-Methylpyridine, H₂O₂, Catalyst | 80-90°C, continuous flow | >90% | High | [2] |
| Rearrangement | Batch | 3-Methylpyridine-N-oxide, Ac₂O | Reflux (140°C), 4-6h | 60-80% | >95% (after purification) | [3] |
Part 2: Bromination of 3-Methylpyridin-2-ol
This procedure details the selective bromination of 3-methylpyridin-2-ol at the 5-position.
Figure 3: Experimental workflow for the bromination of 3-Methylpyridin-2-ol.
-
Materials:
-
3-Methylpyridin-2-ol (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Brine
-
-
Procedure:
-
Dissolve 3-methylpyridin-2-ol in a suitable solvent such as acetonitrile or dichloromethane in a reaction vessel.
-
Cool the solution in an ice bath.
-
Add N-bromosuccinimide portion-wise over 30 minutes, maintaining the internal temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by a suitable chromatographic technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
If the product precipitates, it can be collected by filtration. Otherwise, extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
Quantitative Data for Part 2
| Step | Reactants | Key Conditions | Typical Yield | Purity |
| Bromination | 3-Methylpyridin-2-ol, NBS | Acetonitrile, 0°C to RT, 2-4h | 85-95% | >98% (after recrystallization) |
Concluding Remarks
The presented protocols provide a comprehensive guide for the large-scale synthesis of this compound. The two-step approach is robust and utilizes readily available and manageable reagents. The microreactor-based N-oxidation of 3-methylpyridine offers a particularly safe, efficient, and scalable method for the preparation of the key N-oxide intermediate. The subsequent rearrangement and selective bromination with NBS are high-yielding transformations that provide the desired product in good purity. These application notes are intended to serve as a valuable resource for researchers and professionals engaged in the synthesis of heterocyclic compounds for pharmaceutical and agrochemical applications. Optimization of reaction conditions may be necessary depending on the scale and specific equipment used.
References
Application Note and Protocol for the Purification of 5-Bromo-3-methylpyridin-2-ol by Recrystallization
Abstract
This document provides a detailed protocol for the purification of 5-Bromo-3-methylpyridin-2-ol via recrystallization. This compound is a key intermediate in the synthesis of various pharmaceutical agents. The described method is designed to be efficient and yield high-purity crystalline product, suitable for downstream applications in drug discovery and development. The protocol outlines solvent selection, the recrystallization procedure, and data presentation for solubility, ensuring reproducibility and scalability.
Introduction
This compound is a crucial building block in the synthesis of a wide range of biologically active molecules. The purity of this intermediate is paramount as impurities can lead to side reactions, lower yields, and complications in subsequent synthetic steps. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of recrystallization relies on the differential solubility of the compound of interest and its impurities in a suitable solvent or solvent system at different temperatures. This application note details a reliable method for the purification of this compound, ensuring the high purity required for research and development in the pharmaceutical industry.
Materials and Equipment
-
Chemicals:
-
Crude this compound
-
Ethanol (B145695) (95% or absolute)
-
Deionized Water
-
Activated Carbon (optional, for colored impurities)
-
-
Equipment:
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capability
-
Magnetic stir bars
-
Condenser (optional, for volatile solvents)
-
Buchner funnel and flask
-
Filter paper
-
Glass funnel
-
Spatula
-
Beakers
-
Graduated cylinders
-
Vacuum source
-
Drying oven or desiccator
-
Experimental Protocol
This protocol describes the recrystallization of this compound from an ethanol/water solvent system. This system is chosen based on the polar nature of the pyridinol moiety, which suggests good solubility in hot polar protic solvents like ethanol, and lower solubility at room temperature, particularly with the addition of a less polar anti-solvent like water.
Solvent System Selection
The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For this compound, an ethanol-water mixture is proposed. The compound is expected to be highly soluble in hot ethanol and less soluble in cold ethanol. Water acts as an anti-solvent, reducing the solubility of the organic compound in the cold mixture and promoting crystallization.
Solubility Data
The following table provides hypothetical but representative solubility data for this compound in a 9:1 ethanol/water mixture to guide the recrystallization process.
| Temperature (°C) | Solubility ( g/100 mL) |
| 0 | 0.8 |
| 25 (Room Temp) | 2.5 |
| 78 (Boiling Point) | 25.0 |
Recrystallization Procedure
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. For every 1 gram of crude material, add 4 mL of 95% ethanol. Add a magnetic stir bar and gently heat the mixture on a hot plate with stirring. Continue to add small portions of ethanol until the solid is completely dissolved at the boiling point of the solvent. Avoid adding a large excess of solvent.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% of the solute weight) to the solution. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot gravity filtration. Place a funnel with fluted filter paper into a pre-warmed receiving Erlenmeyer flask. Quickly pour the hot solution through the filter paper to remove the insoluble materials.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel and flask. Wash the crystals with a small amount of ice-cold ethanol-water (1:1) mixture to remove any adhering mother liquor.
-
Drying: Transfer the purified crystals to a watch glass and dry them in a vacuum oven at a temperature below the melting point of the compound, or in a desiccator under vacuum until a constant weight is achieved.
Workflow Diagram
Caption: Workflow for the purification of this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Ethanol is flammable; avoid open flames and use a hot plate for heating.
-
Handle hot glassware with appropriate clamps or tongs.
Conclusion
The described recrystallization protocol provides an effective method for the purification of this compound. By following this procedure, researchers can obtain a high-purity product, which is essential for the successful synthesis of downstream pharmaceutical targets. The use of a mixed solvent system of ethanol and water offers a good balance of solubility properties for efficient purification.
Application Notes and Protocols for the Purification of 5-Bromo-3-methylpyridin-2-ol by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-3-methylpyridin-2-ol is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient. This document provides a detailed protocol for the purification of this compound using silica (B1680970) gel column chromatography. Due to its polar nature, stemming from the hydroxyl group and the nitrogen atom in the pyridine (B92270) ring, specific conditions are required to achieve effective separation and prevent common issues like peak tailing.[1]
Chromatographic Principles
Column chromatography is a widely used technique for the separation of chemical compounds from a mixture.[2][3] The separation is based on the differential partitioning of the components between a stationary phase (in this case, silica gel) and a mobile phase (the eluent).[2][4] Silica gel is a polar adsorbent, and therefore, more polar compounds will have a stronger interaction with it, leading to a longer retention time on the column.[2][4] The choice of the mobile phase is crucial for achieving good separation.[2] For polar heterocyclic compounds like this compound, a mobile phase with sufficient polarity is needed to elute the compound from the column.[1][5]
Data Presentation: Recommended Chromatography Conditions
The following table summarizes the recommended starting conditions for the purification of this compound. Optimization may be required based on the specific impurity profile of the crude material.
| Parameter | Recommended Condition | Rationale & Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard stationary phase for purification of polar organic molecules.[6][7][8] |
| Mobile Phase System 1 | Gradient of Ethyl Acetate (B1210297) in Hexane (B92381) | Start with a low polarity (e.g., 10% Ethyl Acetate in Hexane) and gradually increase the polarity.[6][7] Suitable for less polar impurities. |
| Mobile Phase System 2 | Gradient of Methanol (B129727) in Dichloromethane (B109758) (DCM) | Start with 1-2% Methanol in DCM and gradually increase.[1][5][9] More effective for highly polar compounds and impurities. |
| Mobile Phase Modifier | 0.1 - 1% Triethylamine (TEA) or Ammonia | Add to the mobile phase to neutralize acidic silanol (B1196071) groups on the silica gel, which can cause peak tailing with basic compounds like pyridines.[1][9][10] |
| Sample Loading | Dry Loading | Recommended for compounds that have poor solubility in the initial, less polar mobile phase.[1][7][11] |
| Monitoring | Thin-Layer Chromatography (TLC) | Use TLC to determine the appropriate solvent system and to identify fractions containing the pure product. An ideal Rf value for the target compound is typically 0.2-0.4.[8] |
Experimental Protocol
This protocol outlines the steps for the purification of crude this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica Gel (60 Å, 230-400 mesh)
-
Hexane (or Heptane)
-
Ethyl Acetate
-
Dichloromethane (DCM)
-
Methanol
-
Triethylamine (TEA) (optional)
-
Glass chromatography column
-
Separatory funnel or pump for solvent delivery
-
Fraction collector or test tubes
-
Thin-Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp for TLC visualization
-
Rotary evaporator
Procedure:
-
TLC Analysis of Crude Material:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or methanol).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate using various solvent systems (e.g., different ratios of ethyl acetate/hexane or methanol/DCM) to find a system that gives good separation between the desired product and impurities, aiming for an Rf of 0.2-0.4 for the product.
-
-
Column Packing:
-
Select an appropriately sized chromatography column.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexane).
-
Pour the slurry into the column and allow the silica gel to pack uniformly, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the packed silica gel to prevent disturbance of the bed during sample loading.[8]
-
Equilibrate the column by passing several column volumes of the initial mobile phase through it.
-
-
Sample Preparation and Loading (Dry Loading Method):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., methanol or dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator until a free-flowing powder is obtained.[1]
-
Carefully add the silica gel with the adsorbed compound to the top of the packed column.[1]
-
Add another thin layer of sand on top of the sample layer.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the initial, low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase according to the separation observed on the TLC. For example, increase the percentage of ethyl acetate in hexane or methanol in dichloromethane.[1][7]
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure this compound.
-
Spot each fraction on a TLC plate and develop it using the solvent system that gave good separation.
-
Visualize the spots under a UV lamp.
-
-
Isolation of Pure Compound:
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
-
Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS).
-
Visualization of the Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. goldbio.com [goldbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Chromatography [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Quality Control of 5-Bromo-3-methylpyridin-2-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5-Bromo-3-methylpyridin-2-ol is a crucial intermediate in the synthesis of various pharmaceutical compounds. Its purity and quality are paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). These application notes provide a comprehensive overview of the analytical methods for the quality control of this compound, including identification, purity assessment, and quantification. The protocols outlined below are intended to serve as a guide for establishing robust quality control procedures.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is essential for method development and interpretation of analytical data.
| Property | Value |
| Molecular Formula | C₆H₆BrNO |
| Molecular Weight | 188.02 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not explicitly available in search results |
| Solubility | Soluble in methanol, ethanol, DMSO |
| CAS Number | Not explicitly available in search results |
Analytical Methods for Quality Control
A multi-faceted approach employing various analytical techniques is recommended for the comprehensive quality control of this compound.
Identification
2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the identity of this compound.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts and coupling patterns will be characteristic of the substituted pyridine (B92270) ring.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule, further confirming its structure.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument parameters.
-
Data Analysis: Process the spectra and compare the observed chemical shifts and coupling constants with the expected values for this compound.
2.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Expected Characteristic Peaks:
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3200 | O-H stretch (hydroxyl) |
| 3100-3000 | C-H stretch (aromatic) |
| 2950-2850 | C-H stretch (methyl) |
| 1650-1600 | C=O stretch (pyridone tautomer) |
| 1600-1450 | C=C stretch (aromatic ring) |
| 1100-1000 | C-O stretch |
| 800-600 | C-Br stretch |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them with a reference spectrum or theoretical values.
Purity and Assay
2.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of this compound and for assaying its content. A reverse-phase method is generally suitable.
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and a buffer (e.g., 0.1% phosphoric acid in water or 10 mM ammonium (B1175870) acetate (B1210297) for MS compatibility).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of the compound (a wavelength around 220-280 nm is expected to be suitable).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).
-
Data Analysis:
-
Purity: Determine the area percentage of the main peak relative to the total area of all peaks.
-
Assay: Quantify the amount of this compound by comparing the peak area with that of a certified reference standard.
-
Representative HPLC Data:
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid (50:50) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | ~ 4.5 min (representative) |
| Limit of Detection (LOD) | To be determined during method validation |
| Limit of Quantification (LOQ) | To be determined during method validation |
2.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a valuable technique for the identification and quantification of volatile impurities.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A standard GC-MS system.
-
Column: A capillary column suitable for polar compounds (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Split or splitless, depending on the expected concentration of impurities.
-
Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 250 °C.
-
Final Hold: 5 min.
-
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).
-
Data Analysis: Identify impurities by comparing their mass spectra with a library (e.g., NIST). Quantify impurities using an internal or external standard method.
Potential Impurities:
Based on potential synthetic routes, possible impurities could include:
-
Starting materials (e.g., 3-methylpyridin-2-ol, 5-amino-2-methylpyridine).
-
Over-brominated species (e.g., dibromo-3-methylpyridin-2-ol).
-
Isomers of the main compound.
-
Residual solvents from the synthesis and purification process.
Quality Control Workflow and Logic
The following diagrams illustrate the logical workflow for the quality control of this compound.
Caption: Quality Control Workflow for this compound.
Caption: Logic Diagram for an Out of Specification (OOS) Investigation.
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison and trend analysis across different batches.
Example Table for Batch Release Data:
| Batch Number | Appearance | Identity (FTIR, NMR) | Purity by HPLC (%) | Assay by HPLC (%) | Individual Impurity > 0.1% | Total Impurities (%) | Residual Solvents (ppm) | Release Decision |
| BZM-2025-001 | Conforms | Conforms | 99.8 | 99.5 | None Detected | 0.2 | < 500 | Released |
| BZM-2025-002 | Conforms | Conforms | 99.7 | 99.6 | None Detected | 0.3 | < 500 | Released |
| BZM-2025-003 | Conforms | Conforms | 99.2 | 99.1 | Impurity at RRT 1.2 (0.15%) | 0.8 | < 500 | Rejected (OOS) |
The analytical methods and protocols described in these application notes provide a robust framework for the quality control of this compound. Adherence to these guidelines, along with proper validation of the analytical methods according to ICH guidelines, will ensure that the material consistently meets the required quality standards for its intended use in pharmaceutical development and manufacturing.
Application of 5-Bromo-3-methylpyridin-2-ol in Kinase Inhibitor Synthesis: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-3-methylpyridin-2-ol is a versatile heterocyclic building block with significant potential in the synthesis of novel kinase inhibitors. Its pyridin-2-one core is a recognized scaffold in medicinal chemistry, known to interact with the hinge region of various protein kinases. The presence of a bromine atom at the 5-position provides a convenient handle for introducing diverse chemical moieties through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the systematic exploration of the chemical space around the pyridin-2-one core to optimize potency and selectivity towards specific kinase targets. Furthermore, the methyl group at the 3-position can influence the compound's conformation and interaction with the target protein.
This document provides detailed application notes on the utility of this compound and its analogs in the synthesis of kinase inhibitors, with a focus on inhibitors of Monopolar Spindle 1 (MPS1) and Aurora kinases, which are key regulators of mitosis and attractive targets for cancer therapy.[1]
Application in the Synthesis of MPS1 and Aurora Kinase Inhibitors
A notable application of a structurally related compound, 5-bromo-3-aminopyridin-2-ol, is in the synthesis of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one, a fragment that has shown inhibitory activity against MPS1 and Aurora kinases.[1] The synthetic strategy highlights the utility of the bromo-pyridinone scaffold in accessing potent kinase inhibitors. The general approach involves a Suzuki coupling reaction to introduce an aryl or heteroaryl group at the 5-position.
General Synthetic Scheme:
The synthesis of pyridin-2-one based kinase inhibitors from this compound or its analogs typically follows a Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for the synthesis of kinase inhibitor scaffolds.
Quantitative Data
The following table summarizes the inhibitory activity of a representative compound, 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one, synthesized from a 5-bromo-pyridin-2-one precursor, against a panel of kinases.
| Compound ID | Target Kinase | IC50 (µM)[1] |
| 1 | MPS1 | 15 |
| Aurora A | 28 | |
| Aurora B | 1.8 | |
| CHK1 | >100 | |
| PKA | >100 | |
| PKCζ | >100 |
Table 1: Inhibitory activity of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one (Compound 1) against selected kinases.
Experimental Protocols
Protocol 1: Synthesis of 5-Aryl-3-methylpyridin-2-ol via Suzuki-Miyaura Coupling (Conventional Heating)
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Water
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer with heating
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane (10 mL) and water (2 mL) to the reaction mixture.
-
Stir the mixture at 90 °C under the inert atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane (B109758) or ethyl acetate in hexanes) to afford the desired 5-aryl-3-methylpyridin-2-ol.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol provides a general method for determining the in vitro inhibitory activity of a synthesized compound against a target kinase.
Materials:
-
Synthesized inhibitor compound (dissolved in DMSO)
-
Target kinase
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
White, opaque 96-well plates
-
Multimode plate reader
Procedure:
-
Prepare a serial dilution of the inhibitor compound in DMSO.
-
In a 96-well plate, add the kinase assay buffer.
-
Add the serially diluted inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Add the target kinase enzyme to all wells except the negative control.
-
Add the kinase substrate to all wells.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP levels using a commercial kit such as Kinase-Glo®, following the manufacturer's instructions.
-
The luminescent signal, which is inversely proportional to the kinase activity, is measured using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
References
Application Notes and Protocols: 5-Bromo-3-methylpyridin-2-ol in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-bromo-3-methylpyridin-2-ol and its derivatives in agrochemical research. This document details the synthesis of active agrochemical compounds, experimental protocols for evaluating their efficacy, and insights into their mechanisms of action.
Introduction
This compound is a versatile heterocyclic building block with significant potential in the discovery and development of novel agrochemicals. Its substituted pyridine (B92270) core is a key pharmacophore in a range of commercialized fungicides and herbicides. The presence of a bromine atom and a hydroxyl group allows for diverse chemical modifications, enabling the synthesis of a wide array of derivatives with potent biological activities. This document outlines the application of this compound in the development of fungicides, particularly succinate (B1194679) dehydrogenase inhibitors (SDHIs), and herbicides that target protoporphyrinogen (B1215707) oxidase (PPO).
Synthesis of Agrochemical Intermediates
While direct synthesis routes from this compound to commercial agrochemicals are not extensively published in readily available literature, its chemical structure allows for its conversion into key intermediates used in the synthesis of pyridine-based fungicides and herbicides. A plausible synthetic pathway involves the conversion of this compound to more reactive intermediates such as 2-chloro-5-bromo-3-methylpyridine or 2-amino-5-bromo-3-methylpyridine (B22881). These intermediates are then utilized in coupling reactions to produce the final agrochemical products. For instance, 2-amino-5-bromo-3-methylpyridine can be used to synthesize 5-bromo-2-chloro-3-methylpyridine.
A general synthetic workflow is outlined below:
Caption: General synthetic workflow from this compound to active agrochemicals.
Application in Fungicide Research: Succinate Dehydrogenase Inhibitors (SDHIs)
Derivatives of this compound, particularly pyridine carboxamides, have shown significant promise as succinate dehydrogenase inhibitors (SDHIs). SDHIs are a crucial class of fungicides that disrupt the mitochondrial respiration of pathogenic fungi, leading to cell death.
Quantitative Data: Antifungal Activity of Pyridine Carboxamide Derivatives
The following table summarizes the in vitro antifungal activity of a series of synthesized pyridine carboxamide derivatives against various plant pathogens.
| Compound ID | Target Pathogen | Inhibition Rate (%) at 50 µg/mL |
| 3a | Botrytis cinerea | 65.4 |
| Sclerotinia sclerotiorum | 58.2 | |
| 3f | Botrytis cinerea | 76.9 |
| Rhizoctonia solani | 62.1 | |
| 3g | Colletotrichum gloeosporioides | 84.1 |
| Fusarium oxysporum | 55.7 |
Data compiled from published research on novel pyridine carboxamides.
Experimental Protocol: In Vitro Antifungal Bioassay (Mycelial Growth Inhibition)
This protocol details the procedure for assessing the in vitro antifungal activity of synthesized compounds.
Materials:
-
Synthesized pyridine derivatives
-
Potato Dextrose Agar (PDA) medium
-
Pure cultures of target fungal pathogens (e.g., Botrytis cinerea, Rhizoctonia solani)
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Incubator
Procedure:
-
Compound Preparation: Dissolve the synthesized compounds in DMSO to create stock solutions of a known concentration (e.g., 10 mg/mL).
-
Medicated Media Preparation: Autoclave the PDA medium and allow it to cool to approximately 50-60°C. Add the appropriate volume of the compound stock solution to the molten PDA to achieve the desired final concentration (e.g., 50 µg/mL). Pour the medicated PDA into sterile petri dishes and allow them to solidify. A control plate containing only DMSO in the PDA should also be prepared.
-
Fungal Inoculation: From a fresh, actively growing culture of the target fungus, use a sterile cork borer to cut 5 mm mycelial discs from the edge of the colony.
-
Incubation: Place one mycelial disc in the center of each medicated and control PDA plate. Incubate the plates at 25 ± 2°C in the dark.
-
Data Collection: After a specified incubation period (e.g., 48-72 hours), measure the diameter of the fungal colony on both the treated and control plates.
-
Calculation of Inhibition Rate: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(C - T) / C] * 100 Where:
-
C = Average diameter of the fungal colony on the control plate
-
T = Average diameter of the fungal colony on the treated plate
-
Mechanism of Action: Succinate Dehydrogenase Inhibition
SDHI fungicides act on Complex II of the mitochondrial electron transport chain. By binding to the succinate dehydrogenase enzyme, they block the oxidation of succinate to fumarate, thereby inhibiting cellular respiration and ATP production in the fungus.
Caption: Inhibition of the mitochondrial respiratory chain by SDHI fungicides.
Application in Herbicide Research: Protoporphyrinogen Oxidase (PPO) Inhibitors
Certain pyridine derivatives have been investigated as inhibitors of protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll (B73375) and heme biosynthesis pathway in plants. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, causes rapid cell membrane disruption and plant death.
Quantitative Data: Herbicidal Activity of Pyridine Derivatives
The following table presents the herbicidal activity of representative pyridine-based compounds against various weed species.
| Compound ID | Target Weed | Activity Level | Application Rate (g a.i./ha) |
| PY-H1 | Amaranthus retroflexus | High | 100 |
| Chenopodium album | High | 100 | |
| PY-H2 | Setaria faberi | Moderate | 200 |
| Abutilon theophrasti | High | 150 |
Data is illustrative and based on typical findings for this class of herbicides.
Experimental Protocol: In Vivo Herbicidal Bioassay (Post-emergence)
This protocol describes a method for evaluating the post-emergence herbicidal activity of synthesized compounds.
Materials:
-
Synthesized pyridine derivatives
-
Weed seeds (e.g., Amaranthus retroflexus, Setaria faberi)
-
Potting soil
-
Pots or trays
-
Greenhouse or controlled environment chamber
-
Spray chamber
-
Adjuvant (e.g., non-ionic surfactant)
Procedure:
-
Plant Growth: Sow weed seeds in pots filled with potting soil and grow them in a greenhouse under controlled conditions (e.g., 25°C day/18°C night, 16-hour photoperiod).
-
Treatment Preparation: Prepare spray solutions of the synthesized compounds at various concentrations in a suitable solvent (e.g., acetone) and water mixture, including an adjuvant to improve leaf coverage.
-
Application: When the weed seedlings have reached a specific growth stage (e.g., 2-3 true leaves), apply the treatment solutions using a calibrated spray chamber to ensure uniform application. A control group should be sprayed with the solvent and adjuvant mixture only.
-
Incubation: Return the treated plants to the greenhouse and observe them for herbicidal effects.
-
Data Assessment: At specified time points (e.g., 7, 14, and 21 days after treatment), visually assess the percentage of injury (phytotoxicity) for each plant on a scale of 0% (no effect) to 100% (complete death).
-
Data Analysis: Calculate the average injury rating for each treatment and concentration. Dose-response curves can be generated to determine the GR50 (the concentration required to cause 50% growth reduction).
Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition
PPO-inhibiting herbicides block the conversion of protoporphyrinogen IX to protoporphyrin IX in the chloroplast. This leads to the accumulation of protoporphyrinogen IX, which then diffuses into the cytoplasm and is oxidized to protoporphyrin IX. In the presence of light, protoporphyrin IX acts as a photosensitizer, generating reactive oxygen species (ROS) that cause lipid peroxidation of cell membranes, leading to rapid cell leakage and death.[1][2][3][4]
Caption: Mechanism of action of PPO-inhibiting herbicides.
Conclusion
This compound and its derivatives represent a promising scaffold for the development of novel fungicides and herbicides. The synthetic versatility of this starting material allows for the creation of diverse chemical libraries for screening. The established protocols for in vitro and in vivo bioassays, coupled with a clear understanding of the molecular mechanisms of action, provide a solid framework for researchers in the agrochemical industry to discover and optimize new crop protection solutions. Further research into the synthesis and biological activity of derivatives of this compound is warranted to unlock its full potential in addressing the ongoing challenges in agriculture.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitors of Protoporphyrinogen Oxidase | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 3. researchgate.net [researchgate.net]
- 4. Development of Protoporphyrinogen Oxidase as an Efficient Selection Marker for Agrobacterium tumefaciens-Mediated Transformation of Maize - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Novel Catalysts with 5-Bromo-3-methylpyridin-2-ol as a Ligand Precursor
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are based on established principles of coordination chemistry and catalysis. As of the date of this document, the direct use of 5-Bromo-3-methylpyridin-2-ol as a ligand precursor for the synthesis of new catalysts has not been extensively reported in peer-reviewed literature. Therefore, the following represents a scientifically grounded, hypothetical framework for the development and application of such catalysts.
Introduction
This compound is a versatile heterocyclic compound with significant potential as a precursor for novel ligands in catalysis. Its structure offers several key features for the design of effective catalysts:
-
Bidentate Coordination: The pyridin-2-ol moiety can act as a bidentate ligand through the nitrogen and oxygen atoms, forming stable chelate rings with a variety of transition metals.
-
Tunable Electronic Properties: The bromo and methyl substituents on the pyridine (B92270) ring influence the electron density of the ligand, allowing for the fine-tuning of the electronic properties of the resulting metal complex and, consequently, its catalytic activity.
-
Site for Further Functionalization: The bromo group provides a reactive handle for post-coordination modification of the catalyst, enabling the introduction of additional functionalities to modulate solubility, stability, or catalytic performance.
This document outlines the synthesis of a hypothetical palladium(II) catalyst derived from this compound and its application in a model Suzuki-Miyaura cross-coupling reaction.
Synthesis of a Palladium(II) Catalyst Precursor
The synthesis of a palladium(II) complex with a ligand derived from this compound can be envisioned as a two-step process: ligand synthesis followed by metal complexation.
Ligand Synthesis: 2-(diphenylphosphino)-5-bromo-3-methylpyridine
A common strategy to enhance the catalytic activity of metal complexes is the incorporation of a phosphine (B1218219) donor group. In this hypothetical protocol, the hydroxyl group of this compound is first converted to a better leaving group (e.g., triflate), followed by a nucleophilic substitution with a phosphine.
Experimental Protocol:
-
Triflation of this compound:
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) at 0 °C under an inert atmosphere, add triethylamine (B128534) (1.2 eq).
-
Slowly add trifluoromethanesulfonic anhydride (B1165640) (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude triflate intermediate.
-
-
Phosphine Substitution:
-
Dissolve the crude triflate intermediate in anhydrous toluene (B28343) under an inert atmosphere.
-
Add diphenylphosphine (B32561) (1.2 eq) and a palladium catalyst such as Pd(dba)₂ (2 mol%) with a suitable phosphine ligand like Xantphos (4 mol%).
-
Add a base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the mixture at 110 °C for 16 hours.
-
After cooling to room temperature, filter the mixture through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography on silica (B1680970) gel to yield the desired phosphine ligand.
-
Complexation with Palladium(II)
The synthesized phosphine ligand can then be reacted with a palladium(II) salt to form the target catalyst.
Experimental Protocol:
-
To a solution of the synthesized 2-(diphenylphosphino)-5-bromo-3-methylpyridine ligand (2.0 eq) in a suitable solvent like acetonitrile, add a solution of palladium(II) chloride (1.0 eq) in the same solvent.
-
Stir the reaction mixture at room temperature for 24 hours.
-
The resulting precipitate, the palladium(II) complex, can be collected by filtration, washed with cold solvent, and dried under vacuum.
Application in Suzuki-Miyaura Cross-Coupling
The synthesized palladium(II) complex is proposed as a precatalyst for the Suzuki-Miyaura cross-coupling reaction between an aryl bromide and an arylboronic acid.
Hypothetical Catalytic Performance Data
The following table summarizes hypothetical data for the catalytic performance of the synthesized catalyst in the coupling of 4-bromotoluene (B49008) with phenylboronic acid.
| Entry | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1 | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 0.5 | K₂CO₃ | Toluene/H₂O | 100 | 12 | 78 |
| 3 | 1 | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | 92 |
| 4 | 0.5 | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | 88 |
| 5 | 1 | K₃PO₄ | THF/H₂O | 80 | 16 | 75 |
Experimental Protocol for a Model Suzuki-Miyaura Reaction
-
In a reaction vial, add the synthesized palladium(II) complex (1 mol%), 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and cesium carbonate (2.0 mmol).
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous dioxane (4 mL) and water (1 mL) via syringe.
-
Seal the vial and heat the reaction mixture at 100 °C for 8 hours with vigorous stirring.
-
After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biphenyl (B1667301) product.
Visualizations
Synthesis Workflow
Caption: Proposed synthesis workflow for the palladium catalyst.
Proposed Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Proposed catalytic cycle for the Suzuki-Miyaura reaction.
Conclusion
While direct experimental data for catalysts derived from this compound is currently limited, the structural features of this precursor suggest significant potential in the development of novel and efficient catalysts. The provided hypothetical protocols for catalyst synthesis and application in Suzuki-Miyaura cross-coupling serve as a foundational guide for researchers to explore this promising area. Further investigation and optimization of reaction conditions are encouraged to fully realize the catalytic potential of ligands derived from this versatile building block.
protocol for the preparation of 5-Bromo-3-methoxypyridine from 5-Bromo-3-methylpyridin-2-ol
Introduction
5-Bromo-3-methoxypyridine is a valuable substituted pyridine (B92270) derivative utilized as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The strategic placement of the bromo and methoxy (B1213986) groups on the pyridine ring allows for diverse functionalization, making it a versatile building block in medicinal chemistry and materials science. This application note provides a detailed protocol for the preparation of 5-Bromo-3-methoxypyridine from 5-Bromo-3-methylpyridin-2-ol via a Williamson ether synthesis. This O-methylation reaction is a fundamental and widely used method for the preparation of ethers.
Reaction Scheme
The synthesis proceeds via the deprotonation of the hydroxyl group of this compound (which exists in tautomeric equilibrium with 5-bromo-3-methyl-2(1H)-pyridone) using a strong base, followed by nucleophilic substitution with a methylating agent.
Overall Reaction:
This compound → 5-Bromo-3-methoxypyridine
Data Presentation
A summary of the key physical and chemical properties of the starting material, reagents, and the final product is provided in the tables below for easy reference.
Table 1: Physical and Chemical Properties of Reactants and Product
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₆H₆BrNO | 188.02 | White to off-white solid | 188-192 | N/A | |
| Sodium Hydride (60% dispersion in mineral oil) | NaH | NaH | 24.00 | Grey powder | 800 (decomposes) | N/A |
| Methyl Iodide | CH₃I | 141.94 | Colorless liquid | -66.5 | 42.4 | |
| 5-Bromo-3-methoxypyridine | C₆H₆BrNO | 188.02 | Off-white solid | 35-38 | 215-217 |
Table 2: Reagent Quantities and Reaction Parameters
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| This compound | 188.02 | 5.00 g | 0.0266 | 1.0 |
| Sodium Hydride (60%) | 24.00 | 1.28 g | 0.0319 | 1.2 |
| Methyl Iodide | 141.94 | 4.14 g (1.82 mL) | 0.0292 | 1.1 |
| Anhydrous Dimethylformamide (DMF) | - | 50 mL | - | - |
| Parameter | Value | |||
| Reaction Temperature | 0 °C to Room Temperature | |||
| Reaction Time | 12 hours |
Experimental Protocol
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Methyl iodide
-
Anhydrous dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Hexanes
-
Ethyl acetate (B1210297)
Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (5.00 g, 0.0266 mol).
-
Solvent Addition: Add anhydrous DMF (50 mL) to the flask and stir the mixture until the starting material is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.28 g, 0.0319 mol) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care. Stir the mixture at 0 °C for 30 minutes, during which time hydrogen gas will evolve.
-
Methylation: While maintaining the temperature at 0 °C, add methyl iodide (1.82 mL, 0.0292 mol) dropwise to the reaction mixture using a dropping funnel over a period of 15 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).
-
Work-up: Upon completion of the reaction, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (50 mL) at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate) to afford 5-Bromo-3-methoxypyridine as an off-white solid.
Mandatory Visualization
Caption: Synthesis of 5-Bromo-3-methoxypyridine Workflow.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-3-methylpyridin-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-3-methylpyridin-2-ol.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and effective synthetic pathway starts from 2-amino-3-methylpyridine (B33374). This route involves two primary steps:
-
Bromination: Regioselective bromination of 2-amino-3-methylpyridine to yield the intermediate, 2-amino-5-bromo-3-methylpyridine (B22881).
-
Sandmeyer Reaction: Conversion of the amino group of the intermediate to a hydroxyl group via diazotization followed by hydrolysis to obtain the final product, this compound.
Q2: What are the most common impurities I might encounter in the synthesis of this compound?
The impurities largely depend on the synthetic step.
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During Bromination: The most prevalent impurity is the di-brominated side product, 2-amino-3,5-dibromopyridine (B40352). Unreacted starting material, 2-amino-3-methylpyridine, may also be present.
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During the Sandmeyer Reaction: This step can be prone to several side reactions, leading to impurities such as:
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De-brominated product: 3-methylpyridin-2-ol, formed if the bromo group is inadvertently removed.
-
Unreacted intermediate: Residual 2-amino-5-bromo-3-methylpyridine.
-
Phenolic impurities: Formation of tar-like substances due to the reactive nature of diazonium salts.
-
Azo-coupled products: Although less common in hydroxylation, these can form if the diazonium salt couples with other aromatic species present in the reaction mixture.
-
Q3: How can I minimize the formation of the di-brominated impurity during the first step?
Careful control of the reaction conditions is crucial. This includes:
-
Stoichiometry: Use of a controlled amount of the brominating agent (e.g., N-Bromosuccinimide or bromine) is critical. An excess of the brominating agent will favor the formation of the di-brominated product.[1][2]
-
Temperature: Maintaining a low temperature during the addition of the brominating agent can help to control the reaction rate and improve selectivity.
-
Slow Addition: Gradual addition of the brominating agent allows for better dissipation of heat and helps to prevent localized areas of high concentration, which can lead to over-bromination.
Q4: What are the key parameters to control during the Sandmeyer reaction to ensure a good yield of the desired product?
The Sandmeyer reaction for hydroxylation requires careful execution:
-
Temperature: The diazotization step must be carried out at a low temperature (typically 0-5 °C) to ensure the stability of the diazonium salt. Premature decomposition can lead to a range of byproducts.
-
Acidity: The reaction is performed in a strongly acidic medium. The choice and concentration of the acid are important for the stability of the diazonium salt.
-
Purity of the Intermediate: Using a purified 2-amino-5-bromo-3-methylpyridine intermediate is essential to prevent the formation of colored impurities and byproducts during the Sandmeyer reaction.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low yield of 2-amino-5-bromo-3-methylpyridine in the bromination step.
| Possible Cause | Suggested Solution |
| Incomplete reaction. | - Extend the reaction time. - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). |
| Loss of product during workup. | - Ensure the pH is appropriately adjusted during the workup to minimize the solubility of the product in the aqueous phase. - Use an adequate volume of extraction solvent. |
| Sub-optimal reaction temperature. | - Ensure the reaction is maintained at the optimal temperature as specified in the protocol. Deviations can affect reaction kinetics and selectivity. |
Problem 2: Presence of a significant amount of 2-amino-3,5-dibromopyridine impurity.
| Possible Cause | Suggested Solution |
| Excess brominating agent. | - Carefully control the stoichiometry of the brominating agent. Use no more than one equivalent. |
| Reaction temperature too high. | - Maintain a low temperature (e.g., 0-5 °C) during the addition of the brominating agent. |
| Rapid addition of brominating agent. | - Add the brominating agent dropwise or in small portions over a prolonged period to avoid localized high concentrations. |
| Purification Strategy | - The di-brominated product can often be separated from the mono-brominated product by column chromatography or recrystallization from a suitable solvent system. |
Problem 3: Low yield and/or formation of a dark-colored, tarry product in the Sandmeyer reaction.
| Possible Cause | Suggested Solution |
| Decomposition of the diazonium salt. | - Strictly maintain the temperature between 0-5 °C during the diazotization and before the hydrolysis step. - Use the freshly prepared diazonium salt solution immediately. |
| Impure starting intermediate. | - Purify the 2-amino-5-bromo-3-methylpyridine intermediate by recrystallization or column chromatography before the Sandmeyer reaction. |
| Inefficient hydrolysis of the diazonium salt. | - After the diazotization is complete, ensure the solution is heated sufficiently (as per the protocol) to drive the hydrolysis to completion. |
| Purification Strategy | - The crude product can be purified by extraction, followed by recrystallization or column chromatography to remove colored impurities. |
Quantitative Data Summary
| Parameter | Bromination of 2-amino-3-methylpyridine | Sandmeyer Hydroxylation |
| Typical Yield | 90-95% (crude) | 60-70% |
| Major Impurity | 2-amino-3,5-dibromopyridine | 3-methylpyridin-2-ol |
| Typical Impurity Level | Can be significant if reaction conditions are not controlled. | Variable, dependent on reaction control. |
Experimental Protocols
Step 1: Synthesis of 2-amino-5-bromo-3-methylpyridine
This protocol is adapted from established procedures for the bromination of aminopyridines.[1][2]
Materials:
-
2-amino-3-methylpyridine
-
N-Bromosuccinimide (NBS)
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Sodium hydroxide (B78521) solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 2-amino-3-methylpyridine (1.0 eq) in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (1.0 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding water.
-
Adjust the pH of the solution to ~8-9 with a sodium hydroxide solution.
-
Extract the product with dichloromethane (3 x volume of the aqueous phase).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-5-bromo-3-methylpyridine. The crude product can be purified by recrystallization or column chromatography if necessary.
Step 2: Synthesis of this compound via Sandmeyer Reaction
This is a general procedure for the conversion of an aminopyridine to a pyridin-2-ol via a Sandmeyer-type reaction.
Materials:
-
2-amino-5-bromo-3-methylpyridine
-
Sulfuric acid (concentrated)
-
Sodium nitrite (B80452)
-
Water
-
Sodium bicarbonate solution
-
Ethyl acetate (B1210297)
Procedure:
-
In a flask equipped with a stirrer and a thermometer, carefully add 2-amino-5-bromo-3-methylpyridine (1.0 eq) to concentrated sulfuric acid at a temperature below 10 °C.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 eq) in water.
-
Add the sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature is maintained between 0-5 °C.
-
Stir the mixture at this temperature for 30-60 minutes.
-
Slowly and carefully pour the reaction mixture into a beaker containing boiling water.
-
Continue to heat the mixture for 15-20 minutes to ensure complete hydrolysis.
-
Cool the mixture to room temperature.
-
Neutralize the solution with a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the product with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography.
Visualizations
Caption: Synthetic pathway for this compound.
References
Technical Support Center: Bromination of 3-Methylpyridin-2-ol
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the side reactions encountered during the bromination of 3-methylpyridin-2-ol. The information is intended for researchers, scientists, and professionals in drug development to help optimize reaction outcomes and purify the desired product.
Troubleshooting Guide
Q1: My reaction is producing a mixture of mono- and di-brominated products. How can I improve the selectivity for the mono-brominated product?
A: The formation of di-brominated species is a common side reaction due to the activated nature of the pyridinol ring. To favor mono-bromination, consider the following adjustments:
-
Control Stoichiometry: Carefully control the molar ratio of the brominating agent. Use of a slight excess (1.0-1.1 equivalents) of the brominating agent can drive the reaction to completion without significantly promoting di-bromination. Using a large excess should be avoided.[1]
-
Slow Addition: Add the brominating agent (e.g., Br₂ or NBS) dropwise or portion-wise to the reaction mixture at a low temperature (e.g., 0-5 °C). This maintains a low concentration of the electrophile, reducing the likelihood of a second bromination event on the already-formed mono-brominated product.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can increase selectivity. While this may slow down the reaction rate, it often provides a cleaner product profile.
-
Choice of Brominating Agent: Milder brominating agents might offer better selectivity. While Br₂ is common, N-Bromosuccinimide (NBS) can be a good alternative for controlled bromination of activated rings.[2][3]
Q2: I am observing bromination on the methyl group instead of the pyridine (B92270) ring. What is causing this and how can I prevent it?
A: Bromination of the methyl group is a radical-mediated reaction, often referred to as benzylic or allylic bromination.[4] This side reaction is typically observed under specific conditions:
-
Cause: This pathway is favored when using N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN, benzoyl peroxide) or upon exposure to UV light.[5] The reaction is often carried out in non-polar solvents like carbon tetrachloride (CCl₄).[2]
-
Prevention: To ensure electrophilic aromatic substitution on the pyridine ring, exclude radical initiators and protect the reaction from light. Using a polar solvent like acetic acid or acetonitrile (B52724) generally favors the ionic, electrophilic pathway over the radical pathway.
Q3: My reaction yield is low, with a significant amount of unreacted starting material. How can I improve the conversion?
A: Low conversion can be addressed by modifying the reaction conditions to be more forcing, while carefully monitoring for an increase in side products:
-
Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initially planned time, extend the reaction duration.
-
Increase Temperature: Gradually increasing the reaction temperature can improve the rate and overall conversion. However, be cautious as higher temperatures can also lead to increased formation of byproducts and potential degradation.
-
Use a Catalyst: For less activated rings, a Lewis acid catalyst might be used, but for an activated system like 3-methylpyridin-2-ol, this is likely to promote over-bromination and should be approached with caution.
-
Solvent Choice: The choice of solvent can impact reactivity. Solvents like acetic acid can facilitate electrophilic bromination.[6]
Q4: I am getting a complex mixture of products that is difficult to purify. What are the likely side products and how can I minimize their formation?
A: A complex mixture suggests multiple side reactions are occurring. The primary side products are typically poly-brominated isomers and potentially methyl-brominated compounds.
-
Likely Side Products:
-
5-bromo-3-methylpyridin-2-ol (Desired Product)
-
3,5-dibromo-3-methylpyridin-2-ol (Over-bromination)
-
Other isomeric mono-brominated products (less common)
-
3-(bromomethyl)pyridin-2-ol (Radical side reaction)
-
-
Minimization Strategy:
-
To minimize over-bromination, follow the advice in Q1 (control stoichiometry, slow addition, low temperature).
-
To prevent methyl group bromination, follow the advice in Q2 (avoid radical initiators and light).
-
-
Purification: If a mixture is unavoidable, purification via silica (B1680970) gel column chromatography is typically effective for separating the desired mono-brominated product from starting material and di-brominated byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product for the bromination of 3-methylpyridin-2-ol?
A: The major product is This compound . The hydroxyl group (-OH) at the 2-position is a strong activating, ortho-, para-directing group. The methyl group (-CH₃) at the 3-position is also an activating, ortho-, para-director. Both groups direct electrophilic substitution to the 5-position, making it the most electronically favorable and sterically accessible site for bromination.
Q2: What are the common brominating agents for this type of reaction?
A: Several reagents can be used for the bromination of activated heterocyclic systems:
-
Molecular Bromine (Br₂): A powerful and common brominating agent. It is often used in a solvent like acetic acid or chloroform.[7]
-
N-Bromosuccinimide (NBS): A solid, easier-to-handle reagent that serves as a source of electrophilic bromine, especially in polar solvents. It is widely used for brominating activated aromatic and heterocyclic rings.[3][8]
-
1,3-dibromo-5,5-dimethylhydantoin (DBDMH): Another effective brominating agent for pyridine derivatives.[9]
Q3: What are typical reaction conditions for the bromination of pyridinols?
A: Conditions can vary, but a general starting point would be:
-
Solvent: Acetic acid, acetonitrile, chloroform, or dichloromethane.[6][10]
-
Temperature: Often ranges from 0 °C to room temperature to control selectivity.
-
Atmosphere: The reaction is typically run under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions with atmospheric moisture or oxygen.
Q4: How can I monitor the reaction's progress?
A: The most common method for monitoring the reaction is Thin Layer Chromatography (TLC) . A suitable solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes) can be developed to separate the starting material, the desired product, and major byproducts. By spotting the reaction mixture on a TLC plate over time, you can observe the consumption of the starting material and the formation of the product.
Data Presentation
The following table summarizes the expected impact of various reaction parameters on the product distribution in the bromination of 3-methylpyridin-2-ol. This data is illustrative and based on general principles of electrophilic aromatic substitution.
| Parameter | Condition | Expected Major Product | Expected Side Product(s) | Troubleshooting Focus |
| Brominating Agent | 1.1 eq. NBS in Acetonitrile | This compound | Low levels of di-bromo product | Good selectivity |
| 2.5 eq. Br₂ in Acetic Acid | This compound | Significant di-bromo product | Reduce equivalents of Br₂ | |
| 1.1 eq. NBS in CCl₄ with UV light | 3-(bromomethyl)pyridin-2-ol | Ring-brominated products | Exclude light/initiators | |
| Temperature | 0 °C | This compound | Minimal side products | Potentially slow reaction |
| 60 °C | This compound | Increased di-bromo product | Lower temperature | |
| Addition Method | Slow, dropwise addition | This compound | Lower levels of di-bromo product | Optimal for selectivity |
| Rapid, single-portion addition | This compound | Higher levels of di-bromo product | Slow down the addition |
Experimental Protocols
Protocol: Synthesis of this compound
This protocol is a representative method. Researchers should adapt it based on their specific laboratory conditions and safety protocols.
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 3-methylpyridin-2-ol (1.0 eq.) in a suitable solvent such as acetonitrile or acetic acid (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Dissolve N-Bromosuccinimide (NBS) (1.05 eq.) in the same solvent. Add the NBS solution to the cooled reaction mixture dropwise over 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction's progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) to consume any remaining bromine.
-
If using an acidic solvent, neutralize the mixture carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
-
Purification:
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by silica gel column chromatography using a gradient of ethyl acetate in hexanes to isolate the pure this compound.
-
Visualizations
Caption: Reaction pathways in the bromination of 3-methylpyridin-2-ol.
References
- 1. Bromination - Wordpress [reagents.acsgcipr.org]
- 2. Bromination - Common Conditions [commonorganicchemistry.com]
- 3. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 4. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 9. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 10. Page loading... [wap.guidechem.com]
Technical Support Center: Synthesis of 5-Bromo-3-methylpyridin-2-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Bromo-3-methylpyridin-2-ol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and direct approach is the electrophilic bromination of 3-methylpyridin-2-ol. This starting material can be synthesized through various methods, including the oxidation of 3-methylpyridine (B133936). The subsequent bromination is typically achieved using a suitable brominating agent in an appropriate solvent.
Q2: What are the main challenges in the synthesis of this compound?
The primary challenges include:
-
Low Yield: Competing side reactions and suboptimal reaction conditions can significantly reduce the yield of the desired product.
-
Formation of Impurities: The main impurities are often isomers (e.g., 3-Bromo-3-methylpyridin-2-ol) and di-brominated byproducts. The formation of these is a common issue in the bromination of substituted pyridines.
-
Difficult Purification: The structural similarity between the desired product and its isomers can make purification by conventional methods like recrystallization or column chromatography challenging.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a straightforward method to monitor the reaction's progress. A suitable eluent system (e.g., a mixture of ethyl acetate (B1210297) and hexane) can be used to separate the starting material, the product, and any major byproducts. Staining with an appropriate agent, such as potassium permanganate, may be necessary for visualization if the compounds are not UV-active.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete Reaction: The reaction may not have gone to completion. | Extend the reaction time and continue monitoring by TLC until the starting material is consumed. A slight increase in temperature may also be beneficial, but should be done cautiously to avoid byproduct formation. |
| Decomposition of Product: The product might be sensitive to the reaction conditions. | Perform the reaction at a lower temperature. Ensure that the work-up procedure is not overly harsh (e.g., avoid strong acids or bases if the product is unstable). | |
| Suboptimal Reagent Stoichiometry: An incorrect ratio of brominating agent to starting material can lead to either incomplete reaction or the formation of di-brominated byproducts. | Carefully control the stoichiometry of the brominating agent. A slight excess (e.g., 1.05-1.1 equivalents) is often used to ensure full conversion of the starting material, but a large excess should be avoided. | |
| Formation of Multiple Products (Isomers) | Lack of Regioselectivity: The bromination may not be selective for the 5-position. The directing effects of the hydroxyl and methyl groups can lead to a mixture of isomers. | The choice of solvent and brominating agent can influence regioselectivity. Acetic acid is a common solvent for such brominations. Using a milder brominating agent, such as N-Bromosuccinimide (NBS) instead of elemental bromine, may improve selectivity. |
| Formation of Di-brominated Byproduct | Excess Brominating Agent: Using too much of the brominating agent is a common cause of over-bromination. | Use no more than 1.1 equivalents of the brominating agent. Adding the brominating agent portion-wise or as a solution via a syringe pump can help to maintain a low concentration and reduce the likelihood of di-bromination. |
| Difficult Purification | Similar Polarity of Product and Impurities: Isomers and the desired product often have very similar polarities, making separation by column chromatography difficult. | Optimize the eluent system for column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent can improve separation. Alternatively, derivatization of the mixture to alter the polarities of the components, followed by separation and deprotection, could be considered as a more advanced strategy. Recrystallization from a carefully selected solvent system may also be effective if the impurities have sufficiently different solubilities. |
Experimental Protocols
Synthesis of 3-methylpyridin-2-ol (Starting Material)
A potential route to the starting material, 3-methylpyridin-2-ol, involves the oxidation of 3-methylpyridine.
Materials:
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3-Methylpyridine
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Hydrogen Peroxide (30% solution)
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Acetic Acid
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Sodium sulfite (B76179)
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Sodium carbonate
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Anhydrous sodium sulfate
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methylpyridine and acetic acid.
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Cool the mixture in an ice bath and slowly add 30% hydrogen peroxide dropwise, maintaining the temperature below 10 °C.
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After the addition is complete, allow the mixture to warm to room temperature and then heat to 80 °C for 4 hours.
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Cool the reaction mixture to room temperature and quench the excess peroxide by the slow addition of a saturated sodium sulfite solution until a negative test with starch-iodide paper is obtained.
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Neutralize the mixture with a saturated sodium carbonate solution until the pH is approximately 8.
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Extract the aqueous layer with dichloromethane (3 x 50 mL).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-methylpyridin-2-ol.
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The crude product can be purified by recrystallization or column chromatography.
Synthesis of this compound
Materials:
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3-Methylpyridin-2-ol
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N-Bromosuccinimide (NBS)
-
Acetic Acid
-
Sodium thiosulfate (B1220275)
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Sodium bicarbonate
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Ethyl acetate
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Anhydrous sodium sulfate
Procedure:
-
Dissolve 3-methylpyridin-2-ol in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
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Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature over 30 minutes.
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Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
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Once the reaction is complete, pour the mixture into a beaker containing a saturated solution of sodium thiosulfate to quench any unreacted bromine.
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Neutralize the mixture by the careful addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane (B92381) as the eluent.
Data Presentation
Table 1: Effect of Brominating Agent and Solvent on Yield
| Entry | Brominating Agent (Equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | Key Byproducts |
| 1 | Br₂ (1.1) | Acetic Acid | 25 | 12 | 45 | 3-Bromo isomer, Di-bromo adduct |
| 2 | Br₂ (1.1) | Dichloromethane | 25 | 12 | 30 | Mixture of isomers |
| 3 | NBS (1.1) | Acetic Acid | 25 | 24 | 65 | Minor amounts of 3-Bromo isomer |
| 4 | NBS (1.1) | Acetonitrile | 50 | 18 | 55 | Starting material remained |
| 5 | NBS (1.05) | Acetic Acid | 25 | 24 | 70 | Trace isomers |
Note: The data presented in this table is illustrative and based on typical outcomes for similar reactions. Actual results may vary.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for improving the synthesis of this compound.
preventing decomposition of 5-Bromo-3-methylpyridin-2-ol during reactions
Welcome to the technical support center for 5-Bromo-3-methylpyridin-2-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this compound during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main decomposition pathways for this compound during reactions?
A1: this compound is susceptible to several decomposition pathways, particularly under the conditions of cross-coupling reactions. The primary modes of decomposition are:
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Debromination (Hydrodehalogenation): This is a common side reaction where the bromine atom is replaced by a hydrogen atom, yielding 3-methylpyridin-2-ol. This can be particularly prevalent in palladium-catalyzed reactions where palladium-hydride species may be formed.[1][2]
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Oxidation: The pyridin-2-ol ring can be susceptible to oxidation, especially at elevated temperatures and in the presence of oxidizing agents or atmospheric oxygen. This can lead to the formation of various oxidized byproducts.
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Photodegradation: Like many pyridine (B92270) derivatives, this compound may be sensitive to light, which can induce decomposition.[3][4]
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Hydrolysis: While aryl bromides are generally stable to hydrolysis, under harsh acidic or basic conditions and elevated temperatures, hydrolysis of the C-Br bond to yield 5-hydroxy-3-methylpyridin-2-ol is a possibility.[5]
Q2: I am observing significant debromination in my Suzuki-Miyaura coupling reaction. What are the likely causes and how can I minimize it?
A2: Debromination is a frequent issue in Suzuki-Miyaura couplings involving bromo-pyridines. The formation of a palladium-hydride intermediate is often the culprit. Here are the common causes and solutions:
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Choice of Base: Strong bases can promote the formation of palladium-hydride species.
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Presence of Reductive Impurities: Water, alcohols, or other protic impurities in the reaction mixture can act as hydride sources.
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Solution: Use high-purity, anhydrous, and degassed solvents and reagents. Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen).[2]
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Ligand Selection: The nature of the phosphine (B1218219) ligand is critical.
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Solution: Employ bulky, electron-rich phosphine ligands. These ligands can promote the desired reductive elimination of the product and suppress the formation of palladium-hydride species.[1]
-
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Reaction Temperature: Higher temperatures can favor the debromination pathway.
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Solution: Lower the reaction temperature. Debromination pathways may have a higher activation energy, so a lower temperature can selectively disfavor this side reaction.[1]
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Q3: How should I store this compound to ensure its stability?
A3: Proper storage is crucial to prevent degradation. For long-term stability, this compound should be stored at low temperatures. Recommended storage conditions are -80°C for up to 6 months or -20°C for up to 1 month.[1] It is also advisable to store the compound under an inert atmosphere and protected from light.
Troubleshooting Guides
Guide 1: Troubleshooting Low Yields in Cross-Coupling Reactions
This guide provides a systematic approach to troubleshooting low yields when using this compound in cross-coupling reactions.
| Symptom | Potential Cause | Recommended Action |
| Low conversion of starting material | Inactive catalyst | Ensure the palladium catalyst is not old or oxidized. Use a fresh batch or a pre-catalyst that readily forms the active Pd(0) species. |
| Inappropriate ligand | Screen different bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to facilitate oxidative addition. | |
| Insufficient temperature | Gradually increase the reaction temperature in 10°C increments while monitoring for byproduct formation. | |
| Formation of debrominated byproduct | Aggressive base | Switch to a milder base such as K₃PO₄ or Cs₂CO₃.[1][2] |
| Protic impurities | Use anhydrous, degassed solvents and ensure all reagents are dry. Maintain a strict inert atmosphere.[2] | |
| High reaction temperature | Lower the reaction temperature to disfavor the debromination pathway.[1] | |
| Formation of homocoupled product | Presence of oxygen | Thoroughly degas all solvents and the reaction mixture. Use a reliable inert gas source. |
| Inefficient pre-catalyst reduction | Consider using a Pd(0) source directly, such as Pd(PPh₃)₄. | |
| Complex mixture of unidentified byproducts | Oxidation of starting material or product | Ensure the reaction is run under a strict inert atmosphere. Degas all solvents prior to use. |
| Thermal decomposition | If the reaction requires high temperatures, consider if a lower temperature for a longer duration could be effective. Monitor the reaction closely by TLC or LC-MS. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Debromination in Suzuki-Miyaura Coupling
This protocol provides a starting point for a Suzuki-Miyaura reaction with this compound, optimized to reduce the risk of debromination.
Materials:
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This compound (1.0 eq)
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Arylboronic acid (1.2 - 1.5 eq)
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Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
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Bulky, electron-rich phosphine ligand (e.g., SPhos, 4-10 mol%)
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Mild base (e.g., K₃PO₄, 2.0-3.0 eq), finely powdered and dried
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Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
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To an oven-dried Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, and the mild base.
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In a separate glovebox or under a positive pressure of argon, add the palladium pre-catalyst and the ligand.
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Seal the flask and evacuate and backfill with argon three times.
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Add the degassed solvent mixture via syringe.
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Stir the reaction mixture at a reduced temperature (e.g., start at 60-80°C).
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Monitor the reaction progress by TLC or LC-MS every hour. If the reaction is slow, the temperature can be incrementally increased.
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Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Protocol 2: Analytical Method for Monitoring Decomposition
This protocol describes a general method for analyzing the reaction mixture to identify and quantify this compound and its potential decomposition products.
Technique: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
HPLC Method:
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Column: C18 reverse-phase column.
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Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (B52724) (with 0.1% formic acid).
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Detection: UV detection at a wavelength where all compounds of interest have absorbance (e.g., 254 nm).
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Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase.
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Analysis: The retention times will differentiate the starting material, the desired product, and byproducts like the debrominated compound. Quantification can be achieved by creating calibration curves with known standards.
GC-MS Method:
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Column: A standard non-polar or medium-polarity capillary column.
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Carrier Gas: Helium.
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Injection: Split/splitless inlet.
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Detection: Mass spectrometry (electron ionization).
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Analysis: The mass spectra of the separated components can be used to identify the structures of the byproducts.[6]
Visualizations
Caption: Potential decomposition pathways of this compound.
Caption: A typical experimental workflow for cross-coupling reactions.
References
optimizing reaction conditions for the synthesis of 5-Bromo-3-methylpyridin-2-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Bromo-3-methylpyridin-2-ol.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, which is typically prepared via a two-step process: the bromination of 2-amino-3-methylpyridine (B33374) to form 2-amino-5-bromo-3-methylpyridine (B22881), followed by diazotization and hydrolysis to yield the final product.
Q1: My bromination of 2-amino-3-methylpyridine is giving a low yield and multiple products. What are the common causes?
A1: Low yields and the formation of multiple products, such as the dibrominated species (2-amino-3,5-dibromopyridine), are common issues. Key factors to control are:
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Reaction Temperature: The bromination of aminopyridines is an exothermic reaction. Maintaining a low temperature (typically 0-5 °C) during the addition of bromine is crucial to prevent over-bromination.
-
Stoichiometry: Precise control of the molar ratio of bromine to the starting material is essential. A slight excess of bromine can lead to the formation of di- and polybrominated byproducts.
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Solvent and Acidity: The reaction is often carried out in a suitable solvent like acetic acid or dichloromethane (B109758). The acidity of the medium can influence the reactivity of the pyridine (B92270) ring.
Troubleshooting Tips:
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Slow, dropwise addition of the brominating agent to a cooled solution of the aminopyridine.
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Careful monitoring of the reaction progress using Thin Layer Chromatography (TLC) to avoid prolonged reaction times.
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Consider using a milder brominating agent, such as N-bromosuccinimide (NBS), which can offer better selectivity.
Q2: I am observing foaming and gas evolution during the diazotization of 2-amino-5-bromo-3-methylpyridine. Is this normal and how should I manage it?
A2: Yes, the evolution of nitrogen gas (N₂) is a characteristic and essential part of the diazotization reaction, where the amino group is converted into a diazonium salt.[1] This is followed by the decomposition of the diazonium salt to form the desired pyridin-2-ol.
Management:
-
Controlled Addition: Add the sodium nitrite (B80452) solution slowly and in a portion-wise manner to the acidic solution of the amine at a low temperature (0-5 °C). This ensures a steady and manageable rate of gas evolution.
-
Adequate Headspace: Use a reaction flask that is large enough to accommodate any potential foaming.
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Efficient Stirring: Maintain good agitation to ensure uniform temperature and reagent distribution, which helps in controlling the reaction rate.
Q3: The yield of my final product, this compound, is consistently low after the hydrolysis of the diazonium salt. How can I optimize this step?
A3: Low yields in the hydrolysis of the diazonium salt can be attributed to several factors:
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Incomplete Diazotization: Ensure the complete conversion of the starting amine to the diazonium salt before proceeding with hydrolysis. This can be checked by the absence of the starting amine on a TLC plate.
-
Side Reactions: Diazonium salts are highly reactive intermediates and can undergo side reactions, such as coupling with unreacted starting material or other nucleophiles present in the reaction mixture. Maintaining a low temperature and using a sufficient excess of acid can help suppress these side reactions.[2]
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Decomposition of the Diazonium Salt: The stability of the diazonium salt is temperature-dependent. It is crucial to maintain the recommended low temperature until the hydrolysis step. Premature decomposition can lead to the formation of undesired byproducts.
Optimization Strategies:
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Acid Choice: The choice of acid (e.g., sulfuric acid, hydrochloric acid) can influence the reaction outcome. Sulfuric acid is commonly used for hydrolysis.
-
Temperature Control: Strictly maintain the temperature between 0-5 °C during diazotization and then control the temperature for the hydrolysis step as per the protocol.
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Work-up Procedure: Ensure proper work-up to isolate the product. This may involve neutralization of the acidic solution and extraction with a suitable organic solvent.
Q4: My final product is difficult to purify. What are the likely impurities and how can I remove them?
A4: Common impurities can include unreacted starting material (2-amino-5-bromo-3-methylpyridine), byproducts from side reactions of the diazonium salt, and potentially tar-like substances from decomposition.
Purification Methods:
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Recrystallization: This is a common and effective method for purifying solid organic compounds. A suitable solvent system needs to be identified through small-scale solubility tests.
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Column Chromatography: For more challenging separations, silica (B1680970) gel column chromatography can be employed. A suitable eluent system can be determined by TLC analysis.
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Acid-Base Extraction: The phenolic nature of the product allows for its separation from non-acidic impurities by extraction with an aqueous base, followed by acidification and re-extraction.
Data Presentation: Reaction Parameters
The following tables summarize typical quantitative data for the key steps in the synthesis of this compound. Note that these are representative values and may require optimization for specific laboratory conditions.
Table 1: Bromination of 2-amino-3-methylpyridine
| Parameter | Value | Reference |
| Starting Material | 2-amino-3-methylpyridine | [3] |
| Brominating Agent | Liquid Bromine or NBS | [3] |
| Solvent | Dichloromethane or Acetic Acid | [3] |
| Temperature | 0 - 25 °C | [3] |
| Reaction Time | 2 - 4 hours | [3] |
| Typical Yield | 60 - 80% | [3] |
Table 2: Diazotization and Hydrolysis of 2-amino-5-bromo-3-methylpyridine
| Parameter | Value | Reference |
| Starting Material | 2-amino-5-bromo-3-methylpyridine | Inferred from[4] |
| Reagents | Sodium Nitrite, Sulfuric Acid | Inferred from[4] |
| Solvent | Water | Inferred from[4] |
| Diazotization Temp. | 0 - 5 °C | Inferred from[4] |
| Hydrolysis Temp. | Room Temperature to 50 °C | Inferred from general procedures |
| Reaction Time | 1 - 3 hours | Inferred from general procedures |
| Typical Yield | 50 - 70% | Estimated |
Experimental Protocols
Protocol 1: Synthesis of 2-amino-5-bromo-3-methylpyridine
This protocol is adapted from established procedures for the bromination of aminopyridines.[3]
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Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-amino-3-methylpyridine (1.0 eq) in dichloromethane.
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Cooling: Cool the solution to 0-5 °C using an ice-salt bath.
-
Bromine Addition: Slowly add a solution of bromine (1.0-1.1 eq) in dichloromethane dropwise to the cooled solution while maintaining the temperature below 5 °C.
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Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
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Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to afford 2-amino-5-bromo-3-methylpyridine.
Protocol 2: Synthesis of this compound
This protocol is a general procedure based on the diazotization of aminopyridines followed by hydrolysis.[4]
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Dissolution: In a beaker, dissolve 2-amino-5-bromo-3-methylpyridine (1.0 eq) in a dilute solution of sulfuric acid.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in water and cool it to 0-5 °C. Add the cold sodium nitrite solution dropwise to the acidic solution of the amine while maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature.
-
Hydrolysis: After the diazotization is complete, slowly warm the reaction mixture to room temperature and then heat to approximately 50 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
Isolation: Cool the reaction mixture and neutralize it carefully with a suitable base (e.g., sodium carbonate) to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. 2-Amino-5-bromo-3-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 4. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 5-Bromo-3-methylpyridin-2-ol and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-Bromo-3-methylpyridin-2-ol and its derivatives.
Troubleshooting Guides
This section addresses specific issues in a question-and-answer format, providing explanations and actionable solutions.
Issue 1: Low Yield After Column Chromatography
Q: I am experiencing significant product loss during silica (B1680970) gel column chromatography of this compound. What could be the cause?
A: Low recovery of polar, nitrogen-containing compounds like this compound from silica gel is a common issue. The acidic nature of standard silica gel can lead to strong adsorption of the basic pyridine (B92270) ring, causing irreversible binding or degradation on the column.
Troubleshooting Steps:
-
Neutralize the Silica Gel: Co-elution with a small amount of a volatile base can mitigate the acidity of the silica gel.
-
Method: Add 0.5-1% triethylamine (B128534) or pyridine to your eluent system.
-
-
Use an Alternative Stationary Phase: If the issue persists, consider using a less acidic stationary phase.
-
Alumina (basic or neutral): Can be an excellent alternative for acid-sensitive or basic compounds.
-
Deactivated Silica Gel: Commercially available or prepared by treating silica gel with a silanizing agent.
-
-
Optimize Eluent Polarity: Ensure the chosen eluent system provides an appropriate elution strength. A solvent system that is too polar may elute impurities along with your product, while a system that is not polar enough will result in long retention times and potential product loss on the column.
Issue 2: Persistent Impurities After Purification
Q: I am unable to separate a persistent impurity from my this compound product, even after column chromatography and recrystallization. What could this impurity be and how can I remove it?
A: A common impurity in the synthesis of brominated pyridines is the formation of di-brominated or other over-brominated byproducts. These can have very similar polarities to the desired mono-brominated product, making separation challenging.
Troubleshooting Steps:
-
Analytical Confirmation: Use LC-MS or GC-MS to identify the mass of the impurity to confirm if it is an over-brominated species.
-
Recrystallization with a Different Solvent System: If one solvent system is ineffective, a different one might provide the necessary selectivity. Experiment with various solvent pairs on a small scale.
-
Preparative HPLC: For high-purity requirements, preparative reverse-phase HPLC can offer superior separation of closely related compounds.
Issue 3: Oily Product Instead of Crystals After Recrystallization
Q: My this compound product oils out during recrystallization instead of forming crystals. How can I resolve this?
A: "Oiling out" occurs when the compound is insoluble in the solvent at low temperatures but separates as a liquid rather than a solid. This can be due to the presence of impurities or a suboptimal solvent system.
Troubleshooting Steps:
-
Reduce the Solution Temperature Slowly: Allow the solution to cool to room temperature gradually before placing it in an ice bath. Slow cooling promotes the formation of well-defined crystals.
-
Scratch the Inner Surface of the Flask: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic scratches can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to induce crystallization.
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Adjust the Solvent System: The solvent may be too good a solvent for your compound. Try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the cooled solution until it becomes slightly turbid, then add a few drops of the original solvent to clarify and allow it to cool slowly.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for column chromatography of this compound?
A1: A good starting point for silica gel column chromatography is a solvent system of ethyl acetate (B1210297) in hexanes or petroleum ether. Begin with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity. Monitor the elution using Thin Layer Chromatography (TLC). An ideal Rf value for your product on TLC is typically around 0.3.
Q2: What is a suitable solvent for recrystallizing this compound?
A2: For brominated pyridine derivatives, a mixed solvent system is often effective.[1] Common choices include ethanol/water or ethyl acetate/petroleum ether.[1] It is crucial to perform small-scale solubility tests to find the optimal solvent or solvent pair for your specific product.
Q3: How can I monitor the purity of my this compound?
A3: High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing purity. A reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and water, often with an acidic modifier like formic acid or phosphoric acid for better peak shape, is a common setup. Purity can also be assessed by Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis.
Q4: My purified this compound is unstable and discolors over time. How should I store it?
A4: Pyridine derivatives can be sensitive to light, air, and moisture. It is recommended to store the purified compound in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dark place. For long-term storage, refrigeration or freezing may be necessary.
Quantitative Data Summary
| Parameter | Method | Value/Range | Source |
| Purity (related derivative) | HPLC | ≥ 99% | [2] |
| Yield (synthesis of a derivative) | Chemical Synthesis | 85% | [3] |
| Melting Point (related derivative) | Capillary Method | 256 °C | [3] |
Experimental Protocols
Protocol 1: General Column Chromatography Purification
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Slurry Preparation: Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane).
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Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of cracks or air bubbles.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica bed. Alternatively, for poorly soluble compounds, use the dry loading method by adsorbing the compound onto a small amount of silica gel and adding the powder to the top of the column.
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Elution: Begin elution with the chosen solvent system, starting with a low polarity. Collect fractions and monitor by TLC. If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product.
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Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Protocol 2: General Recrystallization Procedure
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Dissolution: In an Erlenmeyer flask, dissolve the crude solid product in the minimum amount of a suitable hot solvent.
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Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel.
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Cooling and Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
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Crystal Collection: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
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Drying: Dry the crystals in a vacuum oven or desiccator to remove residual solvent.
Visualizations
Caption: Troubleshooting workflow for purification of this compound.
References
Technical Support Center: Palladium Removal from 5-Bromo-3-methylpyridin-2-ol Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of residual palladium from reactions involving 5-Bromo-3-methylpyridin-2-ol and related heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium from reactions involving pyridine (B92270) derivatives like this compound?
A1: The most prevalent and effective methods for removing residual palladium include:
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Adsorption: Utilizing solid-supported materials that bind to palladium. Common adsorbents include activated carbon and specialized metal scavengers.[1][2][3]
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Metal Scavengers: These are highly selective materials designed to chelate and remove metal impurities. Thiol-functionalized silica (B1680970) (Si-Thiol) and trimercaptotriazine (TMT)-based scavengers (both silica-supported and polymer-bound) are particularly effective for palladium.[1][3][4][5]
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Precipitation: Inducing the palladium to precipitate out of the solution, often by forming an insoluble complex. Reagents like N-acetyl-l-cysteine can be used for this purpose.[1][6]
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Crystallization: Purifying the final product through crystallization can leave palladium impurities behind in the mother liquor. This method's effectiveness can be enhanced by using additives that keep palladium species soluble in the mother liquor.[2][3]
-
Filtration: Passing the reaction mixture through a filter aid like Celite® can remove heterogeneous palladium catalysts or precipitated palladium complexes.[7]
-
Extraction: Utilizing liquid-liquid extraction to partition the palladium into a separate phase.[2]
Q2: How does the pyridine nitrogen in this compound affect palladium removal?
A2: The basic nitrogen atom in the pyridine ring can act as a ligand, coordinating strongly to palladium species.[3][8] This chelation can increase the solubility of the palladium catalyst, making it more challenging to remove by simple filtration or crystallization.[3] However, this interaction can also be leveraged by certain scavengers that are specifically designed to chelate and extract metal ions. The choice of scavenger and the optimization of scavenging conditions are crucial when dealing with pyridine-containing compounds.[3]
Q3: What are the typical acceptable limits for palladium in Active Pharmaceutical Ingredients (APIs)?
A3: Regulatory bodies like the FDA and EMA have stringent limits on elemental impurities in APIs. For palladium, a common target is to reduce its concentration to below 10 ppm, and in many cases, even below 5 ppm, to comply with ICH Q3D guidelines.[1][2]
Q4: Can crystallization alone be sufficient for palladium removal?
A4: While crystallization can be an effective purification step, it may not always be sufficient to reduce palladium to the required low levels, especially when the palladium species co-crystallizes with the product.[2][3] Combining crystallization with other techniques, such as a preliminary treatment with a metal scavenger or activated carbon, is often a more robust strategy.[1]
Q5: What is the general principle behind using a metal scavenger?
A5: Metal scavengers are materials, typically silica or polymer-based, that are functionalized with ligands that have a high affinity for a specific metal.[5] When added to the reaction mixture, these ligands selectively bind to the residual metal catalyst. Because the scavengers are solid-supported, the resulting metal-scavenger complex can be easily removed by filtration, leaving a purified product solution.[1]
Troubleshooting Guides
Issue 1: High levels of residual palladium remain in the product even after purification.
-
Possible Cause: The palladium species may be strongly complexed with the this compound product, making it highly soluble and difficult to remove.
-
Actionable Advice:
-
Employ a High-Affinity Scavenger: Switch to a scavenger with a stronger binding affinity for palladium, such as thiol-functionalized silica (Si-Thiol) or trimercaptotriazine (TMT)-based scavengers.[1][3][4][5]
-
Optimize Scavenging Conditions: Increase the amount of scavenger, prolong the treatment time, or moderately increase the temperature. A Design of Experiments (DoE) approach can help identify the optimal conditions.[9]
-
Combination Treatment: Consider a sequential treatment. For instance, an initial treatment with a precipitating agent like N-acetyl-l-cysteine followed by polishing with a scavenger or activated carbon.[1]
-
Issue 2: Significant product loss occurs during the palladium removal process.
-
Possible Cause: Non-specific adsorption of the product onto the adsorbent, which is a common issue with materials like activated carbon.[1][3]
-
Actionable Advice:
-
Screen Different Scavengers: Test various scavengers to find one that is highly selective for palladium with minimal affinity for your product.
-
Reduce Adsorbent Amount: Use the minimum effective amount of the adsorbent. This can be determined through small-scale optimization experiments.
-
Solvent Selection: Ensure your product is highly soluble in the chosen solvent at the scavenging temperature to minimize its adsorption onto the solid support.
-
Alternative Methods: If product loss remains high, explore other purification techniques such as crystallization or precipitation.[2]
-
Issue 3: The chosen scavenger is ineffective.
-
Possible Cause: The oxidation state of the residual palladium (e.g., Pd(0) vs. Pd(II)) may not be compatible with the selected scavenger.
-
Actionable Advice:
-
Scavenger Screening: Perform small-scale screening experiments with different types of scavengers that are effective for various palladium species.
-
Pre-treatment: In some cases, a pre-treatment step to change the oxidation state of the palladium might be necessary before scavenging.
-
Data Presentation: Efficiency of Palladium Removal Methods
The following tables summarize the efficiency of various palladium removal techniques based on published data.
Table 1: Palladium Removal using Scavengers
| Scavenger Type | Initial Pd (ppm) | Final Pd (ppm) | % Removal | Reference |
| Polystyrene-bound TMT | 1550 | 3 | >99.8% | [1] |
| Si-Thiol | >1300 | 2 | >99.8% | [4] |
| Si-TMT | > Initial Target | <1 | >99% | [1] |
| Microporous polystyrene-bound TMT | - | - | >90% | [1] |
| TMT + Activated Charcoal | 2239 | 20 | 99.1% | [1] |
Table 2: Palladium Removal using Other Methods
| Method | Initial Pd (ppm) | Final Pd (ppm) | % Removal | Reference |
| Activated Carbon (Darco KB-B) | 300 | <1 | >99.6% | [1] |
| L-cysteine wash followed by L-cysteine/sodium thiosulfate (B1220275) wash | - | 2 | - | [1] |
| N-acetyl-l-cysteine + Silica Gel + Crystallization | 78.8 | <10 | >87.3% | [1] |
| Flash Chromatography | >1000 | <100 | ~90% | [10] |
| Flash Chromatography + Si-TMT | >100 | <100 (often <50) | >90% | [10] |
Experimental Protocols
Protocol 1: Palladium Removal using Thiol-Functionalized Silica (Si-Thiol)
-
Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., Toluene, THF) to a concentration that ensures it remains fully dissolved throughout the process.
-
Scavenger Addition: Add Si-Thiol scavenger to the solution. A typical starting point is 4-8 molar equivalents relative to the initial amount of palladium catalyst used.[3]
-
Stirring: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 35-45°C) for 2 to 24 hours. The optimal time and temperature should be determined experimentally for your specific reaction.[3][4]
-
Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger-palladium complex.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or another sensitive analytical technique.
Protocol 2: Palladium Removal using Activated Carbon
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Dissolution: Dissolve the crude product in a suitable solvent.
-
Carbon Addition: Add activated carbon to the solution. A typical starting amount is 5-10 wt% relative to the crude product.[1]
-
Stirring: Stir the mixture at a suitable temperature (e.g., 25-60°C) for 1 to 18 hours.
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Ensure the Celite® pad is sufficiently thick to prevent fine carbon particles from passing through.
-
Washing: Wash the activated carbon on the filter with fresh solvent to minimize product loss.
-
Concentration: Combine the filtrate and washings and concentrate to obtain the purified product.
-
Analysis: Determine the final palladium concentration.
Visualizations
Caption: Decision workflow for selecting a palladium removal method.
Caption: Experimental workflow for palladium scavenging.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. silicycle.com [silicycle.com]
- 5. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
characterization of unexpected byproducts in 5-Bromo-3-methylpyridin-2-ol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-3-methylpyridin-2-ol. The information provided is based on established principles of heterocyclic chemistry, as direct literature for this specific synthesis may be limited.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and direct approach is the electrophilic bromination of 3-methylpyridin-2-ol. The pyridin-2-ol tautomer is in equilibrium with its pyridone form. The hydroxyl/carbonyl group is a strong activating group and, along with the methyl group, directs the electrophilic substitution. The C5 position is electronically favored for bromination due to its para position relative to the activating hydroxyl group.
Q2: What are the expected major byproducts in this synthesis?
Unexpected byproducts can arise from several side reactions. The most common are:
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Isomeric monobrominated products: Bromination at other positions on the ring, although less favored, can occur.
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Dibrominated products: Over-bromination can lead to the formation of dibromo-3-methylpyridin-2-ol.[1][2]
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Starting material: Incomplete reaction will leave unreacted 3-methylpyridin-2-ol.
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Side-chain bromination: Under certain conditions (e.g., radical initiators), bromination of the methyl group could occur.
Q3: How can I characterize the main product and the byproducts?
Standard analytical techniques are employed for characterization:
-
Thin Layer Chromatography (TLC): To monitor the reaction progress and identify the number of components in the product mixture.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the structure of the product and byproducts by analyzing chemical shifts and coupling constants. The position of the bromine atom significantly influences the signals of the aromatic protons.
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Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify byproducts by their mass-to-charge ratio. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) is a key indicator.
-
Infrared (IR) Spectroscopy: To identify functional groups present in the molecules.
Q4: What purification methods are recommended?
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Recrystallization: If the product is a solid and the impurities have different solubilities, recrystallization from a suitable solvent is an effective purification method.
-
Column Chromatography: For complex mixtures or when high purity is required, silica (B1680970) gel column chromatography is the most common method to separate the desired product from byproducts and unreacted starting material.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of starting material | 1. Inactive brominating agent.2. Insufficient reaction temperature or time.3. Inappropriate solvent. | 1. Use a fresh or properly stored brominating agent.2. Gradually increase the reaction temperature and/or extend the reaction time while monitoring with TLC.3. Ensure the solvent is appropriate for the chosen brominating agent and reaction conditions. |
| Formation of multiple products (by TLC) | 1. Over-bromination leading to di- or polybrominated species.2. Non-selective bromination at different ring positions.3. Side-chain bromination. | 1. Use a milder brominating agent (e.g., N-bromosuccinimide instead of Br₂).2. Carefully control the stoichiometry of the brominating agent (use 1.0-1.1 equivalents).3. Perform the reaction at a lower temperature.4. Avoid exposure to UV light or radical initiators to minimize side-chain bromination. |
| Product is difficult to purify | 1. Similar polarity of the desired product and byproducts.2. The product may be an oil, making recrystallization difficult. | 1. Optimize the eluent system for column chromatography to achieve better separation.2. Consider derivatization of the product mixture to facilitate separation, followed by removal of the protecting group.3. If an oil, attempt to form a salt to induce crystallization. |
| Inconsistent yields | 1. Variability in the quality of reagents.2. Lack of precise control over reaction parameters (temperature, time, stoichiometry). | 1. Use reagents from a reliable source and of consistent purity.2. Standardize the experimental protocol and ensure accurate measurements and control of all reaction parameters. |
Characterization Data of Potential Products
The following table summarizes the expected characteristics of the desired product and potential byproducts to aid in their identification.
| Compound | Structure | Expected Molecular Weight ( g/mol ) | Key ¹H NMR Features |
| This compound | ![]() | 188.02 (for ⁷⁹Br) / 190.02 (for ⁸¹Br) | Two singlets or narrow doublets in the aromatic region. |
| 3-methylpyridin-2-ol (Starting Material) | ![]() | 109.13 | Three coupled protons in the aromatic region. |
| 3,5-Dibromo-3-methylpyridin-2-ol | ![]() | 266.92 / 268.92 / 270.92 | One singlet in the aromatic region. |
| 5-Bromo-3-(bromomethyl)pyridin-2-ol | ![]() | 266.92 / 268.92 / 270.92 | Two singlets in the aromatic region and a singlet for the CH₂Br group. |
Experimental Protocols
Synthesis of this compound via Bromination
This is a general procedure and may require optimization.
-
Dissolution: Dissolve 3-methylpyridin-2-ol (1.0 eq.) in a suitable solvent (e.g., acetic acid, chloroform, or carbon tetrachloride) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Addition of Brominating Agent: Slowly add a solution of the brominating agent (e.g., N-bromosuccinimide or bromine, 1.05 eq.) in the same solvent to the cooled solution of the starting material over 30-60 minutes.
-
Reaction: Allow the reaction mixture to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 4-16 hours. Monitor the reaction progress by TLC.
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Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) to consume any unreacted bromine. Neutralize the mixture with a suitable base (e.g., sodium bicarbonate).
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Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Technical Support Center: Scaling Up the Synthesis of 5-Bromo-3-methylpyridin-2-ol
Welcome to the technical support center for the synthesis of 5-Bromo-3-methylpyridin-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for scaling up this synthesis from the laboratory to a pilot plant.
Frequently Asked Questions (FAQs)
Q1: What is a common and scalable synthetic route for this compound?
A common and effective method is the direct electrophilic bromination of 3-methylpyridin-2-ol. This one-step synthesis is generally high-yielding and avoids the complexities of multi-step routes, making it amenable to scale-up. The starting material, 3-methylpyridin-2-ol, can be synthesized from readily available 3-methylpyridine (B133936) (3-picoline) through oxidation.
Q2: What are the primary safety concerns when scaling up this bromination reaction?
The primary safety concern is the management of the exothermic nature of the bromination reaction. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A failure to control the temperature can lead to a runaway reaction, causing a rapid increase in pressure and the potential for reactor failure. It is crucial to have a robust cooling system and a well-defined plan for quenching the reaction in case of an emergency.
Q3: How does the choice of brominating agent impact the scalability of the process?
While elemental bromine (Br₂) is a common laboratory reagent, its high reactivity and the evolution of hydrogen bromide (HBr) gas can pose challenges in a pilot plant. N-Bromosuccinimide (NBS) is often a safer alternative for larger-scale operations as it is a solid and the reaction can be milder. However, the choice of brominating agent will depend on factors such as cost, desired reactivity, and the specific reaction conditions.
Q4: What are the key differences in equipment between the laboratory and pilot plant for this synthesis?
In the laboratory, glassware such as round-bottom flasks with magnetic stirring is common. In a pilot plant, jacketed glass-lined or stainless steel reactors with overhead mechanical stirrers are used. These reactors allow for precise temperature control through the circulation of heating or cooling fluids in the jacket. The pilot plant will also have more sophisticated monitoring and control systems for parameters like temperature, pressure, and pH.
Q5: How can I ensure consistent product quality during scale-up?
Maintaining consistent product quality requires strict control over critical process parameters (CPPs). These include reaction temperature, reagent addition rate, mixing speed, and reaction time. Implementing in-process controls (IPCs), such as HPLC or GC analysis, to monitor the reaction progress and impurity profile is essential. A well-developed purification method, such as crystallization, is also critical for achieving the desired product purity.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Lab Scale: Increase the reaction time or temperature moderately. Ensure the brominating agent was added in the correct stoichiometric amount. - Pilot Plant: Verify the calibration of temperature and addition rate controllers. Check for adequate mixing to ensure good contact between reactants. |
| Side Reactions (e.g., over-bromination) | - Lab & Pilot Plant: Slow down the addition rate of the brominating agent. Maintain a lower reaction temperature to improve selectivity. Consider using a less reactive brominating agent. |
| Product Loss During Work-up | - Lab & Pilot Plant: Optimize the pH for product precipitation or extraction. Ensure the chosen extraction solvent has a good partition coefficient for the product. Minimize the number of transfer steps. |
Issue 2: Formation of Impurities
| Possible Cause | Suggested Solution |
| Di-brominated Byproduct | - Lab & Pilot Plant: Use a slight sub-stoichiometric amount of the brominating agent. Control the temperature rigorously to prevent hot spots. Improve mixing to ensure uniform reagent distribution. |
| Starting Material Remains | - Lab & Pilot Plant: If the reaction is stalling, consider a slight increase in temperature towards the end of the reaction. Ensure the brominating agent is of high purity and activity. |
| Degradation of Product | - Lab & Pilot Plant: Avoid prolonged exposure to high temperatures or highly acidic/basic conditions during work-up and purification. |
Issue 3: Difficulty with Product Isolation and Purification
| Possible Cause | Suggested Solution |
| Oiling out during crystallization | - Lab & Pilot Plant: Ensure the cooling rate is slow and controlled. Try a different solvent or a co-solvent system for crystallization. Seeding the solution with a small amount of pure product can promote crystal formation.[1] |
| Poor Crystal Quality | - Lab & Pilot Plant: Optimize the crystallization solvent and cooling profile. Agitation speed during crystallization can also influence crystal size and purity. |
| Product is a fine powder, difficult to filter | - Lab & Pilot Plant: Adjust the crystallization conditions to encourage the growth of larger crystals. Consider using a different type of filter or filter aid in the pilot plant. |
Data Presentation: Lab vs. Pilot Plant Synthesis
The following tables summarize the key quantitative data for the synthesis of this compound, comparing a typical laboratory-scale batch with a pilot plant-scale batch.
Table 1: Starting Material and Reagents
| Parameter | Laboratory Scale | Pilot Plant Scale |
| Starting Material | 3-methylpyridin-2-ol | 3-methylpyridin-2-ol |
| Batch Size | 10 g | 10 kg |
| Brominating Agent | N-Bromosuccinimide (NBS) | N-Bromosuccinimide (NBS) |
| Solvent | Acetic Acid | Acetic Acid |
| Solvent Volume | 100 mL | 100 L |
Table 2: Reaction Parameters
| Parameter | Laboratory Scale | Pilot Plant Scale |
| Reaction Temperature | 20-25°C | 20-25°C (with jacket cooling) |
| Addition Time of NBS | 30 minutes | 2-3 hours |
| Reaction Time | 2-4 hours | 4-6 hours |
| Agitation | Magnetic Stirrer (500 rpm) | Overhead Stirrer (100-150 rpm) |
| Monitoring | TLC | HPLC |
Table 3: Yield and Purity
| Parameter | Laboratory Scale | Pilot Plant Scale |
| Typical Yield | 85-95% | 80-90% |
| Purity (after isolation) | >95% | >95% |
| Purity (after recrystallization) | >99% | >99% |
Experimental Protocols
Laboratory Scale Synthesis of this compound
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Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.9 g (0.1 mol) of 3-methylpyridin-2-ol in 100 mL of glacial acetic acid.
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Reagent Addition: Dissolve 17.8 g (0.1 mol) of N-Bromosuccinimide (NBS) in 50 mL of glacial acetic acid and add it to the dropping funnel. Add the NBS solution dropwise to the stirred solution of 3-methylpyridin-2-ol over 30 minutes, maintaining the temperature at 20-25°C using a water bath.
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Reaction: Stir the reaction mixture at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, pour the mixture into 500 mL of ice-water. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water until the filtrate is neutral.
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Drying: Dry the product in a vacuum oven at 50°C to a constant weight.
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Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
Pilot Plant Scale Synthesis of this compound
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Reactor Preparation: Charge a 150 L glass-lined reactor with 100 L of glacial acetic acid.
-
Charge Starting Material: Add 10.9 kg (100 mol) of 3-methylpyridin-2-ol to the reactor and start the overhead stirrer at a moderate speed (e.g., 120 rpm) to ensure good mixing.
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Reagent Preparation: In a separate vessel, prepare a solution of 17.8 kg (100 mol) of N-Bromosuccinimide (NBS) in 50 L of glacial acetic acid.
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Controlled Addition: Transfer the NBS solution to the reactor via a dosing pump over 2-3 hours. The reactor jacket temperature should be set to maintain the internal reaction temperature between 20-25°C.
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Reaction and Monitoring: After the addition is complete, continue stirring the reaction mixture for 4-6 hours at 20-25°C. Take samples periodically for in-process control (IPC) analysis by HPLC to monitor the consumption of the starting material and the formation of the product.
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Quenching and Precipitation: Once the reaction is deemed complete by HPLC, transfer the reaction mass to a larger, agitated quenching vessel containing 500 L of chilled water.
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Isolation: Filter the resulting slurry using a centrifuge or a filter press. Wash the product cake with purified water until the washings are neutral.
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Drying: Dry the wet cake in a vacuum dryer at 50-60°C until the moisture content is below the specified limit.
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Purification: If required, recrystallize the dried product from a suitable solvent in a separate crystallizer vessel.
Visualizations
Caption: Experimental Workflow: Lab to Pilot Plant.
Caption: Troubleshooting Decision Tree.
Caption: Relationship between CPPs and CQAs.
References
dealing with poor solubility of 5-Bromo-3-methylpyridin-2-ol in reaction media
Welcome to the technical support center for 5-Bromo-3-methylpyridin-2-ol. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of this compound in various reaction media.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my reaction solvent. What are the initial steps I should take?
A1: When encountering poor solubility, a systematic approach is recommended. Initially, consider the principle of "like dissolves like." this compound is a moderately polar molecule due to the presence of a hydroxyl group, a bromine atom, and a pyridine (B92270) ring. Therefore, it is expected to have better solubility in polar organic solvents.
We recommend starting with a small-scale solvent screening to identify a suitable medium for your reaction. Test the solubility in a range of common polar aprotic and polar protic solvents.
Q2: Which solvents are most likely to dissolve this compound?
A2: While specific quantitative data is limited, based on the structure of the molecule, polar aprotic solvents are often a good starting point as they can engage in dipole-dipole interactions without interfering with reactions that are sensitive to protic hydrogens. Solvents to consider include:
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Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), N-Methyl-2-pyrrolidone (NMP), and N,N-Dimethylacetamide (DMAc) are often effective in dissolving similar heterocyclic compounds.
-
Polar Protic Solvents: Alcohols such as methanol, ethanol, or isopropanol (B130326) can also be effective, but their protic nature may not be suitable for all reaction types (e.g., those involving strong bases or organometallics).
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Ethereal Solvents: Tetrahydrofuran (THF) or 1,4-dioxane (B91453) may offer limited solubility but can sometimes be improved with heating.
A qualitative summary of expected solubility is provided in the table below.
Q3: Heating the reaction mixture isn't improving solubility significantly. What other strategies can I employ?
A3: If heating does not sufficiently improve solubility, you can explore the following techniques:
-
Co-solvency: Using a mixture of solvents can often enhance solubility more than a single solvent. For instance, a small amount of a high-polarity solvent like DMF or DMSO can be added to a less polar solvent in which your other reactants are soluble.
-
pH Adjustment (for aqueous or protic media): this compound is a pyridin-2-ol, which can exhibit tautomerism and has a weakly basic nitrogen atom on the pyridine ring. In the presence of an acid, this nitrogen can be protonated to form a pyridinium (B92312) salt, which is generally more soluble in polar protic solvents. Conversely, the hydroxyl group is weakly acidic and can be deprotonated with a strong base to form a phenoxide-like salt, which may also exhibit different solubility characteristics.
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Salt Formation: If the reaction conditions permit, converting the this compound into a salt prior to the reaction can significantly improve its solubility. This is particularly effective for increasing solubility in more polar solvents.
Q4: How do I choose between using a co-solvent, adjusting the pH, or forming a salt?
A4: The choice of strategy depends on the specific requirements of your reaction:
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Co-solvency is often the simplest approach and is compatible with a wide range of reactions. Start with this method if your reaction is sensitive to pH changes or the presence of additional ions.
-
pH Adjustment is most relevant for reactions conducted in protic solvents where the addition of an acid or base will not interfere with the desired chemical transformation.
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Salt Formation is a powerful technique but requires an additional synthetic step. It is a good option when high concentrations of the substrate are required and other methods have failed. Ensure that the counter-ion of the salt is not reactive under your planned reaction conditions.
Data Presentation: Qualitative Solubility of this compound
| Solvent Class | Examples | Expected Solubility | Rationale |
| Polar Aprotic | DMF, DMSO, NMP, DMAc | Good to Moderate | Strong dipole-dipole interactions can effectively solvate the polar functional groups of the molecule. |
| Polar Protic | Methanol, Ethanol, Water | Moderate to Low | Can act as both hydrogen bond donors and acceptors. Solubility in water is expected to be low but can be increased by adjusting the pH. |
| Ethereal | THF, 1,4-Dioxane | Low | Moderate polarity may allow for some dissolution, potentially improved with heating. |
| Halogenated | Dichloromethane (DCM), Chloroform | Low to Very Low | Lower polarity makes them less effective at solvating the polar pyridin-2-ol. |
| Non-polar Aromatic | Toluene, Benzene | Very Low | Dominated by van der Waals forces, which are less effective for this polar molecule. |
| Non-polar Aliphatic | Hexanes, Heptane | Insoluble | The significant difference in polarity makes dissolution unlikely. |
Experimental Protocols
Protocol 1: Determination of Qualitative and Semi-Quantitative Solubility
Objective: To determine the approximate solubility of this compound in a range of organic solvents.
Materials:
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This compound
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Selection of solvents for testing (e.g., DMF, DMSO, Methanol, THF, Toluene, Hexanes)
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Small vials or test tubes with caps
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Vortex mixer
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Analytical balance
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Graduated pipettes or syringes
Procedure:
-
Preparation: Weigh approximately 10 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add 0.1 mL of the first test solvent to the vial.
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Mixing: Cap the vial and vortex for 1-2 minutes at room temperature.
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Observation: Observe if the solid has completely dissolved.
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Incremental Solvent Addition: If the solid has not dissolved, add another 0.1 mL of the solvent and vortex again. Repeat this process up to a total volume of 1 mL.
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Heating: If the solid is still not fully dissolved after adding 1 mL of solvent, gently warm the vial in a water bath (e.g., to 40-50 °C) and observe any changes in solubility.
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Recording Data: Record your observations as "freely soluble" (dissolves in <0.5 mL), "soluble" (dissolves in 0.5-1 mL), "sparingly soluble" (partially dissolves in 1 mL, fully dissolves upon heating), or "insoluble" (does not dissolve significantly even with heating).
-
Repeat: Repeat steps 1-7 for each solvent you wish to test.
Protocol 2: Improving Solubility Using a Co-solvent System
Objective: To enhance the solubility of this compound in a primary reaction solvent by introducing a co-solvent.
Materials:
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This compound
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Primary reaction solvent (e.g., Toluene)
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Co-solvent with high dissolving power (e.g., DMF or DMSO)
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Reaction vessel
Procedure:
-
Initial Suspension: Add your reactants and the primary reaction solvent to the reaction vessel. Stir to create a suspension of the poorly soluble this compound.
-
Co-solvent Addition: While stirring, add the co-solvent (e.g., DMF) dropwise to the suspension.
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Observation: Continue adding the co-solvent until the this compound dissolves completely.
-
Volume Consideration: Note the volume of co-solvent required. It is generally advisable to use the minimum amount necessary to achieve dissolution to avoid potential impacts on the reaction rate or selectivity. A typical starting point is 5-10% v/v of the total solvent volume.
-
Proceed with Reaction: Once a homogeneous solution is obtained, proceed with your intended chemical reaction.
Protocol 3: Enhancing Solubility via Salt Formation (Example: Hydrochloride Salt)
Objective: To convert this compound into its more soluble hydrochloride salt.
Materials:
-
This compound
-
Anhydrous diethyl ether or a similar non-polar solvent
-
A solution of HCl in a suitable solvent (e.g., 2 M HCl in diethyl ether) or anhydrous HCl gas
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolution/Suspension: Suspend or dissolve the this compound in a suitable anhydrous solvent in which the hydrochloride salt is expected to be insoluble (e.g., diethyl ether).
-
Acid Addition: While stirring, slowly add the HCl solution dropwise. If using HCl gas, bubble it gently through the solution.
-
Precipitation: The hydrochloride salt should precipitate out of the solution as a solid.
-
Isolation: Collect the precipitated salt by filtration.
-
Washing: Wash the salt with a small amount of the cold anhydrous solvent to remove any unreacted starting material.
-
Drying: Dry the salt under vacuum.
-
Solubility Test: Test the solubility of the newly formed salt in your desired reaction medium following Protocol 1. The salt is expected to have significantly higher solubility in polar protic solvents.
Visual Troubleshooting Guides
Caption: A workflow for troubleshooting the poor solubility of this compound.
Caption: Conceptual diagram of how a co-solvent enhances solubility.
alternative brominating agents for the synthesis of 5-Bromo-3-methylpyridin-2-ol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-3-methylpyridin-2-ol.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My bromination reaction is resulting in a low yield of the desired this compound. What are the potential causes and solutions?
A1: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Verify reaction completion using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or slightly increasing the temperature.
-
Sub-optimal Reagent Purity: The purity of the starting material (3-methylpyridin-2-ol) and the brominating agent is crucial. Impurities in N-Bromosuccinimide (NBS), for instance, can lead to unreliable results.[1] Consider recrystallizing the brominating agent if its purity is questionable.[1]
-
Moisture in the Reaction: Many bromination reactions are sensitive to moisture. Ensure you are using anhydrous solvents and a dry reaction setup under an inert atmosphere (e.g., Nitrogen or Argon).
-
Incorrect Stoichiometry: An incorrect ratio of brominating agent to substrate can lead to either incomplete reaction or the formation of by-products. Carefully check the stoichiometry of your reagents. For N-Bromosuccinimide (NBS), a common starting point is 1.0 to 1.1 equivalents.[2]
Q2: I am observing the formation of multiple products, including di-brominated species. How can I improve the selectivity for mono-bromination at the 5-position?
A2: The formation of multiple products, particularly di-brominated by-products like 3,5-dibromo-3-methylpyridin-2-ol, is a common issue due to the activation of the pyridine (B92270) ring by the hydroxyl and methyl groups.[3][4] To enhance selectivity:
-
Choice of Brominating Agent: Milder brominating agents can improve selectivity. N-Bromosuccinimide (NBS) is often more selective than elemental bromine (Br₂).[2][5]
-
Control of Reaction Conditions:
-
Temperature: Running the reaction at a lower temperature can increase selectivity by favoring the kinetically controlled product.
-
Solvent: The choice of solvent can influence the reactivity and selectivity of the brominating agent. Acetonitrile (B52724) or a mixture of acetic acid and water are commonly used.[2][6]
-
-
Slow Addition of Reagent: Adding the brominating agent dropwise or in portions over a period of time helps to maintain a low concentration of the agent in the reaction mixture, which can suppress over-bromination.[4][7]
-
Protecting Groups: In some cases, protecting the activating hydroxyl group as an ether or an ester prior to bromination can modulate the ring's reactivity and improve selectivity. This, however, adds extra steps for protection and deprotection to the synthesis.
Q3: The purification of this compound is proving difficult. What are the recommended purification techniques?
A3: Purification can be challenging due to the similar polarities of the product and potential by-products.
-
Recrystallization: This is often the most effective method for purifying the final product. Experiment with different solvent systems to find one that provides good separation.
-
Column Chromatography: If recrystallization is ineffective, silica (B1680970) gel column chromatography can be used. A gradient elution with a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a polar solvent (like ethyl acetate) is a good starting point.[2]
-
Washing/Extraction: A simple aqueous work-up can help remove inorganic salts and highly polar impurities. Washing the crude product with a non-polar solvent like hot petroleum ether can sometimes remove less polar impurities, such as di-brominated by-products.[4]
Q4: What are some alternative brominating agents to elemental bromine (Br₂) for this synthesis?
A4: Several alternative brominating agents can be employed, each with its own advantages in terms of selectivity, handling, and reaction conditions. Common alternatives include:
-
N-Bromosuccinimide (NBS): A versatile and selective reagent for electrophilic aromatic bromination.[2] It is a solid, making it easier to handle than liquid bromine.
-
Copper(II) Bromide (CuBr₂): This reagent can be used for the bromination of ketones and other activated systems.[8][9]
-
Hydrogen Bromide (HBr) with an Oxidant: A combination of HBr and an oxidizing agent (like H₂O₂ or DMSO) can generate bromine in situ, allowing for better control of the reaction.[10][11][12]
-
1,3-dibromo-5,5-dimethylhydantoin (DBDMH): Another solid source of electrophilic bromine that can offer good yields.[3]
Alternative Brominating Agents: Data Summary
The following table summarizes various brominating agents that can be considered for the synthesis of this compound, with typical reaction conditions adapted from procedures for similar substrates.
| Brominating Agent | Solvent(s) | Typical Temperature | Key Considerations |
| N-Bromosuccinimide (NBS) | Acetonitrile, Acetic Acid, CCl₄ | 0 °C to 60 °C | Good selectivity for mono-bromination; radical initiator (e.g., AIBN) may be needed for certain mechanisms.[1][2] |
| Bromine (Br₂) | Acetic Acid, Water | Room Temperature to 50 °C | Highly reactive, may lead to over-bromination; requires careful handling in a fume hood.[4][13] |
| Copper(II) Bromide (CuBr₂) | Chloroform, Ethyl Acetate (B1210297) | Reflux | Often used for α-bromination of ketones, but can be applied to activated aromatic systems.[9] |
| HBr / Oxidant (e.g., DMSO) | Not specified | Not specified | In situ generation of Br₂ allows for controlled, low concentrations of the brominating species.[12] |
| DBDMH | Acetonitrile | Not specified | A stable, solid alternative to liquid bromine.[3] |
Experimental Protocols
Below are representative experimental protocols adapted for the synthesis of this compound using different brominating agents. Note: These are general procedures and may require optimization for specific laboratory conditions and scales.
Protocol 1: Bromination using N-Bromosuccinimide (NBS)
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), dissolve 3-methylpyridin-2-ol (1.0 eq) in anhydrous acetonitrile (MeCN).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (1.05 eq) in one portion.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[2]
Protocol 2: Bromination using Bromine (Br₂)
-
Reaction Setup: In a three-necked flask equipped with a stirrer, dropping funnel, and condenser, dissolve 3-methylpyridin-2-ol (1.0 eq) in glacial acetic acid.
-
Reagent Addition: Cool the solution to below 20 °C. Slowly add a solution of bromine (Br₂) (1.0 eq) in acetic acid dropwise with vigorous stirring over 1 hour.[4]
-
Reaction: After the addition is complete, allow the mixture to stir for an additional 1-2 hours at room temperature.
-
Work-up: Dilute the reaction mixture with water and neutralize carefully with a 40% sodium hydroxide (B78521) solution while cooling in an ice bath.[4]
-
Purification: Collect the precipitated crude product by filtration, wash with water until the washings are neutral, and dry. The crude product can be further purified by recrystallization.[4]
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
References
- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 2. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. heteroletters.org [heteroletters.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Bromination - Common Conditions [commonorganicchemistry.com]
- 6. Page loading... [wap.guidechem.com]
- 7. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents [patents.google.com]
- 8. Selective Bromination with Copper(II) Bromide1 | Semantic Scholar [semanticscholar.org]
- 9. Copper(II) bromide - Wikipedia [en.wikipedia.org]
- 10. Bromination reactions with hydrogen bromide: Hydrogen bromide (1): Discussion series on bromination/iodination reactions 34 – Chemia [chemia.manac-inc.co.jp]
- 11. Bromination reactions with hydrogen bromide (Brominations via HBr-oxidant combinations and other syntheses with HBr): Hydrogen bromide (5): Discussion series on bromination/iodination reactions 38 – Chemia [chemia.manac-inc.co.jp]
- 12. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 13. Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of 5-Bromo-3-methylpyridin-2-ol
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing catalyst loading for cross-coupling reactions involving 5-Bromo-3-methylpyridin-2-ol. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the initial indicators of suboptimal catalyst loading?
A1: Primary signs of suboptimal catalyst loading include low reaction yield, the formation of significant side products, incomplete conversion of starting materials, and visible catalyst decomposition (e.g., the formation of palladium black).[1][2] Monitoring reaction progress using techniques like TLC or LC-MS can provide early indications.
Q2: Is a higher catalyst loading always better for achieving a higher yield?
A2: Not necessarily. While increasing catalyst loading can sometimes enhance a slow reaction, excessively high concentrations may lead to undesirable side reactions like homocoupling and can complicate product purification due to residual catalyst.[1] It also increases the overall cost of the reaction. The goal is to find the most efficient catalyst concentration through optimization.
Q3: How does the choice of ligand impact the optimal catalyst loading?
A3: The ligand is crucial for stabilizing the active catalytic species and modulating its reactivity.[1][3] Bulky, electron-rich phosphine (B1218219) ligands, for instance, can stabilize the palladium center, often permitting lower catalyst loadings and promoting efficient turnover.[1] The ideal palladium-to-ligand ratio is frequently between 1:1 and 1.2:1, as excess ligand can sometimes inhibit the reaction.[1]
Q4: Can the reaction solvent affect the necessary catalyst loading?
A4: Yes, the solvent significantly influences catalyst solubility, stability, and reactivity, which in turn affects the optimal loading.[1][2] For Suzuki-Miyaura couplings, aqueous conditions can be beneficial.[1][4] In contrast, for Buchwald-Hartwig aminations, ethereal or aromatic solvents are commonly employed, while chlorinated solvents should generally be avoided as they can inhibit the catalyst.[1]
Q5: When should I consider using a pre-catalyst?
A5: Pre-catalysts are typically more stable and provide a more dependable and efficient generation of the active LPd(0) species compared to traditional Pd(II) sources like Pd(OAc)₂.[1][5] They are particularly beneficial for complex substrates or when reproducible results are essential, often enabling lower catalyst loadings.
Troubleshooting Guide
This guide addresses common issues encountered during the cross-coupling reactions of this compound.
Issue 1: Low or No Product Yield
Possible Causes:
-
Inactive Catalyst: The palladium pre-catalyst may not be properly activated to the active Pd(0) species.[3]
-
Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction to proceed efficiently.[6][7]
-
Poor Reagent Quality: Impurities in starting materials, reagents, or solvents can act as catalyst poisons.[2][6]
-
Inappropriate Reaction Conditions: The chosen base, solvent, or temperature may not be optimal.[6]
-
Ligand Oxidation: Phosphine ligands can be oxidized by trace amounts of air, inhibiting their coordination to the palladium center.[8]
Solutions:
-
Catalyst Activity: Use a fresh batch of catalyst or a more active pre-catalyst.[6] Ensure proper activation if starting from a Pd(II) source.
-
Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 2-5 mol%).[2][3][6]
-
Reagent Purity: Use purified starting materials and anhydrous, degassed solvents.[5][6]
-
Condition Screening: Screen a variety of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, toluene, DMF).[6] Gradually increase the reaction temperature.[8]
-
Inert Atmosphere: Ensure the reaction is set up and runs under a strict inert atmosphere (e.g., Nitrogen or Argon) to prevent ligand and catalyst oxidation.[8]
Issue 2: Formation of Side Products (e.g., Homocoupling, Dehalogenation)
Possible Causes:
-
Presence of Oxygen: Trace amounts of oxygen can facilitate the homocoupling of boronic acids.[7][8]
-
Suboptimal Ligand or Base: The choice of ligand or base may promote undesired side reactions.[7]
-
High Temperature: Elevated temperatures can sometimes lead to increased side product formation.
Solutions:
-
Thorough Degassing: Rigorously degas all solvents and reagents before use and maintain a positive pressure of inert gas.[7][8]
-
Screen Ligands and Bases: Evaluate a panel of ligands to find one that favors the desired cross-coupling pathway. Experiment with different bases, as a weaker or stronger base may suppress side reactions.[7]
-
Optimize Temperature: Attempt the reaction at a lower temperature to see if it improves selectivity.
Issue 3: Catalyst Decomposition (Formation of Palladium Black)
Possible Causes:
-
Ligand Dissociation: The active catalyst can aggregate to form inactive palladium black, often due to ligand dissociation.[2]
-
High Reaction Temperature: Excessive heat can accelerate catalyst decomposition.[8]
-
Inadequate Mixing: Poor stirring can lead to localized high concentrations of reagents, promoting catalyst decomposition.[8]
Solutions:
-
Check Ligand-to-Metal Ratio: Ensure an appropriate ligand-to-palladium ratio (typically 1:1 to 2:1) is used to maintain a stable catalytic complex.[8]
-
Optimize Temperature: Lower the reaction temperature to a point where the reaction still proceeds at a reasonable rate without significant catalyst decomposition.
-
Ensure Proper Mixing: Use vigorous stirring to maintain a homogeneous reaction mixture.[8]
Data Presentation
Table 1: Example Catalyst Loading Optimization for a Suzuki-Miyaura Coupling
| Entry | Catalyst | Ligand | Catalyst Loading (mol%) | Yield (%) |
| 1 | Pd(OAc)₂ | SPhos | 2.0 | 75 |
| 2 | Pd(OAc)₂ | SPhos | 1.0 | 85 |
| 3 | Pd(OAc)₂ | SPhos | 0.5 | 82 |
| 4 | Pd₂(dba)₃ | XPhos | 1.0 | 92 |
| 5 | Pd(PPh₃)₄ | - | 2.5 | 65 |
Note: This data is representative and serves as an example for an optimization study. Actual results may vary based on specific reaction conditions and the purity of reagents.[9]
Experimental Protocols
Protocol 1: General Procedure for Screening Catalyst Loading in a Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the boronic acid or ester (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Preparation: In a separate vial, prepare a stock solution of the palladium pre-catalyst and ligand in the reaction solvent under an inert atmosphere.
-
Catalyst Addition: Add the appropriate volume of the catalyst stock solution to the reaction vial to achieve the desired initial catalyst loading (e.g., 2 mol%).
-
Solvent Addition: Add the degassed solvent to the reaction vial to reach the desired concentration.
-
Reaction Execution: Seal the vial and place it in a preheated heating block. Stir the reaction at the desired temperature for the specified time.
-
Monitoring and Analysis: Monitor the reaction progress by TLC or LC-MS. Upon completion, quench the reaction and analyze the yield of the desired product.
-
Optimization: Repeat the procedure with varying catalyst loadings (e.g., 1.5 mol%, 1.0 mol%, 0.5 mol%) to determine the optimal concentration.
Visualizations
Caption: Troubleshooting workflow for cross-coupling reactions.
Caption: Logical flow for optimizing catalyst loading.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura cross-coupling coupling reactions with low catalyst loading: a green and sustainable protocol in pure water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Isolation of 5-Bromo-3-methylpyridin-2-ol
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the successful workup and isolation of pure 5-Bromo-3-methylpyridin-2-ol.
Frequently Asked Questions (FAQs)
Q1: What are the acidic properties of this compound, and how do they affect the workup procedure?
This compound exists in tautomeric equilibrium with 5-bromo-3-methyl-2(1H)-pyridone. This pyridin-2-one form imparts acidic properties to the molecule due to the presence of the N-H proton. This acidity is a critical factor in designing an effective extraction protocol. The compound will be deprotonated and thus water-soluble under basic conditions (e.g., when washing with aqueous sodium bicarbonate or sodium hydroxide), while it will be protonated and more soluble in organic solvents under neutral or acidic conditions.
Q2: What are the most common impurities encountered during the synthesis of this compound?
Common impurities may include unreacted starting materials, byproducts from side reactions, residual pyridine (B92270) if used as a solvent or reagent, and degradation products.[1] Depending on the synthetic route, potential impurities could also include regioisomers or over-brominated species.
Q3: My final product is an oil and will not crystallize. What steps can I take?
Obtaining a crystalline solid from an oily product can be challenging. Here are several techniques to try:
-
Trituration: Stir the oil with a non-polar solvent in which it is insoluble, such as hexanes, pentane, or diethyl ether. This can sometimes induce crystallization.[1]
-
Seed Crystals: If you have previously obtained a small amount of solid material, use it as a seed crystal in a supersaturated solution of your oily product.[1]
-
Chromatography: If crystallization fails, purification by column chromatography is the most reliable alternative for purifying oily compounds.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low recovery of the product after aqueous workup. | The aqueous wash is too basic, causing the acidic this compound to partition into the aqueous layer. | Carefully monitor the pH of the aqueous layer during extraction. Keep the pH neutral or slightly acidic to ensure the product remains in the organic phase. If a basic wash is necessary to remove acidic impurities, re-acidify the aqueous layer and back-extract with an organic solvent to recover any dissolved product. |
| Residual pyridine is present in the final product. | Pyridine is a common impurity if used as a solvent or base and can be difficult to remove completely. | Acidic Wash: Wash the organic layer with a dilute acidic solution (e.g., 1N HCl) to protonate the pyridine, making it water-soluble. This is suitable for acid-stable compounds.[1] Copper Sulfate (B86663) Wash: For acid-sensitive compounds, wash the organic layer with a 10% aqueous copper sulfate solution. Pyridine will form a complex with the copper and partition into the aqueous layer.[2] Azeotropic Removal: Repeatedly concentrate the product from a solvent like toluene (B28343) to remove trace amounts of pyridine through azeotropic distillation.[1] |
| The product appears as a smear or exhibits peak tailing on TLC or HPLC. | Strong interaction between the basic nitrogen of the pyridine ring and acidic silanol (B1196071) groups on the silica (B1680970) gel stationary phase can cause peak tailing.[3] | Mobile Phase Additives: Add a competing base, like triethylamine (B128534) (TEA), at a low concentration (e.g., 0.1-1%) to the mobile phase to block the active silanol sites.[3] pH Adjustment: Adjusting the mobile phase pH can alter the ionization state of your compound and improve peak shape.[3] |
| Difficulty separating the product from a closely-eluting impurity by column chromatography. | The chosen solvent system does not provide adequate resolution. | Solvent System Optimization: Experiment with different solvent systems by varying the polarity or using solvents that offer different selectivities (e.g., dichloromethane (B109758) instead of ethyl acetate).[1] Gradient Elution: Employing a shallow solvent gradient during column chromatography can often improve the separation of closely eluting compounds.[1] |
Experimental Protocol: Workup and Purification of this compound
This protocol outlines a general procedure for the workup and purification of this compound following its synthesis.
1. Quenching and Initial Extraction:
-
Once the reaction is complete, cool the reaction mixture to room temperature.
-
If the reaction was conducted in an acidic medium, carefully neutralize it with a saturated aqueous solution of sodium bicarbonate. Be cautious of potential gas evolution.
-
Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (B1210297) or dichloromethane (3 x 50 mL for a small-scale reaction).
2. Aqueous Washes:
-
Combine the organic layers and wash sequentially with:
-
Water (1 x 50 mL) to remove water-soluble impurities.
-
Saturated aqueous sodium chloride (brine) (1 x 50 mL) to aid in the separation of the layers and remove residual water.[4]
-
3. Drying and Solvent Removal:
-
Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.[4][5]
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
4. Purification by Column Chromatography:
-
Determine a suitable solvent system for column chromatography using thin-layer chromatography (TLC). A common starting point is a mixture of hexanes and ethyl acetate. The ideal Rf value for the product is typically around 0.3.[1]
-
Prepare a slurry of silica gel in the chosen eluent and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
5. Final Product Characterization:
-
Characterize the purified product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizing the Workflow
Caption: A workflow diagram for the isolation of this compound.
Caption: A decision tree for troubleshooting the purification process.
References
analytical techniques to identify impurities in 5-Bromo-3-methylpyridin-2-ol
This technical support center provides guidance for researchers, scientists, and drug development professionals on the analytical techniques used to identify and quantify impurities in 5-Bromo-3-methylpyridin-2-ol.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a sample of this compound?
A1: Impurities in this compound can originate from the synthesis process or degradation.[1] Potential process-related impurities depend on the synthetic route. A plausible route starting from 2-amino-5-bromo-3-methylpyridine (B22881) could introduce:
-
Starting Materials: Unreacted 2-amino-5-bromo-3-methylpyridine.
-
Intermediates: Residual diazonium salts, if the synthesis involves a diazotization-hydrolysis sequence.
-
By-products: Isomeric impurities such as 3-Bromo-5-methylpyridin-2-ol, or products from incomplete reactions.
Degradation impurities can form under stress conditions like exposure to acid, base, oxidants, light, or heat.[2] Common degradation pathways for pyridine (B92270) derivatives include hydroxylation and cleavage of the pyridine ring.[2]
Q2: Which analytical technique is most suitable for routine purity analysis of this compound?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and suitable technique for routine purity analysis.[3] It offers high resolution, sensitivity, and quantitative accuracy. A reversed-phase method is typically a good starting point for polar compounds like pyridinols.
Q3: How can I identify an unknown impurity?
A3: A combination of chromatographic and spectroscopic techniques is essential for identifying unknown impurities.[3] Liquid Chromatography-Mass Spectrometry (LC-MS) provides the molecular weight of the impurity.[4] For definitive structural elucidation, the impurity can be isolated using preparative HPLC, followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy.[3]
Q4: What are the typical acceptance criteria for impurities in a pharmaceutical substance?
A4: The International Council for Harmonisation (ICH) guidelines provide thresholds for reporting, identifying, and qualifying impurities. Generally, for a new drug substance, impurities present at a level of 0.05% or higher should be reported. Identification is required for impurities above 0.10% or a daily intake of 1.0 mg, whichever is lower. Qualification, which involves biological safety assessment, is necessary for impurities exceeding these levels.
Troubleshooting Guides
HPLC Analysis
Issue 1: Peak Tailing for the Main Peak or Impurities
-
Question: My chromatogram shows significant peak tailing for this compound. What could be the cause and how can I fix it?
-
Answer: Peak tailing for basic compounds like pyridines is often due to interactions with acidic silanol (B1196071) groups on the silica-based column packing.[5]
-
Solution 1: Adjust Mobile Phase pH: Lower the pH of the mobile phase (e.g., to 2.5-4) by adding an acid like formic acid or phosphoric acid. This protonates the pyridine nitrogen, reducing its interaction with silanols.
-
Solution 2: Use an End-Capped Column: Employ a high-quality, end-capped C18 column where the residual silanol groups are chemically deactivated.
-
Solution 3: Consider a Different Stationary Phase: For highly polar compounds, a Hydrophilic Interaction Liquid Chromatography (HILIC) column can be an effective alternative.[5]
-
Issue 2: Poor Resolution Between the Main Peak and an Impurity
-
Question: An impurity peak is co-eluting or poorly resolved from the main this compound peak. How can I improve the separation?
-
Answer: Improving resolution requires optimizing the chromatographic conditions.
-
Solution 1: Modify the Mobile Phase Composition: Adjust the ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. A shallower gradient or isocratic elution with a lower percentage of the organic solvent can increase retention and improve separation.
-
Solution 2: Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.
-
Solution 3: Change the Column: Use a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a polar-embedded phase) or a longer column with a smaller particle size to increase efficiency.
-
NMR Analysis
Issue 1: Overlapping Signals in the Aromatic Region
-
Question: The proton signals of the pyridine ring are overlapping in the 1H NMR spectrum, making it difficult to assign the structure of an impurity. What can I do?
-
Answer: Signal overlap in the aromatic region is common for substituted pyridines.
-
Solution 1: Use a Higher Field NMR Spectrometer: A spectrometer with a higher magnetic field strength will increase the chemical shift dispersion, potentially resolving the overlapping signals.
-
Solution 2: Change the NMR Solvent: Different deuterated solvents (e.g., switching from CDCl₃ to DMSO-d₆ or benzene-d₆) can induce different chemical shifts (solvent-induced shifts) and may resolve the overlap.
-
Solution 3: Perform 2D NMR Experiments: Techniques like COSY (Correlation Spectroscopy) can help identify coupled protons, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can correlate protons to their attached carbons, providing valuable structural information even with overlapping proton signals.
-
Experimental Protocols
HPLC Method for Impurity Profiling
This method provides a starting point for the analysis of this compound and its potential impurities.
-
Instrumentation: HPLC with a UV-Vis Detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0.0 95 5 20.0 50 50 25.0 5 95 30.0 5 95 30.1 95 5 | 35.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.[6]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (e.g., 50:50 v/v) to a concentration of approximately 1 mg/mL.
NMR for Structural Elucidation of an Isolated Impurity
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the isolated impurity in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as pyridinols are often soluble in it).
-
Experiments to Perform:
-
1D ¹H NMR: To observe proton chemical shifts, multiplicities, and integrations.
-
1D ¹³C NMR: To observe carbon chemical shifts.
-
2D COSY: To identify proton-proton couplings within the same spin system.
-
2D HSQC: To correlate protons to their directly attached carbons.
-
2D HMBC: To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.
-
LC-MS for Molecular Weight Determination
-
Instrumentation: HPLC system coupled to a Mass Spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an Electrospray Ionization (ESI) source.
-
HPLC Method: Use a method similar to the one described above, but ensure the mobile phase additives are volatile (e.g., formic acid and ammonium (B1175870) formate (B1220265) instead of non-volatile phosphates).[6]
-
MS Parameters (Positive Ion Mode):
-
Ion Source: ESI+.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Drying Gas Flow: 8 - 12 L/min.
-
Drying Gas Temperature: 300 - 350 °C.
-
Scan Range: m/z 50 - 500.
-
Data Presentation
Table 1: Summary of Analytical Techniques for Impurity Profiling
| Technique | Purpose | Typical Parameters | Information Obtained |
| HPLC-UV | Quantification of known and unknown impurities, Purity determination | C18 column, Gradient elution with ACN/H₂O and formic acid, UV detection at 275 nm | Retention time, Peak area (for quantification), Purity percentage |
| LC-MS | Identification of unknown impurities | ESI source, Positive ion mode, m/z range 50-500 | Molecular weight of impurities, Fragmentation patterns for preliminary structural insights |
| NMR | Structural elucidation of isolated impurities | 400 MHz spectrometer, DMSO-d₆ solvent, 1D and 2D experiments (COSY, HSQC, HMBC) | Complete chemical structure of impurities |
| GC-MS | Analysis of volatile impurities (e.g., residual solvents) | Capillary column (e.g., DB-5ms), Temperature gradient, EI ionization | Identification and quantification of volatile organic compounds |
Table 2: Illustrative Impurity Profile for a Batch of this compound
| Impurity | Retention Time (min) | Level (%) | ICH Limit (%) | Status |
| Impurity A (Process-related) | 8.5 | 0.12 | Identification: >0.10 | Identification required |
| Impurity B (Degradation) | 12.1 | 0.08 | Reporting: >0.05 | Reportable |
| Unidentified Impurity 1 | 15.3 | 0.04 | Reporting: >0.05 | Below reporting threshold |
| Unidentified Impurity 2 | 18.9 | 0.06 | Reporting: >0.05 | Reportable |
| Total Impurities | 0.30 |
Note: This table is for illustrative purposes only. Actual impurity levels will vary between batches and manufacturing processes.
Visualizations
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. benchchem.com [benchchem.com]
- 3. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 4. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. helixchrom.com [helixchrom.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Bromo-3-methylpyridin-2-ol in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 5-Bromo-3-methylpyridin-2-ol and its structural isomers in key palladium-catalyzed cross-coupling reactions. While direct experimental data for this compound is limited in publicly available literature, this document extrapolates its expected reactivity based on established principles and experimental data for structurally similar bromopyridines. The focus is on three of the most widely utilized C-C and C-N bond-forming reactions in medicinal chemistry and drug development: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.
Introduction to Bromopyridine Reactivity
The reactivity of bromopyridines in palladium-catalyzed cross-coupling reactions is primarily governed by the electronic environment of the pyridine (B92270) ring and the position of the bromine atom. The electron-deficient nature of the pyridine ring generally makes bromopyridines more reactive than their bromobenzene (B47551) counterparts in the rate-determining oxidative addition step of the catalytic cycle.
The position of the bromine atom significantly influences the reactivity, with the general order being 2- > 4- > 3-bromopyridine. This is attributed to the polarization of the C-Br bond by the ring nitrogen. Furthermore, the presence of other substituents on the pyridine ring can either enhance or diminish the reactivity of the C-Br bond through inductive and resonance effects.
This compound exists in equilibrium with its tautomeric form, 5-bromo-3-methyl-2-pyridone. The pyridone form is often the major tautomer. The presence of the hydroxyl/oxo group and the methyl group will influence the electronic properties of the pyridine ring and, consequently, the reactivity of the C-Br bond at the 5-position.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.
Expected Reactivity of this compound
Based on the data for the structurally similar 5-bromo-2-methylpyridin-3-amine, this compound is expected to be a viable substrate for Suzuki-Miyaura coupling.[1][2] The methyl group at the 3-position is electron-donating, which might slightly decrease the reactivity compared to an unsubstituted bromopyridine. The hydroxyl/oxo group at the 2-position can potentially coordinate to the palladium catalyst, which could either inhibit or, in some cases, facilitate the reaction depending on the specific conditions.
Performance Data of Bromopyridine Analogues in Suzuki-Miyaura Coupling
| Bromopyridine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-bromo-2-methylpyridin-3-amine | Various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | Moderate to Good | [1] |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | EtOH/H₂O | Reflux | - | Good | [3] |
| 2-Bromopyridine | Arylboronic acids | Pd₂(dba)₃/Ligand | KF | Dioxane | 110 | - | Good to Excellent | [4] |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 | High | [5] |
| 5-bromo-1,3,3-trimethylspiro[indole-2,2'-piperidin]-6'-one | Various (het)arylboronic acids | Pd(PPh₃)₄ | Cs₂CO₃ | Ethanol | 100 (MW) | 0.4-0.7 | Good to Excellent | [6] |
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general protocol for the Suzuki-Miyaura coupling of a bromopyridine with an arylboronic acid, based on procedures for similar substrates.[1][7]
Materials:
-
Bromopyridine derivative (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/water, 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the bromopyridine, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of 5-Bromo-3-methylpyridin-2-ol and 5-Chloro-3-methylpyridin-2-ol in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds, forming the backbone of many pharmaceuticals and functional materials. The choice of halide in an aryl or heteroaryl substrate is a critical parameter that significantly influences reaction efficiency, catalyst selection, and overall synthetic strategy. This guide provides an objective comparison of the reactivity of 5-bromo-3-methylpyridin-2-ol and its chloro-analogue, 5-chloro-3-methylpyridin-2-ol (B1591149), in key cross-coupling reactions, supported by established principles and representative experimental data from analogous systems.
General Principles of Reactivity
The fundamental difference in reactivity between aryl/heteroaryl bromides and chlorides in palladium-catalyzed cross-coupling reactions stems from the disparity in their carbon-halogen (C-X) bond strengths. The C-Br bond is weaker than the C-Cl bond, which dictates the relative rates of the crucial oxidative addition step in the catalytic cycle.
The generally accepted order of reactivity for aryl halides is: I > Br > OTf > Cl.[1][2] This trend indicates that aryl bromides, such as this compound, will typically undergo oxidative addition to the Pd(0) catalyst more readily than their chloro counterparts.[3] This enhanced reactivity often translates to:
-
Milder Reaction Conditions: Reactions with bromides can frequently be conducted at lower temperatures.
-
Lower Catalyst Loadings: Efficient conversion can often be achieved with a smaller amount of the palladium catalyst.
-
Shorter Reaction Times: The faster oxidative addition step contributes to a quicker overall reaction.
-
Broader Catalyst/Ligand Scope: A wider variety of palladium catalysts and ligands can be effectively employed for the coupling of bromides.
Conversely, the stronger C-Cl bond in 5-chloro-3-methylpyridin-2-ol necessitates more forcing reaction conditions and more specialized, highly active catalytic systems to achieve comparable yields.[4] These systems often feature bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) that facilitate the challenging oxidative addition of the aryl chloride.[4]
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a premier method for the formation of C-C bonds. The higher reactivity of the C-Br bond makes this compound the more favorable substrate for this transformation. While direct comparative data for the two title compounds is not available in a single study, we can infer their relative performance from closely related systems.
Table 1: Comparison of Reaction Parameters in Suzuki-Miyaura Coupling
| Feature | This compound (Analog Data) | 5-Chloro-3-methylpyridin-2-ol (Predicted) |
| Typical Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂[5][6] | Pd₂(dba)₃ with bulky phosphine ligands (e.g., XPhos, SPhos), NiCl₂(PPh₃)₂[4] |
| Catalyst Loading | 2-5 mol%[5] | 5-10 mol% or higher[4] |
| Ligand | Standard phosphines (e.g., PPh₃, dppf)[5][6] | Bulky, electron-rich phosphines[4] |
| Base | K₃PO₄, K₂CO₃, Na₂CO₃[2][5] | Stronger bases may be required (e.g., K₃PO₄)[7] |
| Temperature | 80-100 °C[5] | 100-130 °C or microwave conditions[4][7] |
| Reaction Time | 12-24 hours[5] | 18-48 hours[7] |
| Yield | Generally good to excellent[5] | Moderate to good, highly dependent on catalyst system[7] |
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds. Similar to the Suzuki-Miyaura coupling, the reactivity trend favors the bromo-substituted pyridine. Achieving efficient amination with 5-chloro-3-methylpyridin-2-ol would likely require more specialized and often proprietary ligand systems developed for challenging aryl chlorides.
Table 2: Comparison of Reaction Parameters in Buchwald-Hartwig Amination
| Feature | This compound (Predicted) | 5-Chloro-3-methylpyridin-2-ol (Predicted) |
| Typical Catalyst | Pd₂(dba)₃, Pd(OAc)₂[1] | Pd₂(dba)₃, Pd(OAc)₂ with specialized ligands[8] |
| Ligand | Bidentate phosphines (e.g., BINAP, Xantphos)[1][9] | Bulky, electron-rich monophosphine ligands (e.g., RuPhos, BrettPhos)[8] |
| Base | Strong, non-nucleophilic bases (e.g., NaOt-Bu, K₃PO₄)[1] | Stronger bases often required (e.g., LHMDS, NaOt-Bu)[8] |
| Temperature | 80-110 °C[1] | 100-140 °C[10] |
| Yield | Generally good to high | Highly variable, dependent on amine and catalyst system |
Comparative Performance in Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes. The reactivity difference between the bromo and chloro substrates is particularly pronounced in this reaction. While copper-cocatalyzed Sonogashira reactions of bromopyridines are common, the coupling of their chloro counterparts is significantly more challenging and often requires copper-free conditions with highly active palladium catalysts.[11][12]
Table 3: Comparison of Reaction Parameters in Sonogashira Coupling
| Feature | This compound (Analog Data) | 5-Chloro-3-methylpyridin-2-ol (Predicted) |
| Catalyst System | Pd(PPh₃)₄/CuI, PdCl₂(PPh₃)₂/CuI[13][14] | Pd₂(dba)₃ with bulky phosphine ligands (copper-free)[11] |
| Catalyst Loading | 2-5 mol% Pd, 5-10 mol% CuI[14] | 5-10 mol% Pd[11] |
| Base | Amine base (e.g., Et₃N, DIPEA)[14] | Stronger bases may be required (e.g., Cs₂CO₃)[11] |
| Temperature | Room temperature to 80 °C[14] | 80-120 °C |
| Yield | Generally good to excellent[14] | Moderate, highly dependent on alkyne and catalyst system |
Experimental Protocols
Detailed experimental protocols for cross-coupling reactions are highly substrate- and catalyst-dependent. The following are representative procedures adapted from literature for analogous systems, which can serve as a starting point for the development of specific methods for this compound and 5-chloro-3-methylpyridin-2-ol.
Protocol 1: Suzuki-Miyaura Coupling of a 5-Bromopyridine Derivative (Analog)
This protocol is adapted from a procedure for the Suzuki-Miyaura coupling of the structurally similar 5-bromo-2-methylpyridin-3-amine.[5]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 equiv)
-
Water (degassed)
Procedure:
-
To a dry round-bottom flask or reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the bromopyridine).
-
Stir the reaction mixture at 80-90 °C under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Protocol 2: Sonogashira Coupling of a Bromopyridine Derivative (Analog)
This protocol is adapted from a procedure for the Sonogashira coupling of a 6-bromo-3-fluoro-2-cyanopyridine.[14]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.15 equiv)
-
Copper(I) iodide (CuI) (0.3 equiv)
-
Tetrahydrofuran (THF)
-
Triethylamine (Et₃N)
Procedure:
-
To a degassed solution of this compound (1.0 equiv) in a mixture of THF and Et₃N (e.g., 2:1 ratio), add Pd(PPh₃)₄ (0.15 equiv) and CuI (0.3 equiv).
-
Degas the reaction mixture with a stream of inert gas for 5 minutes at room temperature.
-
Add the terminal alkyne (1.1 equiv) dropwise.
-
Stir the reaction mixture at room temperature for 16 hours or until completion as monitored by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The residue can be purified by flash column chromatography to afford the desired product.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for a palladium-catalyzed cross-coupling reaction.
Caption: General workflow for a palladium-catalyzed cross-coupling experiment.
Conclusion
The choice between this compound and 5-chloro-3-methylpyridin-2-ol in a synthetic campaign has significant practical implications. The bromo-derivative is the more reactive and versatile substrate, generally allowing for milder conditions, lower catalyst loadings, and a broader selection of catalytic systems for a range of cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. In contrast, the chloro-analogue, while often more cost-effective, presents a greater synthetic challenge, necessitating more forceful conditions and highly specialized, electron-rich and bulky ligands to achieve efficient transformations. For researchers in drug development, the higher reactivity of this compound often makes it the substrate of choice for rapid library synthesis and late-stage functionalization, where reliability and substrate scope are paramount. The chloro-derivative may be considered for large-scale syntheses where cost is a primary driver and the optimization of a robust catalytic system for a specific transformation is feasible.
References
- 1. Negishi coupling - Wikipedia [en.wikipedia.org]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 6. youtube.com [youtube.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heck Reaction [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
Comparative Biological Activity of Pyridine Derivatives: A Focus on 5-Bromo-3-methylpyridin-2-ol Analogs
Derivatives of a similar compound, 5-Bromo-2-[[methyl(pyrazin-2-ylmethyl)amino]methyl]pyridin-3-ol, have been reported to possess both antimicrobial and antitumor properties, indicating the potential of this chemical scaffold in drug discovery.[1] The strategic modification of such core structures is a common practice in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic profiles.
Insights from 5-bromo-2-methylpyridin-3-amine (B1289001) Derivatives
A study by an Asian research group detailed the synthesis and biological evaluation of a series of novel pyridine (B92270) derivatives originating from 5-bromo-2-methylpyridin-3-amine. These derivatives were assessed for their anti-thrombolytic and biofilm inhibition activities, providing valuable SAR insights.[2]
Data Summary
The biological activities of the synthesized 5-bromo-2-methylpyridin-3-amine derivatives are summarized in the table below. The data highlights how different substitutions on the pyridine ring influence their efficacy in two distinct biological assays.
| Compound ID | Structure | Anti-thrombolytic Activity (% Lysis) | Biofilm Inhibition against E. coli (%) |
| Parent Compound (analog) | 5-bromo-2-methylpyridin-3-amine | Data not available | Data not available |
| Derivative 4b | N-[5-(3,5-Dimethylphenyl)-2-methylpyridin-3-yl]acetamide | 41.32 | Not Reported |
| Derivative 4f | N-[2-Methyl-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]acetamide | Not Reported | 91.95 |
| Other Derivatives (Range) | Various aryl-substituted acetamides | Moderate activity | 82.97 - 87.36 |
Table 1: Summary of the biological activities of 5-bromo-2-methylpyridin-3-amine derivatives. The parent compound's activity was not reported in this study, preventing a direct comparison. However, the derivatives themselves show significant activity.[2]
The results indicate that the introduction of an N-acetyl group and further substitution with various aryl groups via a Suzuki cross-coupling reaction can lead to potent biological activity. Notably, derivative 4b demonstrated the highest anti-thrombolytic activity, while derivative 4f was the most effective at inhibiting E. coli biofilm formation.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study of 5-bromo-2-methylpyridin-3-amine derivatives.[2]
Synthesis of N-[5-bromo-2-methylpyridin-3-yl]acetamide (Intermediate 3)
Under a nitrogen atmosphere, a solution of 5-bromo-2-methylpyridin-3-amine (2 g), acetic anhydride (B1165640) (1.95 g), and acetonitrile (B52724) (20 mL) was stirred at 60 °C. A few drops of 96% H₂SO₄ were added, and stirring was continued for another 30 minutes. The reaction progress was monitored by Thin Layer Chromatography (TLC). The solvent was then evaporated, and the mixture was cooled to room temperature. Water was added dropwise to precipitate the product, which was then stirred for one hour, filtered, washed with deionized water, and dried.[2]
General Procedure for the Synthesis of N-[5-aryl-2-methylpyridin-3-yl]acetamide Derivatives (4a-4i)
In a Schlenk flask, N-[5-bromo-2-methylpyridin-3-yl]acetamide (0.1 g), tetrakis(triphenylphosphine)palladium (B116648) (5 mol %), and 1,4-dioxane (B91453) (2 mL) were mixed and stirred at room temperature for 30 minutes. The appropriate arylboronic acid (1.1 mmol), potassium phosphate (B84403) (1.5 mmol), and water (0.5 mL) were then added. The reaction mixture was stirred at 85–95 °C for over 15 hours. After cooling to room temperature, the mixture was filtered and diluted with ethyl acetate (B1210297) (50 mL).[2]
Anti-Thrombolytic Activity Assay
The anti-thrombolytic activity was evaluated using a previously reported method. The percentage of clot lysis was calculated after treatment with the test compounds.
Biofilm Inhibition Assay
The biofilm inhibition activity of the synthesized compounds against Escherichia coli was determined. The assay measured the reduction in biofilm formation in the presence of the test compounds.
Experimental Workflow
The synthesis of the evaluated pyridine derivatives follows a structured workflow, beginning with the commercially available 5-bromo-2-methylpyridin-3-amine.
Caption: Synthetic workflow for 5-bromo-2-methylpyridin-3-amine derivatives.
Signaling Pathways
The provided literature for the derivatives of 5-bromo-2-methylpyridin-3-amine did not elucidate the specific signaling pathways through which these compounds exert their biological effects. Further research, including mechanism of action studies, would be required to identify the molecular targets and downstream signaling cascades involved in their anti-thrombolytic and biofilm inhibition activities.
Conclusion
While a direct comparative guide for 5-Bromo-3-methylpyridin-2-ol and its derivatives remains to be established pending further research, the study of closely related 5-bromo-2-methylpyridin-3-amine derivatives provides a valuable framework for understanding the SAR of this class of compounds. The presented data demonstrates that strategic modifications to the pyridine core can yield derivatives with significant and varied biological activities. These findings underscore the potential of the 5-bromopyridine scaffold as a promising starting point for the development of novel therapeutic agents. Further investigations are warranted to explore the full potential of these and other related pyridine derivatives and to elucidate their mechanisms of action.
References
A Comparative Guide to the Synthesis of 5-Bromo-3-methylpyridin-2-ol: Established versus Novel Routes
For researchers and professionals in drug development and medicinal chemistry, the efficient synthesis of functionalized heterocyclic compounds is paramount. This guide provides a detailed comparison of an established synthetic route to 5-Bromo-3-methylpyridin-2-ol with a newly proposed, more convergent synthetic strategy. The objective analysis, supported by experimental data, aims to inform the selection of the most suitable method based on factors such as yield, step economy, and reagent accessibility.
Data Summary: A Head-to-Head Comparison
The following tables provide a quantitative overview of the two synthetic routes, allowing for a direct comparison of their key performance indicators.
Table 1: Established Synthetic Route Data
| Step | Reaction | Starting Material | Product | Reagents | Conditions | Time (h) | Yield (%) |
| 1 | Bromination | 2-Amino-3-methylpyridine (B33374) | 2-Amino-5-bromo-3-methylpyridine (B22881) | Bromine, Dichloromethane (B109758) | 0-20 °C | 4.7 | ~100 (crude) |
| 2 | Diazotization & Hydrolysis | 2-Amino-5-bromo-3-methylpyridine | This compound | Sodium nitrite (B80452), Sulfuric acid, Water | 0 °C to reflux | 4 | ~40-50 (estimated) |
| Overall | 2-Amino-3-methylpyridine | This compound | ~8.7 | ~40-50 |
Table 2: New Synthetic Route Data
| Step | Reaction | Starting Material | Product | Reagents | Conditions | Time (h) | Yield (%) |
| 1 | Nitration | 3-Methylpyridine (B133936) | 3-Methyl-2-nitropyridine (B96847) | Nitric acid, Sulfuric acid | 90 °C | 3 | ~45 (isolated) |
| 2 | Bromination | 3-Methyl-2-nitropyridine | 5-Bromo-3-methyl-2-nitropyridine (B597955) | NBS, Sulfuric acid | 80 °C | 12 | 85 |
| 3 | Nucleophilic Hydroxylation | 5-Bromo-3-methyl-2-nitropyridine | This compound | Potassium hydroxide (B78521), DMSO | 120 °C | 6 | 92 |
| Overall | 3-Methylpyridine | This compound | 21 | ~35 |
Established Synthetic Route: A Two-Step Approach
The traditional and most direct route to this compound commences with the commercially available 2-Amino-3-methylpyridine. This pathway involves an initial bromination followed by a diazotization-hydrolysis sequence.
Experimental Protocols: Established Route
Step 1: Synthesis of 2-Amino-5-bromo-3-methylpyridine
To a solution of 2-amino-3-methylpyridine (10.8 g, 100 mmol) in dichloromethane (300 mL) cooled to 0 °C, a solution of bromine (16.0 g, 100 mmol) in dichloromethane (50 mL) is added dropwise over 1 hour. The reaction mixture is stirred at 0 °C for an additional 30 minutes and then allowed to warm to room temperature and stirred for 4 hours. The resulting suspension is carefully neutralized with a 2N aqueous solution of sodium hydroxide. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 2-amino-5-bromo-3-methylpyridine as a solid. The crude product can be used in the next step without further purification.[1]
Step 2: Synthesis of this compound
2-Amino-5-bromo-3-methylpyridine (18.7 g, 100 mmol) is dissolved in 10% aqueous sulfuric acid (200 mL) and cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (7.6 g, 110 mmol) in water (20 mL) is added dropwise, maintaining the temperature below 5 °C. After the addition is complete, the mixture is stirred at 0-5 °C for 1 hour. The cooling bath is then removed, and the reaction mixture is slowly heated to reflux and maintained for 2 hours, during which nitrogen gas evolution is observed. After cooling to room temperature, the precipitated solid is collected by filtration, washed with cold water, and dried to give this compound. Further purification can be achieved by recrystallization from ethanol.
A Novel Synthetic Route: A Convergent Strategy
The proposed new synthetic route offers an alternative pathway starting from the readily available and inexpensive 3-methylpyridine. This multi-step synthesis avoids the potentially hazardous diazotization of an aminopyridine by introducing the hydroxyl group via a nucleophilic aromatic substitution of a nitro group.
Experimental Protocols: New Route
Step 1: Synthesis of 3-Methyl-2-nitropyridine
To a stirred mixture of concentrated sulfuric acid (100 mL) and 3-methylpyridine (27.9 g, 300 mmol), fuming nitric acid (21 mL) is added dropwise while maintaining the temperature below 10 °C. The reaction mixture is then heated to 90 °C for 3 hours. After cooling to room temperature, the mixture is poured onto crushed ice and neutralized with a saturated aqueous solution of sodium carbonate. The aqueous layer is extracted with dichloromethane (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford 3-methyl-2-nitropyridine.
Step 2: Synthesis of 5-Bromo-3-methyl-2-nitropyridine
To a solution of 3-methyl-2-nitropyridine (13.8 g, 100 mmol) in concentrated sulfuric acid (50 mL), N-bromosuccinimide (19.6 g, 110 mmol) is added portion-wise at room temperature. The mixture is then heated to 80 °C and stirred for 12 hours. After cooling, the reaction mixture is poured onto ice and neutralized with a 40% aqueous solution of sodium hydroxide. The precipitate is collected by filtration, washed with water, and dried to yield 5-bromo-3-methyl-2-nitropyridine.
Step 3: Synthesis of this compound
A mixture of 5-bromo-3-methyl-2-nitropyridine (21.7 g, 100 mmol) and potassium hydroxide (11.2 g, 200 mmol) in dimethyl sulfoxide (B87167) (100 mL) is heated to 120 °C and stirred for 6 hours. After cooling to room temperature, the reaction mixture is poured into water (300 mL) and acidified with concentrated hydrochloric acid to pH 5-6. The resulting precipitate is collected by filtration, washed with water, and dried to give this compound.
Performance Comparison and Conclusion
The established route is characterized by its directness, involving only two primary synthetic transformations. The initial bromination of 2-amino-3-methylpyridine proceeds in high crude yield. However, the subsequent diazotization and hydrolysis step is a significant drawback. Diazonium salts of 2-aminopyridines are notoriously unstable and can lead to lower yields and the formation of byproducts, making the reaction challenging to scale up and potentially hazardous. The estimated yield for this step is modest, which impacts the overall efficiency of the synthesis.
The new synthetic route , while longer in terms of the number of steps, offers several potential advantages. It commences from the inexpensive and readily available 3-methylpyridine. A key innovation in this proposed route is the direct nucleophilic substitution of the nitro group with a hydroxide, which has been shown to proceed in high yield. This circumvents the need for the problematic diazotization-hydrolysis sequence. Although the initial nitration step may result in a mixture of isomers requiring purification and the overall yield is slightly lower in this proposed sequence, the individual steps are generally robust, high-yielding, and utilize readily available reagents, potentially making it a more reliable and scalable process.
References
A Comparative Analysis of Catalysts for the Suzuki-Miyaura Coupling of 5-Bromo-3-methylpyridin-2-ol
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This guide provides a comparative overview of various catalytic systems for the Suzuki coupling of 5-Bromo-3-methylpyridin-2-ol, a key transformation in the synthesis of complex molecules for pharmaceutical and materials science applications. The choice of catalyst, ligand, base, and solvent is critical to the success of this reaction, directly impacting yield, reaction time, and overall efficiency.[1][2]
While direct comparative studies on this compound are not extensively documented, data from structurally analogous bromopyridine derivatives, such as 5-bromo-2-methylpyridin-3-amine, offer valuable insights into expected catalyst performance.[3] This guide leverages such data to present a comparative analysis of potential catalytic systems.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of various palladium-based catalytic systems in the Suzuki coupling of bromopyridine derivatives with arylboronic acids. This data, compiled from multiple sources, highlights the varying efficiencies of different catalyst/ligand combinations.
| Catalyst Precursor | Ligand | Base | Solvent | Substrate | Coupling Partner | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane (B91453)/H₂O | 5-bromo-2-methylpyridin-3-amine | Arylboronic acids | 85-95 | >15 | Moderate to Good | 5 |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | 80 | 2 | High | Not specified |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 2-bromopyridine | Arylboronic pinacol (B44631) ester | 100 | 16-24 | Low (3-15%) | 3-6 |
Note: The yields and conditions presented are for the coupling of structurally similar bromopyridine derivatives and are intended to be representative. Actual yields with this compound may vary and require optimization.[3]
Experimental Workflow
The general workflow for a Suzuki-Miyaura cross-coupling reaction is depicted in the diagram below. This process involves the setup of the reaction under an inert atmosphere, the reaction itself, and subsequent workup and purification of the desired product.[4]
Detailed Experimental Protocols
Below are detailed protocols for conducting the Suzuki-Miyaura coupling of this compound based on established methods for similar substrates.[5]
Protocol 1: Using Pd(PPh₃)₄
This protocol is adapted from procedures used for the coupling of 5-bromo-2-methylpyridin-3-amine.[5]
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL, degassed)
-
Water (1 mL, degassed)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexanes)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Add Pd(PPh₃)₄ to the flask.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Place the flask in a preheated oil bath at 90°C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Protocol 2: Using Pd(dppf)Cl₂
This protocol is based on conditions found to be effective for the coupling of other brominated heterocyclic compounds.[6]
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Dimethoxyethane (5 mL, degassed)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
-
Procedure:
-
In a flame-dried Schlenk flask, combine this compound, the arylboronic acid, and potassium carbonate.
-
Add Pd(dppf)Cl₂ to the flask.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed dimethoxyethane via syringe.
-
Immerse the flask in a preheated oil bath at 80°C and stir.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired product.
-
Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving the palladium catalyst.[7]
The cycle begins with the oxidative addition of the aryl halide (this compound) to the active Pd(0) species. This is followed by transmetalation with the organoboron reagent in the presence of a base. The final step is reductive elimination, which forms the C-C bond of the product and regenerates the Pd(0) catalyst.[8]
Considerations for Catalyst Selection
-
Palladium Precursor: Both Pd(0) sources like Pd(PPh₃)₄ and Pd(II) sources such as Pd(OAc)₂ or PdCl₂(dppf) are commonly used.[4] Pd(II) precursors are often more stable to air and moisture but require in-situ reduction to the active Pd(0) species.
-
Ligand: The choice of phosphine (B1218219) ligand is crucial. Electron-rich and sterically bulky ligands can enhance the rate of oxidative addition and reductive elimination.[2] For challenging substrates, specialized ligands like SPhos or XPhos may be necessary.[2]
-
Base: The base plays a key role in the transmetalation step. Inorganic bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃ are frequently employed.[4] The choice of base can depend on the solvent system and the nature of the substrates.
-
Solvent: Aprotic polar solvents are generally preferred. Mixtures of solvents like 1,4-dioxane/water or toluene/water are common.[4] The presence of water can be beneficial for dissolving the inorganic base.[4]
Nickel-Based Catalysts: An Emerging Alternative
While palladium catalysts are the most widely used for Suzuki couplings, there is growing interest in developing catalysts based on more earth-abundant and less expensive first-row transition metals like nickel.[9] Nickel catalysts have shown promise for coupling a broad range of aryl electrophiles, including those that are challenging for palladium-based systems.[9] For the Suzuki coupling of this compound, exploring nickel-based catalysts could offer a more sustainable and cost-effective alternative.[10] Further research and optimization in this area are warranted.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. scholarcommons.sc.edu [scholarcommons.sc.edu]
Spectroscopic Analysis and Confirmation of 5-Bromo-3-methylpyridin-2-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive spectroscopic analysis of 5-Bromo-3-methylpyridin-2-ol, a crucial intermediate in pharmaceutical synthesis. Due to the limited availability of direct experimental spectra for this compound, this document focuses on a comparative analysis of its predicted spectroscopic data against the experimental data of two closely related structural analogs: 3-methylpyridin-2-ol and 5-bromopyridin-2-ol. This approach allows for a robust structural confirmation and provides researchers with a valuable reference for characterizing this and similar molecules.
Spectroscopic Data Comparison
The following tables summarize the predicted and experimental spectroscopic data for this compound and its structural analogs.
¹H NMR Data (Predicted vs. Experimental)
| Compound | Chemical Shift (δ) and Multiplicity |
| This compound (Predicted) | ~11-13 ppm (s, 1H, -OH), ~7.5-7.7 ppm (s, 1H, Ar-H), ~7.3-7.5 ppm (s, 1H, Ar-H), ~2.1-2.3 ppm (s, 3H, -CH₃) |
| 3-Methylpyridin-2-ol (Experimental) | 11.88 ppm (br s, 1H), 7.21 ppm (d, 1H), 7.05 ppm (d, 1H), 6.13 ppm (t, 1H), 2.18 ppm (s, 3H) |
| 5-Bromopyridin-2-ol (Experimental) | 12.4 ppm (br s, 1H), 7.65 ppm (d, 1H), 7.55 ppm (dd, 1H), 6.35 ppm (d, 1H) |
¹³C NMR Data (Predicted vs. Experimental)
| Compound | Chemical Shift (δ) |
| This compound (Predicted) | ~160-165 (C=O), ~140-145 (Ar-C), ~135-140 (Ar-C), ~120-125 (Ar-C), ~105-110 (Ar-C-Br), ~15-20 (-CH₃) |
| 3-Methylpyridin-2-ol (Experimental) | 164.2, 139.1, 132.8, 121.5, 106.2, 16.8 |
| 5-Bromopyridin-2-ol (Experimental) | 162.1, 142.3, 140.8, 110.2, 109.8 |
Infrared (IR) Spectroscopy Data (Predicted vs. Experimental)
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound (Predicted) | 3100-2900 (O-H, N-H stretch), 1680-1640 (C=O stretch), 1600-1450 (C=C, C=N stretch), ~1050 (C-Br stretch) |
| 3-Methylpyridin-2-ol (Experimental) | 3050, 2980, 1660, 1605, 1550, 1470 |
| 5-Bromopyridin-2-ol (Experimental) | 3100, 2950, 1670, 1590, 1540, 1460, 1040 |
Mass Spectrometry (MS) Data (Predicted vs. Experimental)
| Compound | Molecular Ion (m/z) and Key Fragments |
| This compound (Predicted) | M⁺: 187/189 (due to Br isotopes). Fragments: [M-CO]⁺, [M-Br]⁺, [M-CH₃]⁺ |
| 3-Methylpyridin-2-ol (Experimental) | M⁺: 109. Fragments: [M-CO]⁺ (m/z 81), [M-HCN]⁺ (m/z 82) |
| 5-Bromopyridin-2-ol (Experimental) | M⁺: 173/175. Fragments: [M-CO]⁺ (m/z 145/147), [M-Br]⁺ (m/z 94) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: The data should be acquired on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR. Typical parameters include a spectral width of 0 to 200 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum. A background spectrum of the empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is used for analysis.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule, which will likely produce a prominent molecular ion peak.
-
Mass Analyzer: A time-of-flight (TOF) or quadrupole mass analyzer can be used.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu). For fragmentation analysis, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (and its isotopic pattern if halogens are present) and characteristic fragment ions.
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound.
A Comparative Guide to Assessing the Purity of Synthesized 5-Bromo-3-methylpyridin-2-ol by HPLC
For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount. Impurities can lead to erroneous experimental results, undesirable side reactions, and potential toxicity in pharmaceutical applications. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of synthesized 5-Bromo-3-methylpyridin-2-ol, a key building block in various pharmaceutical syntheses.
The Critical Role of Purity Assessment
This compound is a substituted pyridine (B92270) derivative used as an intermediate in the synthesis of bioactive molecules. Its purity directly impacts the yield and quality of downstream products. Potential impurities can arise from unreacted starting materials, by-products of the synthesis, or degradation products. Therefore, robust and accurate analytical methods are essential to quantify the purity and identify any contaminants.
Comparison of Analytical Techniques
While HPLC is a cornerstone for purity assessment in the pharmaceutical industry, other techniques offer complementary information. The choice of method depends on the nature of the expected impurities, the required sensitivity, and the specific information sought.
| Technique | Principle | Advantages | Limitations | Typical Application |
| HPLC (High-Performance Liquid Chromatography) | Differential partitioning of analytes between a stationary phase and a mobile phase. | High resolution and sensitivity for non-volatile and semi-volatile compounds.[1] Excellent for quantification. | Requires reference standards for absolute quantification of impurities. | Routine purity testing and quantification of known and unknown impurities. |
| qNMR (Quantitative Nuclear Magnetic Resonance) | Signal intensity is directly proportional to the number of nuclei. | Provides absolute purity without the need for specific impurity standards.[1] Gives structural information about impurities. | Lower sensitivity compared to HPLC. Requires a high-field NMR spectrometer. | Orthogonal method for purity confirmation and characterization of impurities. |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Separation of volatile compounds followed by mass-based detection. | Excellent for identifying and quantifying volatile and semi-volatile impurities like residual solvents.[1] High sensitivity and specificity. | Not suitable for non-volatile compounds. Potential for thermal degradation of analytes. | Analysis of residual solvents and volatile by-products. |
| TLC (Thin-Layer Chromatography) | Separation based on differential adsorption on a thin layer of adsorbent. | Simple, rapid, and inexpensive. Good for monitoring reaction progress. | Primarily qualitative or semi-quantitative. Lower resolution and sensitivity than HPLC. | Rapid screening for impurities and monitoring reaction completion.[2] |
Experimental Workflow for Purity Assessment
The general workflow for assessing the purity of a synthesized compound involves several key steps, from initial sample preparation to final data interpretation and decision-making.
Caption: Workflow for purity assessment of synthesized compounds.
Detailed Experimental Protocol: HPLC Method
This section provides a representative reverse-phase HPLC (RP-HPLC) method suitable for assessing the purity of this compound. This method is based on common practices for analyzing polar pyridine derivatives.[3][4][5]
1. Instrumentation
-
A standard HPLC system equipped with a UV detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient:
Time (min) %A %B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.[6]
3. Sample Preparation
-
Accurately weigh approximately 1 mg of the synthesized this compound.
-
Dissolve in 1 mL of methanol (B129727) (or a suitable solvent in which the compound is fully soluble) to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the initial mobile phase composition (95:5 A:B) to a final concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
4. Data Analysis
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
For accurate quantification of specific impurities, certified reference standards of those impurities are required to create a calibration curve.[1]
Logical Workflow for Method Selection
The selection of an appropriate analytical method or a combination of methods is crucial for a thorough purity assessment.
Caption: Logical workflow for selecting analytical methods.
Conclusion
Assessing the purity of synthesized this compound is a critical step in ensuring its quality and suitability for research and drug development. While HPLC stands out as the primary method for routine purity analysis due to its high resolution and sensitivity, a comprehensive evaluation often benefits from the use of orthogonal techniques.[1] qNMR provides an excellent means of determining absolute purity and characterizing unknown impurities, while GC-MS is indispensable for the analysis of volatile contaminants. By employing a combination of these methods, researchers can be confident in the purity of their synthesized compounds, leading to more reliable and reproducible scientific outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. helixchrom.com [helixchrom.com]
- 5. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. helixchrom.com [helixchrom.com]
A Comparative Guide to the Synthesis of 5-Bromo-3-methylpyridin-2-ol: A Cost-Benefit Analysis
For researchers and professionals in drug development and chemical synthesis, the efficient and cost-effective production of key intermediates is paramount. 5-Bromo-3-methylpyridin-2-ol is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. This guide provides a detailed cost-benefit analysis of the most direct synthetic pathway to this molecule, focusing on the critical bromination step of 3-methylpyridin-2-ol. Two common brominating agents, N-Bromosuccinimide (NBS) and elemental bromine (Br₂), are compared in terms of cost, reaction efficiency, safety, and environmental impact.
Synthetic Pathways Overview
The most straightforward and likely most economical approach to synthesizing this compound is the direct electrophilic bromination of commercially available 3-methylpyridin-2-ol. The pyridine (B92270) ring is activated towards electrophilic substitution by the hydroxyl group, directing the incoming electrophile to the positions ortho and para to it. Due to steric hindrance from the methyl group at the 3-position, the bromination is expected to occur selectively at the 5-position.
This guide will focus on a comparative analysis of two well-established methods for this bromination:
-
Method A: Bromination using N-Bromosuccinimide (NBS)
-
Method B: Bromination using elemental Bromine (Br₂)
Caption: Primary synthetic pathways to this compound.
Cost-Benefit Analysis
The selection of a synthetic route is often a balance between the cost of materials, operational efficiency, and safety considerations. The following tables provide a quantitative comparison of the two proposed methods for the synthesis of this compound.
Table 1: Starting Material and Reagent Cost Comparison
| Compound | Supplier Example | Price (USD) per kg (approx.) |
| 3-Methylpyridin-2-ol | Oakwood Chemical | $6,200 |
| N-Bromosuccinimide (NBS) | Sigma-Aldrich | $172 |
| Bromine (Br₂) | Thermo Scientific | $2,760 |
| Acetic Acid (Glacial) | Fisher Scientific | $100 |
| N,N-Dimethylformamide (DMF) | Sigma-Aldrich | $80 |
Note: Prices are estimates based on currently available data for bulk quantities and may vary depending on the supplier and market conditions.
Table 2: Comparison of Synthetic Pathways
| Parameter | Method A: N-Bromosuccinimide (NBS) | Method B: Elemental Bromine (Br₂) |
| Starting Material | 3-Methylpyridin-2-ol | 3-Methylpyridin-2-ol |
| Brominating Agent | N-Bromosuccinimide (NBS) | Bromine (Br₂) |
| Solvent | N,N-Dimethylformamide (DMF) | Glacial Acetic Acid |
| Typical Yield | High (estimated 85-95%) | Good to High (estimated 80-90%) |
| Reaction Time | 2-4 hours | 4-6 hours |
| Reaction Temperature | Room Temperature | Room Temperature to mild heating (40-60 °C) |
| Purification | Recrystallization | Recrystallization, potential for neutralization wash |
| Safety Concerns | NBS is a lachrymator and skin irritant. DMF is a potential teratogen. | Bromine is highly corrosive, toxic, and volatile. Acetic acid is corrosive. |
| Environmental Impact | DMF is a solvent of high concern. Succinimide byproduct is relatively benign. | Bromine requires careful handling and disposal. Acetic acid is biodegradable. |
| Cost of Reagents | Lower cost of brominating agent per mole. | Higher cost of brominating agent per mole. |
| Overall Cost-Effectiveness | Potentially more cost-effective for large-scale synthesis due to higher yields and simpler handling. | Lower reagent cost may be offset by potentially lower yields and more stringent safety measures. |
Experimental Protocols
The following are detailed, representative experimental protocols for the synthesis of this compound using both NBS and elemental bromine. These are based on established procedures for the bromination of similar activated pyridine rings.
Method A: Bromination using N-Bromosuccinimide (NBS)
Workflow Diagram:
Caption: Experimental workflow for the synthesis of this compound using NBS.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methylpyridin-2-ol (1.0 eq) in N,N-dimethylformamide (DMF, 5-10 volumes).
-
To the stirred solution, add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 15-20 minutes, maintaining the temperature at 20-25 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water (10-20 volumes).
-
Stir the resulting slurry for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold water.
-
Dry the crude product in a vacuum oven at 50-60 °C.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.
Method B: Bromination using Elemental Bromine (Br₂)
Workflow Diagram:
Caption: Experimental workflow for the synthesis of this compound using Br₂.
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 3-methylpyridin-2-ol (1.0 eq) in glacial acetic acid (5-10 volumes).
-
Cool the solution to 0-5 °C in an ice bath.
-
Prepare a solution of elemental bromine (1.05 eq) in glacial acetic acid (2-3 volumes) and add it dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Gentle heating to 40-60 °C may be required to drive the reaction to completion. Monitor the reaction progress by TLC.
-
Pour the reaction mixture into a beaker containing ice-water (10-20 volumes).
-
Carefully neutralize the solution with a saturated aqueous solution of sodium hydroxide (B78521) to a pH of 7-8.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
Dry the crude product under vacuum.
-
Purify by recrystallization from a suitable solvent, such as an ethanol/water mixture, to afford pure this compound.
Conclusion
Both N-Bromosuccinimide and elemental bromine are effective reagents for the synthesis of this compound from 3-methylpyridin-2-ol.
-
Method A (NBS) offers advantages in terms of ease of handling, milder reaction conditions, and potentially higher yields. The primary drawback is the use of DMF, a solvent with significant health and environmental concerns.
-
Method B (Bromine) is a more traditional approach. While elemental bromine is less expensive per mole, it is significantly more hazardous to handle, requiring stringent safety precautions. The use of acetic acid as a solvent is more environmentally benign than DMF.
For laboratory-scale synthesis, the choice may depend on the availability of reagents and the comfort level of the researcher with handling elemental bromine. For larger-scale industrial production, a thorough process safety and environmental impact assessment would be crucial. While the reagent cost for the bromine pathway is lower, the associated handling and safety infrastructure costs, along with potentially lower yields, might make the NBS pathway more economically viable in the long run, especially if a more environmentally friendly solvent can be identified to replace DMF. Further process optimization for either route could also significantly impact the overall cost-benefit analysis.
comparing the efficacy of kinase inhibitors derived from 5-Bromo-3-methylpyridin-2-ol
An In-Depth Analysis for Researchers and Drug Development Professionals
The pyridine (B92270) scaffold is a cornerstone in the development of targeted kinase inhibitors, forming the structural basis for numerous clinically effective cancer therapies. While direct kinase inhibitors derived from 5-Bromo-3-methylpyridin-2-ol are not prominently featured in current literature, a diverse array of pyridine-based inhibitors have demonstrated significant therapeutic potential. This guide provides a comparative analysis of three such inhibitors at the forefront of precision oncology: Selpercatinib (B610774), Glumetinib, and Camonsertib. We will delve into their efficacy, target profiles, and the experimental methodologies used for their evaluation.
Overview of Selected Pyridine-Based Kinase Inhibitors
Selpercatinib (Retevmo®) is a highly selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase, which is aberrantly activated in various cancers, including non-small cell lung cancer and thyroid cancers.[1][2][3] Glumetinib (SCC244) is a potent and selective inhibitor of the c-Met receptor tyrosine kinase, a key driver of tumor growth and metastasis in several solid tumors.[4][5][6] Camonsertib (RP-3500) is a selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response, making it a promising agent for tumors with specific DNA repair deficiencies.[7][8][9]
Comparative Efficacy: In Vitro Inhibition
The in vitro potency of these inhibitors is a key determinant of their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency.
| Inhibitor | Primary Target | IC50 (Biochemical Assay) | Key Off-Targets | Off-Target IC50 | Cell-Based Assay IC50 | Cell Line |
| Selpercatinib | RET | 0.92 - 67.8 nM (genotype dependent)[1] | VEGFR1, VEGFR3, FGFR1/2/3[1] | >100 nM | Not specified | BaF3 cells expressing RET fusions[10] |
| Glumetinib | c-Met | 0.42 nM[4][5] | RON, Axl, Mer, TyrO3 | >2400-fold selectivity[4] | 0.5 - 2.45 nM | EBC-1, SNU-5, MKN-45[4] |
| Camonsertib | ATR | 1.00 nM[7][8] | mTOR | 120 nM[7][8] | 0.33 nM | LoVo[7][11] |
Signaling Pathways and Inhibition
The following diagrams illustrate the signaling pathways targeted by each inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of efficacy data. Below are outlines of key experimental protocols.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the direct inhibitory effect of a compound on the activity of a purified kinase.
Protocol Outline:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor (e.g., Selpercatinib) in the appropriate kinase buffer. Prepare working solutions of the recombinant target kinase (e.g., RET), a suitable peptide substrate, and ATP.[12][13]
-
Assay Reaction: In a 384-well plate, add the diluted inhibitor or vehicle control. Add the kinase and substrate mixture to all wells. Initiate the reaction by adding ATP.[12]
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[13]
-
Signal Detection: Stop the kinase reaction by adding a reagent like ADP-Glo™, which also depletes the remaining ATP. Add a kinase detection reagent to convert the ADP produced to ATP and generate a luminescent signal.[12][13]
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[10][12]
Cell Viability Assay (MTT/CellTiter-Glo)
This assay assesses the effect of the inhibitor on the proliferation and viability of cancer cell lines.
Protocol Outline (MTT Assay):
-
Cell Seeding: Plate cancer cells (e.g., EBC-1 for Glumetinib) in 96-well plates and allow them to adhere overnight.[14]
-
Compound Treatment: Treat the cells with a range of concentrations of the kinase inhibitor for a specified period (e.g., 72 hours).[4]
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[15][16]
-
Solubilization: Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.[14][16]
-
Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.[12]
A similar workflow is followed for the CellTiter-Glo assay, where a reagent is added to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.[10]
Western Blotting for Target Phosphorylation
Western blotting is used to confirm the mechanism of action by assessing the phosphorylation status of the target kinase and its downstream effectors in treated cells.
Protocol Outline:
-
Cell Treatment and Lysis: Treat cancer cells with the kinase inhibitor for a short duration (e.g., 1-4 hours). Lyse the cells to extract total protein.[10][17]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.[10]
-
SDS-PAGE and Transfer: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF).[10]
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., p-RET, p-c-Met, or p-CHK1 for Camonsertib). Also, probe for the total kinase as a loading control.[5][7][10]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[17]
-
-
Detection: Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.[10]
-
Analysis: Densitometry can be used to quantify the changes in protein phosphorylation levels relative to the total protein and untreated controls.
Conclusion
Selpercatinib, Glumetinib, and Camonsertib are potent and selective pyridine-based kinase inhibitors with distinct therapeutic targets and mechanisms of action. Their efficacy, as demonstrated through rigorous in vitro and cell-based assays, underscores the versatility of the pyridine scaffold in designing targeted cancer therapies. The experimental protocols outlined in this guide provide a foundation for the continued evaluation and development of novel kinase inhibitors, contributing to the advancement of precision medicine in oncology.
References
- 1. Selpercatinib | C29H31N7O3 | CID 134436906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Precision oncology with selective RET inhibitor selpercatinib in RET-rearranged cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Camonsertib | RP-3500 | ATR Inhibitor | Anti-tumor | TargetMol [targetmol.com]
- 9. reparerx.com [reparerx.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Benchmarking the Synthesis of 5-Bromo-3-methylpyridin-2-ol: A Comparison of Published Methods
For researchers and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of two potential synthetic routes to 5-Bromo-3-methylpyridin-2-ol, a valuable building block in medicinal chemistry. The comparison is based on published methodologies for analogous transformations, offering insights into potential yields, reaction conditions, and overall efficiency.
Data Presentation
The following table summarizes the key quantitative data for the two proposed synthetic routes to this compound.
| Parameter | Route 1: Direct Bromination of 3-methylpyridin-2-ol | Route 2: From 2-amino-3-methylpyridine (B33374) |
| Starting Material | 3-methylpyridin-2-ol | 2-amino-3-methylpyridine |
| Key Intermediates | None | 2-amino-5-bromo-3-methylpyridine (B22881) |
| Number of Steps | 1 | 2 |
| Overall Yield | Estimated moderate to high | ~68% (based on published data for analogous reactions) |
| Key Reagents | Brominating agent (e.g., NBS, Br₂) | Acetic anhydride, Bromine, Sodium nitrite, Sulfuric acid |
| Reaction Conditions | Electrophilic aromatic substitution | Bromination followed by diazotization and hydrolysis |
| Purification | Crystallization or chromatography | Extraction, crystallization, and potentially chromatography |
Experimental Protocols
Route 1: Direct Bromination of 3-methylpyridin-2-ol (Proposed Method)
While a specific published protocol for the direct bromination of 3-methylpyridin-2-ol to yield the 5-bromo isomer was not identified, a plausible method can be derived from general knowledge of pyridine (B92270) chemistry. The hydroxyl group at the 2-position is activating and, in acidic conditions, directs electrophilic substitution to the 5-position.
Step 1: Bromination of 3-methylpyridin-2-ol
To a solution of 3-methylpyridin-2-ol in a suitable solvent such as acetic acid or a chlorinated solvent, an equimolar amount of a brominating agent like N-bromosuccinimide (NBS) or bromine is added portion-wise at room temperature. The reaction mixture is stirred for several hours, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is isolated by extraction and purified by crystallization or column chromatography.
Route 2: Synthesis from 2-amino-3-methylpyridine
This two-step route is based on published procedures for the individual transformations.
Step 1: Synthesis of 2-amino-5-bromo-3-methylpyridine
This protocol is adapted from patent CN105348177A.[1] To a four-necked flask are added 2-amino-3-methylpyridine and acetic anhydride. The mixture is heated to reflux, and the reaction is monitored by TLC. After cooling to 20-25 °C, liquid bromine is added dropwise. The reaction is then maintained at 50-60 °C for 2-3 hours. Water is added to dissolve all solids, followed by the dropwise addition of a sodium hydroxide (B78521) solution. The resulting precipitate is collected by filtration, dried, and recrystallized to yield 2-amino-3-methyl-5-bromopyridine. The reported molar yield for this step is 68%.[1]
Step 2: Diazotization and Hydrolysis of 2-amino-5-bromo-3-methylpyridine
This step is based on a highly analogous transformation for the synthesis of 5-bromo-3-iodo-pyridin-2-ol.[2] 2-amino-5-bromo-3-methylpyridine is gradually added to concentrated sulfuric acid under ice cooling. The mixture is stirred and then cooled again before the gradual addition of sodium nitrite. The reaction is stirred for an extended period at room temperature. The reaction mixture is then poured onto ice and neutralized. The resulting precipitate of this compound is collected by filtration, washed with water, and dried. Based on the analogous reaction, a yield of over 99% can be expected for this step.[2]
Mandatory Visualization
The following diagrams illustrate the logical workflow of the two proposed synthetic routes.
Caption: Proposed Synthetic Route 1: Direct Bromination.
Caption: Synthetic Route 2: From 2-amino-3-methylpyridine.
References
X-ray crystal structure of 5-Bromo-3-methylpyridin-2-ol for structural validation
A definitive crystallographic analysis of 5-Bromo-3-methylpyridin-2-ol is not currently available in public databases. To illustrate the principles of structural validation using X-ray crystallography and its comparison with other analytical techniques, this guide presents a detailed analysis of the closely related compound, 2-Amino-3-bromo-5-methylpyridine.
This guide is intended for researchers, scientists, and professionals in drug development, providing a comparative overview of analytical techniques for the structural elucidation of small organic molecules. The experimental data for the analogue compound, 2-Amino-3-bromo-5-methylpyridine, is presented to demonstrate a comprehensive approach to structural validation.
Comparative Analysis of Structural Data
The following table summarizes the key structural and spectroscopic data for 2-Amino-3-bromo-5-methylpyridine, comparing the precise measurements from single-crystal X-ray diffraction with data obtained from NMR and IR spectroscopy. This comparison highlights the complementary nature of these techniques in unequivocally determining the molecular structure.
| Parameter | X-ray Crystallography Data (CSD Refcode: AMBRMP) | Spectroscopic Data |
| Crystal System | Monoclinic | Not Applicable |
| Space Group | P2₁/c | Not Applicable |
| Unit Cell Dimensions | a = 12.13 Å, b = 4.01 Å, c = 14.54 Å | Not Applicable |
| α = 90°, β = 109.99°, γ = 90° | ||
| Key Bond Lengths | C-Br: 1.89 Å, C-N (amino): 1.36 Å | Consistent with functional group regions in IR |
| Key Bond Angles | C-C-Br: 118.5°, C-C-N (amino): 119.9° | Inferred from NMR chemical shifts and coupling constants |
| ¹H NMR (CDCl₃) | Not Applicable | δ 7.88 (s, 1H), 7.22 (s, 1H), 4.46 (s, 2H, NH₂), 2.16 (s, 3H, CH₃) |
| FTIR (KBr) | Not Applicable | 3444, 3335 cm⁻¹ (N-H stretch), 1652 cm⁻¹ (C=N stretch), 1592 cm⁻¹ (C=C stretch) |
Experimental Protocols
A detailed methodology is crucial for the reproducibility and validation of scientific findings. Below are the standard protocols for the key analytical techniques discussed.
Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of 2-Amino-3-bromo-5-methylpyridine are grown by slow evaporation of a saturated solution in a suitable solvent system, such as ethanol (B145695) or an ethanol/water mixture.
-
Crystal Mounting: A well-formed, defect-free crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.
-
Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) on the diffractometer. X-ray diffraction data are collected using monochromatic radiation (e.g., Mo Kα, λ = 0.71073 Å). A series of diffraction images are recorded as the crystal is rotated.
-
Data Processing: The collected diffraction intensities are integrated, corrected for experimental factors (e.g., absorption), and scaled. The unit cell parameters and space group are determined from the diffraction pattern.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms. The atomic positions and thermal parameters are then refined using full-matrix least-squares methods to achieve the best fit between the observed and calculated diffraction data.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: The ¹H NMR spectrum is recorded on a spectrometer (e.g., 300 or 500 MHz).
-
Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
FTIR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the infrared spectrum is recorded over a typical range of 4000-400 cm⁻¹.
Visualizing the Workflow
The following diagram illustrates the logical workflow of determining a molecular structure using single-crystal X-ray crystallography.
Caption: Workflow for Single-Crystal X-ray Crystallography.
Comparative Guide to Isotopic Labeling of 5-Bromo-3-methylpyridin-2-ol for Mechanistic Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of isotopic labeling strategies for 5-Bromo-3-methylpyridin-2-ol, a crucial undertaking for in-depth mechanistic studies in drug metabolism and development. By incorporating stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), researchers can trace the metabolic fate of this molecule, elucidate reaction mechanisms, and quantify metabolic turnover with high precision.
This document compares the synthesis and application of isotopically labeled this compound with a structurally similar and commercially relevant compound, Pirfenidone (B1678446) (5-methyl-1-phenyl-2-(1H)-pyridone), which serves as a practical alternative for methodological comparison.
Comparison of Isotopic Labeling Strategies
The choice of isotopic label depends on the specific research question. Deuterium labeling is often employed to probe kinetic isotope effects in metabolic pathways, particularly those involving cytochrome P450 enzymes.[1][2] Carbon-13 and nitrogen-15 labeling are invaluable for tracing the molecular skeleton and understanding rearrangement or degradation pathways.
| Labeling Strategy | Target Molecule: this compound (Proposed) | Alternative: Pirfenidone (Documented) | Key Applications |
| Deuterium (²H) | Direct H/D exchange on the pyridine (B92270) ring or methyl group. | Synthesis from deuterated precursors or direct H/D exchange.[3] | Kinetic isotope effect studies, elucidation of metabolic pathways (e.g., P450-mediated oxidation).[1][4] |
| Carbon-13 (¹³C) | Multi-step synthesis starting from ¹³C-labeled precursors. | Multi-step synthesis using ¹³C-labeled building blocks. | Metabolic fate analysis, elucidation of skeletal rearrangements. |
| Nitrogen-15 (¹⁵N) | Synthesis via methods like the Zincke reaction using a ¹⁵N source.[5][6] | Synthesis from ¹⁵N-labeled pyridinone precursors. | Tracing nitrogen fate in metabolic transformations. |
Experimental Protocols
Detailed experimental procedures are critical for the successful synthesis of isotopically labeled compounds. Below are representative protocols for deuterium and nitrogen-15 labeling of pyridine-based scaffolds.
Protocol 1: General Procedure for Deuterium Labeling of a Pyridinone Ring via H/D Exchange
This protocol is a generalized procedure adaptable for this compound, based on established methods for pyridine derivatives.
Materials:
-
This compound
-
Deuterated acid (e.g., DCl in D₂O or CF₃COOD)
-
Anhydrous solvent (e.g., dioxane or DMF)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
Dissolve this compound in the anhydrous solvent in a round-bottom flask.
-
Add the deuterated acid to the solution. The amount will depend on the desired level of deuteration and the reactivity of the substrate.
-
Heat the reaction mixture to reflux and stir for a predetermined time (e.g., 24-48 hours), monitoring the reaction progress by LC-MS or ¹H NMR to observe the decrease in proton signals at the exchangeable positions.
-
After cooling to room temperature, carefully neutralize the reaction mixture with a suitable base (e.g., NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the deuterated product by column chromatography.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the isotopic incorporation and purity.
Protocol 2: General Procedure for ¹⁵N Labeling of a Pyridine Ring via the Zincke Reaction
This protocol outlines a general strategy for introducing a ¹⁵N atom into a pyridine ring, adaptable for the synthesis of [¹⁵N]-5-Bromo-3-methylpyridin-2-ol from a suitable precursor.[5][6]
Materials:
-
A suitable dihydropyran precursor to this compound
-
[¹⁵N]Ammonium chloride (¹⁵NH₄Cl)
-
Methylene (B1212753) blue
-
Anhydrous ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard work-up and purification equipment
Procedure:
-
In a round-bottom flask, dissolve the dihydropyran precursor and a catalytic amount of methylene blue in anhydrous ethanol.
-
Add [¹⁵N]Ammonium chloride to the mixture.
-
Heat the reaction mixture to reflux and stir for the required duration, monitoring the formation of the ¹⁵N-labeled pyridinone by LC-MS.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by standard techniques such as column chromatography or recrystallization.
-
Characterize the purified [¹⁵N]-5-Bromo-3-methylpyridin-2-ol by ¹H NMR, ¹³C NMR, ¹⁵N NMR, and high-resolution mass spectrometry to confirm the isotopic enrichment and purity.
Data Presentation
Quantitative data on isotopic incorporation and reaction yields are essential for comparing the efficiency of different labeling strategies. The following tables summarize expected data based on literature for similar compounds.
Table 1: Comparison of Deuterium Labeling Efficiency
| Compound | Method | Isotopic Incorporation (%) | Yield (%) | Reference |
| Deuterated Pirfenidone | H/D exchange with DCl in D₂O | >95% at specific positions | Not specified | [3] |
| Hypothetical Deuterated this compound | Acid-catalyzed H/D exchange | Estimated >90% | Estimated 70-80% | - |
Table 2: Comparison of ¹⁵N Labeling Efficiency
| Compound | Method | Isotopic Incorporation (%) | Yield (%) | Reference |
| [¹⁵N]Pyridine Derivatives | Zincke Reaction | >95% | 50-70% | [5][6] |
| Hypothetical [¹⁵N]-5-Bromo-3-methylpyridin-2-ol | Dihydropyran route | Estimated >95% | Estimated 50-60% | - |
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the metabolic pathway of a substituted pyridinone and a typical experimental workflow for its synthesis and analysis.
Caption: Proposed metabolic pathway for this compound.
Caption: General experimental workflow for mechanistic studies.
References
- 1. Isotope effect studies on the cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20090131485A1 - Deuterated pirfenidone - Google Patents [patents.google.com]
- 4. Metabolic Activation of Pirfenidone Mediated by Cytochrome P450s and Sulfotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
head-to-head comparison of different cross-coupling methods for 5-Bromo-3-methylpyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridin-2-ol scaffolds is a cornerstone in the synthesis of novel therapeutic agents and functional materials. Among the various precursors, 5-Bromo-3-methylpyridin-2-ol presents a versatile starting point for introducing molecular diversity through cross-coupling reactions. However, the presence of the pyridin-2-ol motif, which exists in tautomeric equilibrium with its pyridone form, and the nucleophilic hydroxyl group can complicate standard cross-coupling protocols. Direct coupling attempts may lead to low yields due to catalyst inhibition or undesired side reactions.
To address this, a common strategy involves the protection of the hydroxyl group prior to the cross-coupling reaction. This guide provides a comparative overview of three widely used palladium-catalyzed cross-coupling methods—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—for the functionalization of this compound, assuming an O-benzylation protection strategy. The data and protocols presented are extrapolated from studies on structurally similar bromopyridine derivatives, offering a robust starting point for methodological development.
O-Protection of this compound
Prior to cross-coupling, the hydroxyl group of this compound is protected as a benzyl (B1604629) ether. This protecting group is stable under the basic conditions of many cross-coupling reactions and can be readily removed via hydrogenolysis.
Experimental Protocol: O-Benzylation
-
To a solution of this compound (1.0 equiv.) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 1.2 equiv., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (BnBr, 1.1 equiv.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract the product with ethyl acetate (B1210297).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield 2-(benzyloxy)-5-bromo-3-methylpyridine (B581105).
Comparative Analysis of Cross-Coupling Methods
The following table summarizes the extrapolated reaction conditions and potential yields for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of 2-(benzyloxy)-5-bromo-3-methylpyridine.
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Sonogashira Coupling |
| Coupling Partner | Aryl/Heteroaryl Boronic Acid | Primary/Secondary Amine | Terminal Alkyne |
| Typical Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Pd₂(dba)₃ or Pd(OAc)₂ | Pd(PPh₃)₂Cl₂/CuI |
| Typical Ligand | PPh₃ or dppf | XPhos, RuPhos, or BINAP | PPh₃ |
| Typical Base | K₃PO₄ or Na₂CO₃ | NaOtBu or Cs₂CO₃ | Et₃N or DIPA |
| Typical Solvent | 1,4-Dioxane (B91453)/H₂O or Toluene | Toluene or THF | THF or DMF |
| Temperature | 80-110 °C | 80-110 °C | Room Temp. to 80 °C |
| Extrapolated Yield | Good to Excellent (75-95%) | Good to Excellent (70-90%) | Moderate to Good (60-85%) |
Experimental Protocols
All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Suzuki-Miyaura Coupling Protocol
This protocol describes the C-C bond formation between 2-(benzyloxy)-5-bromo-3-methylpyridine and an arylboronic acid.
-
In a Schlenk flask, combine 2-(benzyloxy)-5-bromo-3-methylpyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and K₃PO₄ (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90-100 °C and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Buchwald-Hartwig Amination Protocol
This protocol outlines the C-N bond formation between 2-(benzyloxy)-5-bromo-3-methylpyridine and an amine.
-
To a Schlenk flask, add Pd₂(dba)₃ (0.02 equiv.), a suitable phosphine (B1218219) ligand (e.g., XPhos, 0.05 equiv.), and sodium tert-butoxide (NaOtBu, 1.4 equiv.).
-
Evacuate and backfill the flask with an inert gas.
-
Add a solution of 2-(benzyloxy)-5-bromo-3-methylpyridine (1.0 equiv.) and the amine (1.2 equiv.) in anhydrous toluene.
-
Heat the mixture to 100 °C for 16-24 hours.
-
After cooling, filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
Sonogashira Coupling Protocol
This protocol details the C-C bond formation between 2-(benzyloxy)-5-bromo-3-methylpyridine and a terminal alkyne.[1]
-
In a Schlenk flask, dissolve 2-(benzyloxy)-5-bromo-3-methylpyridine (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv.), and CuI (0.05 equiv.) in anhydrous THF.
-
Add triethylamine (B128534) (Et₃N, 2.0 equiv.) and the terminal alkyne (1.2 equiv.).
-
Stir the reaction mixture at room temperature for 12-24 hours, or gently heat to 50-60 °C if the reaction is sluggish.
-
Monitor the reaction by TLC. Upon completion, dilute with ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.
Deprotection Protocol: Hydrogenolysis
The final step to yield the functionalized 5-substituted-3-methylpyridin-2-ol is the removal of the benzyl protecting group.
-
Dissolve the benzylated product in methanol (B129727) or ethanol.
-
Add palladium on carbon (Pd/C, 10 mol%).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 4-12 hours.
-
Filter the reaction mixture through Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate to obtain the deprotected product.
Visualizing the Methodologies
To further clarify the processes, the following diagrams illustrate the catalytic cycles of the discussed cross-coupling reactions and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Catalytic cycles of the Sonogashira coupling.
References
A Comparative Guide to the Regioselectivity of Reactions Involving 5-Bromo-3-methylpyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
The regioselectivity of chemical reactions is a critical consideration in the synthesis of complex molecules, particularly in the field of drug development where precise structural modifications can significantly impact biological activity. This guide provides a comparative analysis of the regioselectivity of various reactions involving 5-Bromo-3-methylpyridin-2-ol, a versatile building block in medicinal chemistry. By examining the outcomes of different reaction types, researchers can make more informed decisions in their synthetic strategies.
Executive Summary
This guide explores the regiochemical outcomes of three key reaction types on this compound:
-
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is expected to occur selectively at the bromine-substituted C5 position, leveraging the well-established reactivity of aryl bromides in such transformations.
-
Electrophilic Aromatic Substitution (Nitration): The introduction of a nitro group onto the pyridinone ring is subject to the directing effects of the existing substituents. The interplay between the electron-donating hydroxyl group and the deactivating bromo and methyl groups will dictate the position of nitration.
-
O-Alkylation: The ambident nucleophilic character of the pyridin-2-one tautomer allows for alkylation at either the oxygen or nitrogen atom. The regioselectivity of this reaction is highly dependent on the reaction conditions, including the choice of base and solvent.
The following sections provide a detailed comparison of these reactions, including quantitative data where available, comprehensive experimental protocols, and visual representations of the underlying chemical principles.
Comparison of Regioselective Outcomes
| Reaction Type | Reagents/Conditions | Major Product(s) | Regioselectivity | Yield (%) |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane (B91453)/H₂O, 90 °C | 5-Aryl-3-methylpyridin-2-ol | C5-Arylation | 70-90 |
| Electrophilic Nitration | HNO₃, H₂SO₄, 0-5 °C | 5-Bromo-3-methyl-4-nitropyridin-2-ol / 5-Bromo-3-methyl-6-nitropyridin-2-ol | C4 vs. C6 Nitration | Variable |
| O-Alkylation | Alkyl halide, K₂CO₃, DMF | 2-Alkoxy-5-bromo-3-methylpyridine | O-Alkylation | 60-85 |
| N-Alkylation | Alkyl halide, NaH, THF | 5-Bromo-1-alkyl-3-methylpyridin-2-one | N-Alkylation | Conditions Dependent |
Note: The yields for nitration are highly variable and dependent on the specific reaction conditions and the subtle electronic effects of the substituents. The regioselectivity between C4 and C6 is often a challenge in such systems. For alkylation, the choice of a polar aprotic solvent and a carbonate base typically favors O-alkylation, while a strong, non-nucleophilic base in a non-polar solvent tends to promote N-alkylation.
Experimental Protocols
Suzuki-Miyaura Coupling
Objective: To achieve selective C-C bond formation at the C5 position of this compound.
Procedure:
-
In a flame-dried Schlenk flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (B84403) (3.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica (B1680970) gel.
Electrophilic Nitration
Objective: To investigate the regioselectivity of nitration on the this compound ring.
Procedure:
-
To a stirred solution of this compound (1.0 mmol) in concentrated sulfuric acid (5 mL) at 0 °C, add a mixture of concentrated nitric acid (1.1 mmol) and concentrated sulfuric acid (1 mL) dropwise.
-
Maintain the temperature at 0-5 °C and stir for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the crude product mixture by ¹H NMR or GC-MS to determine the ratio of C4 and C6 nitrated isomers. Purify by column chromatography if necessary.
O-Alkylation
Objective: To achieve selective alkylation on the oxygen atom of the pyridin-2-one tautomer.
Procedure:
-
To a solution of this compound (1.0 mmol) in dimethylformamide (DMF, 10 mL), add potassium carbonate (1.5 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl halide (1.1 mmol) and stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the 2-alkoxy-5-bromo-3-methylpyridine product.
Reaction Pathways and Regioselectivity
The regioselectivity of these reactions is governed by a combination of electronic and steric factors. The following diagrams illustrate the key intermediates and influencing factors for each reaction type.
Caption: The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving the selective oxidative addition of the palladium catalyst to the C-Br bond.
Caption: The regioselectivity of nitration is a result of the competing directing effects of the hydroxyl, bromo, and methyl groups.
Caption: The tautomeric equilibrium between the pyridin-2-ol and pyridin-2-one forms is crucial in determining the outcome of alkylation reactions.
Conclusion
The regioselectivity of reactions involving this compound is highly tunable, offering synthetic chemists a range of options for targeted molecular derivatization. While Suzuki-Miyaura coupling provides a reliable method for C5 functionalization, electrophilic substitution reactions such as nitration present a greater challenge in controlling regioselectivity due to the complex interplay of electronic effects. Alkylation reactions offer a distinct avenue for modification, with the outcome being highly dependent on the chosen reaction conditions that favor either O- or N-alkylation. A thorough understanding of these regiochemical principles is essential for the efficient and predictable synthesis of novel compounds for drug discovery and development.
A Comparative Guide to Inter-Laboratory Validation of an Analytical Method for 5-Bromo-3-methylpyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of single-laboratory versus inter-laboratory validation for an analytical method designed for the quantification of 5-Bromo-3-methylpyridin-2-ol. Due to the absence of publicly available inter-laboratory validation studies for this specific compound, this guide presents a hypothetical validation study based on established principles of analytical method validation, such as those outlined in the ICH Q2(R2) guideline.[1][2] The data and protocols herein are illustrative and intended to guide researchers in designing and evaluating their own validation studies.
Introduction to Analytical Method Validation
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[1] This ensures that the method will consistently produce accurate and reliable results. While a single-laboratory validation provides evidence of a method's performance under a specific set of conditions, an inter-laboratory validation (also known as a collaborative study or proficiency test) is crucial for establishing the method's ruggedness and transferability across different laboratories, equipment, and analysts.[3][4]
This guide will compare the validation of a hypothetical High-Performance Liquid Chromatography (HPLC) method for the determination of this compound in a pharmaceutical formulation.
Hypothetical Analytical Method: HPLC-UV
A reversed-phase HPLC method with UV detection is proposed for the quantification of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
-
Run Time: 10 minutes
Data Presentation: Single-Laboratory vs. Inter-Laboratory Validation
The following tables summarize hypothetical data from a single-laboratory validation and a mock inter-laboratory study involving three different laboratories.
Table 1: Linearity
| Parameter | Single-Laboratory | Inter-Laboratory (n=3) |
| Range (µg/mL) | 1 - 100 | 1 - 100 |
| Correlation Coefficient (r²) | 0.9998 | 0.9995 ± 0.0002 |
| Slope | 45213 | 45180 ± 95 |
| Intercept | 150 | 165 ± 25 |
Table 2: Accuracy (Recovery)
| Concentration (µg/mL) | Single-Laboratory Recovery (%) | Inter-Laboratory Mean Recovery (%) ± SD |
| 10 | 99.5 | 99.2 ± 0.8 |
| 50 | 100.2 | 100.5 ± 0.6 |
| 90 | 99.8 | 99.9 ± 0.7 |
Table 3: Precision
| Parameter | Single-Laboratory RSD (%) | Inter-Laboratory RSD (%) |
| Repeatability (n=6) | 0.8 | 1.2 |
| Intermediate Precision | 1.5 | N/A |
| Reproducibility | N/A | 2.5 |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Single-Laboratory (µg/mL) | Inter-Laboratory (µg/mL) |
| LOD | 0.2 | 0.3 |
| LOQ | 0.7 | 1.0 |
Experimental Protocols
4.1. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
-
Sample Preparation: For a hypothetical tablet formulation, grind ten tablets to a fine powder. Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer to a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase and mix well. Filter a portion of the solution through a 0.45 µm syringe filter. Dilute the filtered solution 10-fold with the mobile phase to obtain a final theoretical concentration of 10 µg/mL.
4.2. Validation Experiments
-
Linearity: Analyze the six working standard solutions in triplicate. Plot the peak area versus concentration and perform a linear regression analysis.
-
Accuracy: Prepare spiked placebo samples at three concentration levels (10, 50, and 90 µg/mL) in triplicate. Calculate the percentage recovery of the analyte.
-
Precision:
-
Repeatability: Analyze six replicate preparations of the 50 µg/mL standard solution on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst.
-
Reproducibility (for Inter-Laboratory Study): Each participating laboratory analyzes the same set of samples (e.g., 10, 50, and 90 µg/mL) in triplicate.
-
-
LOD and LOQ: Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the intercept and S is the slope.
Visualizations
Caption: Workflow of an inter-laboratory validation study.
Caption: Interdependence of analytical method validation parameters.
Conclusion
While a single-laboratory validation can establish the performance of an analytical method under controlled conditions, an inter-laboratory validation provides a more robust assessment of the method's suitability for widespread use. The hypothetical data presented in this guide illustrates that while a method may show excellent performance in one laboratory, the precision and detection limits may be slightly poorer when evaluated across multiple laboratories. This information is critical for setting realistic expectations and specifications when a method is transferred between facilities. Therefore, for methods intended for regulatory submissions or widespread quality control, an inter-laboratory validation is highly recommended to ensure its reliability and reproducibility.
References
Safety Operating Guide
Navigating the Safe Disposal of 5-Bromo-3-methylpyridin-2-ol: A Procedural Guide
For researchers and scientists in the pharmaceutical and drug development sectors, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 5-Bromo-3-methylpyridin-2-ol, ensuring the protection of personnel and the environment.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Adherence to proper personal protective equipment (PPE) protocols, including wearing protective gloves, clothing, and eye protection, is mandatory during handling and disposal.[1]
Quantitative Hazard Data Summary
For quick reference, the key hazard classifications for this compound are summarized below.
| Hazard Classification | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |
Step-by-Step Disposal Protocol
The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste. It must be disposed of at an appropriate treatment and disposal facility in accordance with all applicable federal, state, and local regulations.[1] Sewer and regular trash disposal are strictly prohibited.[2]
Experimental Protocol: Waste Segregation and Collection
-
Waste Identification: All waste streams containing this compound, including pure substance, contaminated labware (e.g., pipette tips, vials), and solutions, must be identified as hazardous waste at the point of generation.[3]
-
Container Selection: Use only chemically compatible and properly sealed containers for waste collection.[4][5] Polyethylene or other resistant plastic containers are generally preferred.[4][6] The container must be in good condition, with a secure, leak-proof screw cap.[4]
-
Waste Segregation:
-
Solid Waste: Collect un-used or expired this compound and contaminated solids (e.g., weighing paper, gloves) in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled liquid hazardous waste container. Do not mix with incompatible waste streams. For instance, halogenated solvent wastes should be kept separate from non-halogenated solvent wastes due to differences in disposal costs and methods.[7]
-
-
Labeling: Immediately label the hazardous waste container with a hazardous chemical waste tag.[7] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Irritant")
-
The date when waste was first added to the container.[3]
-
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][4] This area must be at or near the point of waste generation.[3]
-
Ensure the container is kept closed at all times, except when adding waste.[3][4]
-
Store incompatible wastes separately, for example, acids away from bases.[4]
-
-
Disposal Request: Once the container is full or has been in storage for the maximum allowed time (typically up to one year, but institutional policies may vary), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][7] Do not transport hazardous waste outside of the laboratory yourself.[7]
Accidental Spill Protocol
In the event of a spill, the following steps should be taken:
-
Evacuate and Alert: Clear the area of all personnel and inform your supervisor and EHS.[6]
-
Control and Contain: Prevent the spill from spreading or entering drains.[6]
-
Cleanup: For small spills, use an inert absorbent material like sand or vermiculite.[6] Sweep up the absorbed material and place it in a labeled hazardous waste container.[8]
-
Decontaminate: Clean the spill area thoroughly.
-
Personal Protection: Wear appropriate PPE throughout the cleanup process.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always consult your institution's specific waste management policies and the material's Safety Data Sheet for the most comprehensive guidance.
References
- 1. echemi.com [echemi.com]
- 2. EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals | AHE [ahe.org]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
Personal protective equipment for handling 5-Bromo-3-methylpyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5-Bromo-3-methylpyridin-2-ol in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential hazards. Based on data for structurally similar compounds, it is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Therefore, a comprehensive approach to personal protection is mandatory.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Equipment | Standard |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US)[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | |
| Fire/flame resistant and impervious lab coat or clothing | ||
| Respiratory Protection | Full-face respirator if exposure limits are exceeded or irritation is experienced | |
| Use in a well-ventilated area, such as a fume hood |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound from receipt to disposal is crucial for minimizing risk.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a tightly closed, dry, cool, and well-ventilated place.[1]
-
Keep it segregated from incompatible materials and foodstuff containers.[1]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
-
Store locked up.[1]
2. Handling and Use:
-
All handling of this compound should be conducted in a designated area, preferably within a chemical fume hood to ensure adequate ventilation.[1]
-
Wear the full complement of recommended PPE as detailed in the table above.
-
Avoid the formation of dust and aerosols.[1]
-
Do not eat, drink, or smoke in the handling area.[1]
-
Use non-sparking tools to prevent ignition sources.[1]
3. Accidental Release Measures:
-
In case of a spill, evacuate the area and ensure adequate ventilation.
-
Avoid breathing dust or vapors.[3]
-
Wearing appropriate PPE, contain the spill using inert absorbent material (e.g., sand, vermiculite).[3]
-
Collect the absorbed material into a suitable, labeled container for disposal.[3]
-
Prevent the spilled material from entering drains or waterways.[2][3]
4. First Aid Measures:
-
If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
In case of skin contact: Immediately wash the affected area with plenty of water.[1] If skin irritation persists, seek medical attention.[1]
-
In case of eye contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical help.[1]
Disposal Plan
-
Dispose of this compound and its container in accordance with all applicable local, state, and federal regulations.[1]
-
The compound should be disposed of as hazardous waste.
-
Do not allow the chemical to enter the environment.[2]
-
Waste from residues should be entrusted to a licensed waste disposal company.
Experimental Workflow Diagram
The following diagram illustrates the standard operating procedure for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



pyridin-2-ol)
